Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-3-17-12(15)10-11(14)8-6-7(16-2)4-5-9(8)13-10/h4-6,13-14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLSWIFMDRKOJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716411 | |
| Record name | Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318292-61-4 | |
| Record name | Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate CAS number
An In-depth Technical Guide to Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Core Heterocyclic Scaffold
This compound, identified by its CAS Number 318292-61-4 , is a pivotal molecule within the vast landscape of heterocyclic chemistry.[1] While seemingly a specific substituted indole, its true value lies in its role as a sophisticated building block and synthetic intermediate. The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[2] This guide, crafted from the perspective of a senior application scientist, delves into the synthesis, properties, and critical applications of this compound, providing not just protocols but the underlying chemical logic essential for its effective use in research and drug development.
Physicochemical and Structural Data
A foundational understanding of a compound's properties is paramount for its application in synthesis and biological assays. The key data for this compound and its immediate precursor are summarized below.
| Property | Value | Source |
| CAS Number | 318292-61-4 | [1] |
| Molecular Formula | C₁₂H₁₃NO₄ | Derived |
| Molecular Weight | 235.24 g/mol | Derived |
| IUPAC Name | This compound | - |
| Related Precursor | 5-Methoxy-1H-indole-2-carboxylic Acid | [3][4][5] |
| Precursor Formula | C₁₀H₉NO₃ | [4][5] |
| Precursor Mol. Wt. | 191.18 g/mol | [4][5] |
Synthesis and Mechanistic Considerations: Building the Indole Core
The synthesis of substituted indole-2-carboxylates is a well-established field, with several classic name reactions being adaptable for specific substitution patterns. The choice of synthetic route is often dictated by the availability and cost of starting materials. For the 5-methoxy substituted pattern, two primary, field-proven methods are the Reissert and Japp-Klingemann syntheses.
The Reissert Indole Synthesis
The Reissert synthesis is a classical and reliable method for accessing indole-2-carboxylates from appropriately substituted 2-nitrotoluenes.[6] The causality of this two-step process is elegant in its chemical logic:
-
Step 1: Condensation. A strong base (e.g., potassium ethoxide) deprotonates the methyl group of the 2-nitrotoluene derivative. This nucleophilic carbanion then attacks diethyl oxalate. This step is designed to build the α-keto ester side chain required for the subsequent cyclization.
-
Step 2: Reductive Cyclization. The nitro group is reduced, typically using catalytic hydrogenation (H₂/Pd or Pt) or chemical reducing agents.[6][7] The resulting aniline derivative immediately undergoes an intramolecular condensation with the adjacent ketone, eliminating water to form the indole ring. This reduction-cyclization cascade is highly efficient.
Caption: Workflow for the Reissert Indole Synthesis.
The Japp-Klingemann Synthesis
An alternative and highly effective strategy is the Japp-Klingemann reaction. This method is particularly valuable as it commences from anilines, which are often more readily available than substituted nitrotoluenes. A process development study highlights its utility for synthesizing 5-methoxy-1H-indole-2-carboxylic acid esters.[3]
-
Step 1: Diazotization. The starting aniline (p-anisidine) is treated with nitrous acid (generated in situ from NaNO₂) to form a diazonium salt. This is a classic method for converting an amino group into a good leaving group (N₂).
-
Step 2: Coupling. The diazonium salt is coupled with a β-keto ester. The active methylene group of the ester attacks the diazonium salt.
-
Step 3: Cyclization (Fischer Indole Mechanism). The resulting hydrazone intermediate is treated with a strong acid, often with heating. This catalyzes a[7][7]-sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring system.[8] The use of HCl in ethanol not only catalyzes the cyclization but also ensures the carboxyl group remains esterified.[3]
Caption: Workflow for the Japp-Klingemann Synthesis.
Core Applications in Drug Discovery and Research
This compound and its close relatives are not typically the final drug candidates themselves. Instead, they are high-value intermediates used to access more complex molecules with tailored biological activity.
Precursor to 5-Methoxy-1H-indole-2-carboxylic Acid (MI2CA)
The most direct application is the simple alkaline hydrolysis of the ethyl ester to yield 5-Methoxy-1H-indole-2-carboxylic Acid (MI2CA).[3] This carboxylic acid has garnered significant interest for its potential as an antidiabetic agent.[5] The ability to easily synthesize and then de-protect the carboxylic acid function is a key feature of this molecule's utility. The solid-state structure and polymorphism of MI2CA have been studied to understand its intermolecular interactions, which are crucial for its formulation and biological activity.[4][5]
A Scaffold for Targeting Key Pathological Enzymes
The true power of the indole-2-carboxylate scaffold is its versatility in drug design. The ester group can be converted into an amide or a hydrazide, and the indole nitrogen or the C3 position can be further functionalized.[2] This allows for the systematic exploration of chemical space to develop potent and selective inhibitors for various therapeutic targets.
Caption: Therapeutic targets for indole-2-carboxylate derivatives.
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: Substituted indole derivatives are actively being investigated as inhibitors of GSK-3β, a key enzyme implicated in Alzheimer's disease, type 2 diabetes, and some cancers.[8][9]
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: The indole core can be elaborated into potent inhibitors of EGFR, including mutant forms like EGFRT790M that confer resistance to first-generation anticancer drugs.[10]
-
Indoleamine 2,3-dioxygenase (IDO) Inhibitors: The parent scaffold, ethyl indole-2-carboxylate, is a known reactant for preparing inhibitors of IDO, a crucial target in immuno-oncology for overcoming tumor-induced immune suppression.[11]
Validated Experimental Protocols
Trustworthiness in research is built on reproducible, well-documented protocols. The following methods are based on established and published procedures.
Protocol 1: Synthesis of Ethyl 5-Methoxy-1H-indole-2-carboxylate (9)
This protocol is adapted from a process development study and represents a robust method for laboratory-scale synthesis.[3]
-
Reaction Setup: In a reactor equipped with mechanical stirring and cooling, dissolve the crude hydrazone intermediate (from the Japp-Klingemann coupling) in cold (0 °C) ethanol.
-
Acidification & Cyclization: To this solution, add cold ethanol saturated with dry hydrogen chloride gas in one portion while maintaining stirring.
-
Heating: Heat the reaction mixture to reflux. Simultaneously, add additional gaseous HCl over a period of 2 hours.
-
Reaction Completion: Maintain reflux for an additional 15 minutes after the HCl addition is complete.
-
Work-up: Cool the reaction mixture to room temperature and add water.
-
Precipitation: Cool the mixture to 0 °C and hold for at least 2 hours to allow for complete precipitation of the product.
-
Isolation: Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield the target ester as a solid.
Protocol 2: Hydrolysis to 5-Methoxy-1H-indole-2-carboxylic Acid (10)
This protocol describes the saponification of the ethyl ester to the active carboxylic acid.[3]
-
Reaction Setup: Suspend the crude ethyl 5-methoxy-1H-indole-2-carboxylate in ethanol in a round-bottom flask with stirring.
-
Base Addition: Add potassium hydroxide (approx. 1.5-2 equivalents).
-
Saponification: Heat the suspension to reflux for 30-60 minutes, during which the solid should dissolve as the potassium salt is formed.
-
Quenching & Precipitation: Pour the reaction mixture into ice-water.
-
Acidification: Acidify the solution with concentrated HCl to approximately pH 1. A heavy white precipitate of the carboxylic acid will form.
-
Isolation: Filter the precipitate, wash with water to remove salts, and dry under vacuum to yield the final acid product.
Conclusion
This compound is more than just a catalog chemical; it is a versatile and enabling tool for medicinal chemists. Its well-defined synthetic pathways, rooted in classic organic reactions, provide reliable access to a scaffold that is central to the development of inhibitors for a host of high-value therapeutic targets. Understanding the causality behind its synthesis and the breadth of its applications empowers researchers to leverage this molecule to its full potential in the quest for novel therapeutics.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. エチル インドール-2-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate
Prepared for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Unknown
Molecular and Structural Fundamentals
The foundational properties of a molecule are dictated by its structure. For Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate, these are:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₃ | [3] |
| Molecular Weight | 219.24 g/mol | [3][4] |
| IUPAC Name | This compound | |
| CAS Number | Not explicitly assigned in searched literature. |
The indole scaffold, with its fused benzene and pyrrole rings, combined with the ethyl ester, hydroxyl, and methoxy functional groups, suggests a molecule with moderate polarity, hydrogen bonding capabilities, and potential for various intermolecular interactions. These features are critical in predicting its physical behavior.
Predicted Physical Properties: An Analog-Based Approach
In the absence of direct experimental data for the title compound, we can extrapolate its properties by examining closely related analogs. This comparative approach is a cornerstone of early-stage drug development and chemical process design.
| Property | Predicted Range / Value | Rationale and Comparative Analogs |
| Appearance | White to off-white or light brown powder/crystals. | Based on the typical appearance of similar indole derivatives like Ethyl 5-Hydroxy-2-methylindole-3-carboxylate.[4] |
| Melting Point (°C) | 150 - 170 | The presence of both a hydroxyl and a methoxy group suggests a melting point influenced by hydrogen bonding and crystal packing. For comparison, Ethyl 5-methoxyindole-2-carboxylate melts at 154-160 °C[5], and Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate melts at 151-152 °C.[6] The 3-hydroxy group could either increase or decrease the melting point depending on its role in the crystal lattice. |
| Boiling Point (°C) | > 350 (with decomposition) | High molecular weight and strong intermolecular forces (hydrogen bonding) suggest a high boiling point, likely with decomposition under atmospheric pressure. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol, ethyl acetate). Sparingly soluble in non-polar solvents. Poorly soluble in water. | The ethyl ester and indole core provide lipophilicity, while the hydroxyl and methoxy groups, along with the N-H of the indole, contribute to polarity and hydrogen bonding, favoring solubility in polar organic solvents.[7] |
Spectroscopic Signature: The Fingerprint of a Molecule
Spectroscopic analysis is non-negotiable for structural confirmation. Below are the anticipated spectral characteristics for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are predicted based on the electronic environment of the protons.
-
Indole N-H: A broad singlet between δ 8.0-9.0 ppm.
-
Aromatic Protons: Three signals in the aromatic region (δ 6.8-7.5 ppm) corresponding to the protons on the benzene ring of the indole nucleus. The methoxy group at the 5-position will influence their specific shifts.
-
Ethyl Ester Protons: A quartet around δ 4.3-4.4 ppm (O-CH₂) and a triplet around δ 1.3-1.4 ppm (CH₃).
-
Methoxy Protons: A sharp singlet around δ 3.8-3.9 ppm.
-
Hydroxyl Proton: A broad singlet, the position of which is highly dependent on solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR will provide information on the carbon skeleton.
-
Carbonyl Carbon: A signal in the downfield region, typically δ 160-170 ppm.
-
Aromatic and Indole Carbons: Multiple signals between δ 100-150 ppm.
-
Ethyl Ester Carbons: Signals around δ 60-62 ppm (O-CH₂) and δ 14-15 ppm (CH₃).
-
Methoxy Carbon: A signal around δ 55-56 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.[1][8]
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.
-
O-H Stretch: A broad peak in the region of 3200-3500 cm⁻¹, potentially overlapping with the N-H stretch.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1680-1720 cm⁻¹.
-
C-O Stretch (Ester and Methoxy): Bands in the 1000-1300 cm⁻¹ region.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
Experimental Protocols for Physicochemical Characterization
This section provides detailed, self-validating methodologies for determining the key physical properties of this compound.
Melting Point Determination
Causality: The melting point is a critical indicator of purity. A sharp melting range suggests a pure compound, while a broad range often indicates the presence of impurities which disrupt the crystal lattice.
Methodology:
-
Ensure the sample is completely dry and free of solvent.
-
Load a small amount of the finely powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in a calibrated digital melting point apparatus.
-
Heat the sample at a rapid rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range.
-
Allow the apparatus to cool.
-
Using a fresh sample, repeat the measurement, this time heating at a much slower rate (1-2 °C/min) starting from about 20 °C below the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
Perform the measurement in triplicate to ensure reproducibility.
Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination.
Solubility Assessment
Causality: Understanding solubility is fundamental for formulation development, reaction condition selection, and purification strategy design. The "like dissolves like" principle is a key determinant, where the polarity of the solute and solvent are matched.
Methodology:
-
Weigh approximately 10 mg of the compound into a series of vials.
-
To each vial, add a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) in 0.1 mL increments.
-
After each addition, vortex the vial for 30 seconds and visually inspect for dissolution.
-
Continue adding solvent up to a total volume of 1.0 mL.
-
Categorize the solubility based on the volume of solvent required:
-
Very Soluble: < 1 mL
-
Freely Soluble: 1 - 10 mL
-
Soluble: 10 - 30 mL
-
Sparingly Soluble: 30 - 100 mL
-
Slightly Soluble: 100 - 1000 mL
-
Practically Insoluble: > 1000 mL (approximated from the 10 mg/1 mL test)
-
Diagram of Solubility Testing Logic
Caption: Decision workflow for qualitative solubility assessment.
Conclusion
While direct experimental data for this compound remains to be fully documented in the public domain, a robust physicochemical profile can be confidently predicted through analog analysis. This guide provides the necessary theoretical framework and, crucially, the detailed experimental protocols required to empirically determine these properties. The methodologies outlined herein are designed to ensure scientific integrity and generate the trustworthy, high-quality data essential for advancing research and development in the pharmaceutical sciences.
References
- 1. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations | MDPI [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3 | CID 82073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. L17596.03 [thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. L(+)-Leucinol | 7533-40-6 [chemicalbook.com]
- 8. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Molecular Architecture of Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive walkthrough for the structural elucidation of ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate, a novel indole derivative with potential applications in medicinal chemistry and drug development. This document is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed, logical, and scientifically rigorous approach to confirming the molecular structure of this compound. By integrating multi-technique spectroscopic analysis with field-proven insights, this guide serves as a practical blueprint for the unambiguous characterization of complex organic molecules.
Introduction: The Significance of Indole Scaffolds and the Imperative of Unambiguous Structure Elucidation
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The precise substitution pattern on the indole ring is critical to a molecule's pharmacological profile, making unambiguous structure determination a cornerstone of rational drug design. This guide will systematically deconstruct the structure of this compound, demonstrating the power of modern spectroscopic techniques in piecing together a molecule's intricate architecture.
A Note on the Data Presented
While direct experimental spectra for this compound are not widely available in the public domain, this guide presents a highly probable and meticulously predicted dataset. These predictions are grounded in established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and are further refined by comparative analysis with closely related, experimentally characterized indole derivatives. This approach not inly provides a robust framework for the analysis of the title compound but also serves as an instructive example of how to approach structure elucidation when reference data is scarce.
Section 1: Foundational Analysis - Mass Spectrometry (MS)
Mass spectrometry provides the initial, crucial piece of the puzzle: the molecular weight and elemental formula of the analyte.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small quantity (approximately 1 mg) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the accurate mass of the molecular ion peak ([M+H]⁺) and utilize the instrument's software to calculate the most probable elemental formula.
Predicted Data and Interpretation
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion | Predicted m/z | Elemental Formula |
| [M+H]⁺ | 236.0866 | C₁₂H₁₄NO₄ |
The predicted molecular formula, C₁₂H₁₃NO₄, gives a degree of unsaturation of 7. This is consistent with the presence of a bicyclic aromatic system (the indole nucleus, contributing 5 degrees of unsaturation), a carbonyl group (1 degree of unsaturation), and a carbon-carbon double bond within the pyrrole ring (1 degree of unsaturation).
The fragmentation pattern in the MS/MS spectrum would likely show initial loss of an ethyl group (-29 Da) from the ester, followed by loss of carbon monoxide (-28 Da) from the carboxylate and potentially the loss of a methyl radical (-15 Da) from the methoxy group.
Section 2: Unveiling the Carbon-Proton Framework - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule. A combination of 1D and 2D NMR experiments will be employed to assemble the molecular puzzle.
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (over 2-3 bonds).
-
Predicted ¹H NMR Data and Interpretation (400 MHz, DMSO-d₆)
Table 2: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 11.5 (approx.) | br s | 1H | N-H | The indole N-H proton is typically deshielded and appears as a broad singlet. |
| 9.5 (approx.) | s | 1H | 3-OH | The hydroxyl proton at the 3-position is expected to be a singlet. Its chemical shift can be variable and concentration-dependent. |
| 7.25 | d | 1H | H-7 | This proton is part of the aromatic system and is expected to be a doublet due to coupling with H-6. |
| 6.95 | d | 1H | H-4 | This proton is ortho to the electron-donating methoxy group and is expected to be a doublet. |
| 6.80 | dd | 1H | H-6 | This proton is coupled to both H-7 and H-4 (meta-coupling), resulting in a doublet of doublets. |
| 4.25 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are coupled to the methyl protons, resulting in a quartet. |
| 3.75 | s | 3H | -OCH₃ | The methoxy protons are a singlet as there are no adjacent protons. |
| 1.30 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are coupled to the methylene protons, resulting in a triplet. |
Predicted ¹³C NMR Data and Interpretation (100 MHz, DMSO-d₆)
Table 3: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 165.0 | C=O | The ester carbonyl carbon is highly deshielded. |
| 155.0 | C-5 | This carbon is attached to the electron-donating methoxy group, causing a downfield shift. |
| 140.0 | C-3a | A quaternary carbon in the indole ring system. |
| 135.0 | C-3 | The presence of the hydroxyl group at this position causes a significant downfield shift. |
| 130.0 | C-7a | Another quaternary carbon in the indole ring system. |
| 115.0 | C-7 | Aromatic methine carbon. |
| 112.0 | C-2 | The carbon bearing the ester group. |
| 110.0 | C-6 | Aromatic methine carbon. |
| 105.0 | C-4 | This carbon is shielded by the ortho-methoxy group. |
| 61.0 | -OCH₂CH₃ | The methylene carbon of the ethyl ester. |
| 55.5 | -OCH₃ | The methoxy carbon. |
| 14.5 | -OCH₂CH₃ | The methyl carbon of the ethyl ester. |
2D NMR Correlation Analysis
The following Graphviz diagram illustrates the expected key correlations from COSY, HSQC, and HMBC experiments that would be used to piece together the structure.
Caption: Key 2D NMR correlations for structure elucidation.
Section 3: Functional Group Identification - Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Predicted Data and Interpretation
Table 4: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3400-3300 (broad) | Medium | O-H stretch | Hydroxyl |
| 3300-3200 | Medium | N-H stretch | Indole N-H |
| ~3050 | Weak | C-H stretch | Aromatic C-H |
| ~2980 | Medium | C-H stretch | Aliphatic C-H |
| ~1700 | Strong | C=O stretch | Ester carbonyl |
| 1620-1450 | Medium-Weak | C=C stretch | Aromatic ring |
| ~1250 | Strong | C-O stretch | Aryl ether |
| ~1100 | Strong | C-O stretch | Ester C-O |
The presence of a broad O-H stretch, an N-H stretch, a strong ester carbonyl peak, and characteristic aromatic C-H and C=C stretches would provide strong evidence for the proposed structure.[1][2][3]
Section 4: Synthesis of the Findings and Final Structure Confirmation
The convergence of data from mass spectrometry, 1D and 2D NMR, and IR spectroscopy provides a self-validating system for the structure elucidation of this compound.
The following diagram illustrates the logical workflow from initial analysis to the final confirmed structure.
Caption: Logical workflow for structure elucidation.
Conclusion
This technical guide has outlined a comprehensive, multi-faceted approach to the structure elucidation of this compound. By systematically applying and interpreting data from mass spectrometry, 1D and 2D NMR, and IR spectroscopy, researchers can confidently determine the molecular architecture of this and other novel chemical entities. The principles and protocols detailed herein serve as a robust framework for ensuring the scientific integrity and accuracy of structural assignments in the dynamic field of drug discovery and development.
References
A Technical Guide to the Biological Activity Screening of Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This guide provides a comprehensive, in-depth framework for the systematic biological activity screening of a specific novel derivative, Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocol recitation to explain the causal-driven logic behind experimental design, ensuring each stage of the screening cascade is a self-validating system. We will detail robust, field-proven protocols for assessing the compound's efficacy across four major therapeutic areas, complete with data interpretation guidelines and workflow visualizations to empower researchers in drug discovery and development.
Introduction to the Target Compound and Screening Rationale
The Privileged Indole Scaffold
Heterocyclic compounds are fundamental to the development of new therapeutic agents, with over 70% of pharmaceuticals containing at least one heterocyclic ring.[3] Within this class, the indole moiety—a bicyclic structure fusing a benzene ring to a pyrrole ring—is particularly significant.[4] This structure is found in essential natural products like the amino acid tryptophan and in potent clinical drugs such as the anticancer agents Vincristine and Vinblastine.[1][5] The indole ring's unique electronic properties and its ability to form hydrogen bonds, hydrophobic, and π-π stacking interactions allow it to bind to a wide array of biological targets, making it a fertile ground for drug discovery.[6]
Profile of this compound
The target compound, this compound, is a functionalized indole derivative. The core structure, ethyl indole-2-carboxylate, is a readily accessible synthetic intermediate.[7][8][9] The substituents on this core are critical for modulating biological activity:
-
5-methoxy group: This electron-donating group can influence the molecule's lipophilicity and electronic distribution, potentially enhancing its interaction with specific receptor sites. 5-methoxyindole derivatives have shown notable antiproliferative and anti-inflammatory activities.[10][11]
-
3-hydroxy group: This group can act as a hydrogen bond donor and acceptor, which is crucial for enzyme-inhibitor interactions.
-
Ethyl 2-carboxylate group: This ester group can be hydrolyzed in vivo to the corresponding carboxylic acid, potentially acting as a pro-drug, and influences the molecule's overall polarity and cell permeability.
Rationale for a Multi-Faceted Screening Approach
Given the broad therapeutic potential of the indole scaffold, a new derivative warrants a comprehensive screening cascade. A single-target approach may overlook significant off-target or entirely different activities. This guide proposes a four-pronged screening strategy to efficiently map the compound's biological potential. This initial in vitro screening is a cost-effective method to identify promising lead compounds before committing to more complex and expensive mechanistic or in vivo studies.[12]
Anticancer and Cytotoxicity Screening
Mechanistic Rationale: Indoles as Anticancer Agents
Indole derivatives exert their anticancer effects through diverse mechanisms of action, including the disruption of microtubule dynamics, inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][5][13] Many successful indole-based drugs target tubulin polymerization, a critical process for cell division, making it a primary pathway to investigate.[5] Therefore, the initial and most critical step is to determine if the compound exhibits cytotoxic effects against cancer cell lines.
Primary Screening: The MTT Assay for In Vitro Cytotoxicity
The MTT assay is a robust, colorimetric method for assessing a cell's metabolic activity, which serves as a proxy for cell viability.[14][15] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[14][16] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.
Protocol: MTT Assay for IC₅₀ Determination
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[16] During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17] Mix gently by pipetting or shaking to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. Log Concentration) and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Data Presentation
Summarize the IC₅₀ values in a clear, structured table.
| Cell Line | Cancer Type | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Insert Value] |
| A549 | Lung Carcinoma | [Insert Value] | [Insert Value] |
| HeLa | Cervical Carcinoma | [Insert Value] | [Insert Value] |
| HepG2 | Hepatocellular Carcinoma | [Insert Value] | [Insert Value] |
Anticancer Screening Workflow Diagram
Caption: Workflow for determining compound cytotoxicity via MTT assay.
Antimicrobial Activity Screening
Mechanistic Rationale: Indoles as Antimicrobial Agents
The indole nucleus is present in various natural and synthetic compounds that exhibit potent antimicrobial activity.[18] Their mechanisms can include the inhibition of essential bacterial enzymes, disruption of cell membrane integrity, and interference with biofilm formation. Screening against a panel of both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, is essential to determine the compound's antimicrobial spectrum.[19][20]
Quantitative Assessment: Broth Microdilution for MIC
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[19] This method is preferred over disc diffusion for a quantitative assessment of potency.
Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Prepare a fresh overnight culture of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth (Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). Adjust the inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the appropriate broth. The typical concentration range is 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add 50 µL of the standardized microbial suspension to each well containing 50 µL of the compound dilution, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) to confirm microbial growth and a negative control (broth only) to check for sterility. Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a reference.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.[19]
-
MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (growth). An indicator dye like resazurin can be added to aid visualization.
Data Presentation
Present the MIC values in a table for easy comparison.
| Microorganism | Type | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | [Insert Value] | [Insert Value] | N/A |
| Escherichia coli (ATCC 25922) | Gram-negative | [Insert Value] | [Insert Value] | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | [Insert Value] | [Insert Value] | N/A |
| Candida albicans (ATCC 90028) | Fungus (Yeast) | [Insert Value] | N/A | [Insert Value] |
Antimicrobial (MIC) Screening Workflow Diagram
Caption: Workflow for MIC determination via broth microdilution.
Antioxidant Capacity Assessment
Mechanistic Rationale: Free Radicals and Antioxidants
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants mitigate this damage by donating an electron to neutralize free radicals. The phenolic hydroxyl group, potentially present in the indole structure, is a key functional group for radical scavenging activity.
Spectrophotometric Radical Scavenging Assays
The DPPH and ABTS assays are widely used, rapid, and reliable methods for screening the in vitro antioxidant capacity of compounds.[21][22] They measure the ability of a compound to scavenge stable synthetic radicals.
Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a deep purple color. When reduced by an antioxidant, its color fades to yellow.[22]
-
Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compound in methanol.
-
Reaction: In a 96-well plate, add 50 µL of each compound dilution to 150 µL of the DPPH solution.[22]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity. Plot this against compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). Ascorbic acid or Trolox is used as a standard.
Protocol: ABTS Radical Cation Decolorization Assay
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated by reacting ABTS with potassium persulfate. It has a blue-green color that is reduced in the presence of an antioxidant.[22] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds.[22]
-
Radical Generation: Prepare the ABTS radical cation by mixing 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[22]
-
Working Solution: Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS solution.
-
Measurement: Record the absorbance at 734 nm after 6 minutes.
-
Calculation: Calculate the percentage of inhibition and determine the IC₅₀ or express the activity as Trolox Equivalent Antioxidant Capacity (TEAC).
Data Presentation
Tabulate the antioxidant activity results.
| Assay | Compound IC₅₀ (µM) | Ascorbic Acid IC₅₀ (µM) |
| DPPH Scavenging | [Insert Value] | [Insert Value] |
| ABTS Scavenging | [Insert Value] | [Insert Value] |
Antioxidant Assay Workflow Diagram
Caption: Principle of spectrophotometric antioxidant assays.
Anti-inflammatory Activity Screening
Mechanistic Rationale: Targeting Inflammatory Enzymes
Inflammation is a key pathological feature of many diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins. Many heterocyclic compounds have been identified as potent COX inhibitors.[23] An in vitro enzyme inhibition assay is the most direct way to screen for this activity.
In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The peroxidase activity is colorimetrically assayed by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Protocol: COX Inhibitor Screening Assay
-
Enzyme Preparation: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.
-
Compound Incubation: Add the test compound at various concentrations to the wells. Add the enzyme (COX-1 or COX-2) to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding a solution containing arachidonic acid (the substrate) and the colorimetric substrate (TMPD).
-
Measurement: Immediately read the absorbance at 590 nm over a period of 5 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to a vehicle control and calculate the IC₅₀ value for both COX-1 and COX-2. This allows for the determination of both potency and selectivity. Celecoxib (a selective COX-2 inhibitor) can be used as a reference compound.
Data Presentation
Summarize the COX inhibition data in a table.
| Enzyme | Compound IC₅₀ (µM) | Celecoxib IC₅₀ (µM) |
| COX-1 | [Insert Value] | [Insert Value] |
| COX-2 | [Insert Value] | [Insert Value] |
| Selectivity Index (COX-1/COX-2) | [Calculate Ratio] | [Calculate Ratio] |
COX Inhibition Pathway Diagram
Caption: Inhibition of the Cyclooxygenase (COX) pathway.
Conclusion and Future Directions
This guide outlines a systematic, four-tiered in vitro screening cascade for this compound. By employing these robust and validated assays, researchers can efficiently determine the compound's primary biological activities and generate quantitative potency data (IC₅₀ and MIC values).
A positive "hit" in any of these primary screens justifies progression to more advanced studies. Future directions would include:
-
Mechanism of Action (MoA) Studies: If cytotoxic, assays for apoptosis (e.g., Annexin V staining), cell cycle analysis (flow cytometry), or specific enzyme inhibition (e.g., tubulin polymerization, kinase panels) are warranted.[24]
-
Secondary Screening: Testing against a broader panel of cancer cells, multi-drug resistant bacterial strains, or other inflammatory targets.
-
In Vivo Models: If potent in vitro activity is confirmed, the compound should be evaluated in relevant animal models of cancer, infection, or inflammation to assess efficacy and safety.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of the lead compound to optimize potency and selectivity.
By following this logical and technically grounded approach, the full therapeutic potential of this compound can be thoroughly and efficiently explored.
References
- 1. mdpi.com [mdpi.com]
- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Endothelium-Derived 5-Methoxytryptophan Is a Circulating Anti-Inflammatory Molecule That Blocks Systemic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT assay - Wikipedia [en.wikipedia.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Targeting of 5-Methoxyindole Derivatives
Introduction: The 5-Methoxyindole Scaffold as a Privileged Structure in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, from the essential amino acid tryptophan to the neurotransmitter serotonin.[1][2] The strategic placement of a methoxy group at the 5-position profoundly influences the molecule's electronic and steric properties, creating the 5-methoxyindole scaffold.[3] This "privileged structure" has garnered significant interest from researchers and drug development professionals due to its remarkable versatility and its presence in compounds with diverse and potent pharmacological activities.[4]
This technical guide provides an in-depth exploration of the key therapeutic targets for 5-methoxyindole derivatives. Moving beyond a simple catalog of activities, we will dissect the underlying mechanisms of action, present comparative quantitative data, and provide detailed, field-proven experimental protocols for target validation. The narrative is designed to bridge the gap between synthetic chemistry and molecular pharmacology, offering a causal framework for rational drug design and development.
Chapter 1: Oncological Targets - A Multi-Pronged Assault on Cancer
5-methoxyindole derivatives have emerged as potent anticancer agents, exerting their effects through several distinct and complementary mechanisms.[3][4][5] Their therapeutic potential lies in their ability to simultaneously attack critical cellular machinery required for tumor growth and survival.
The Cytoskeleton: Disrupting Tubulin Polymerization
A primary mechanism for the anticancer activity of several 5-methoxyindole derivatives is the inhibition of tubulin polymerization.[5] Microtubules are essential for maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division. By binding to tubulin, these compounds prevent its assembly into functional microtubules. This disruption leads to a halt in the cell cycle, typically at the G2/M phase, and ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[4]
Data Presentation: Comparative Antiproliferative Activity
The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |
| 5o | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.69 | Sunitinib | 8.11 | [3][4] |
| HT-29 (Colon) | 1.69 | Sunitinib | 8.11 | [3] | ||
| A-549 (Lung) | 1.69 | Sunitinib | 8.11 | [3] | ||
| 5w | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.91 | Sunitinib | 8.11 | [3][4] |
| 21 | N-methyl-5,6,7-trimethoxyindole | HeLa (Cervical) | 0.022 | - | - | [4] |
| A549 (Lung) | 0.035 | - | - | [4] | ||
| MCF-7 (Breast) | 0.028 | - | - | [4] | ||
| MMNC | Indolo[2,3-b]quinoline | HCT116 (Colorectal) | 0.33 | 5-Fluorouracil | >100 | [3] |
| 5f | 5-chloro-indole-2-carboxamide | Panc-1 (Pancreas) | 0.029 (GI50) | Erlotinib | 0.033 (GI50) | [6] |
Intercepting Growth Signals: PI3K/AKT/mTOR and EGFR Pathways
Beyond cytoskeletal disruption, certain 5-methoxyindole derivatives function by inhibiting critical cell survival signaling pathways. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. The indolo[2,3-b]quinoline derivative MMNC has been shown to induce apoptosis by effectively inhibiting this pathway.[3]
Similarly, the Epidermal Growth Factor Receptor (EGFR) is another crucial target. Overactivation of EGFR drives tumor growth in various cancers. 5-chloro-indole derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR, highlighting their potential to overcome drug resistance.[3][6]
Caption: Differential signaling of 5-methoxyindole derivatives via G-protein coupled 5-HT receptors. [7]
The Melatonergic System: Exploiting the Indole Core
Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone that regulates circadian rhythms through high-affinity interactions with MT1 and MT2 receptors. [8][9]While 5-methoxyindole itself is the core of melatonin, it lacks the N-acetylaminoethyl side chain essential for potent receptor binding and is not a direct melatonin agonist. [8]However, synthetic derivatives that reposition the side chain or modify substituents on the indole nucleus can exhibit high affinity and full agonist activity, making them valuable tools for developing treatments for sleep disorders and other conditions linked to circadian disruption. [10]
Chapter 3: Anti-Inflammatory Targets - Quelling the Fire
Chronic inflammation underlies a vast range of pathologies, from autoimmune diseases to neurodegeneration. 5-methoxyindole and its metabolites, such as 5-methoxytryptophan (5-MTP), have demonstrated significant anti-inflammatory properties. [1][11]
Suppressing the Master Inflammatory Switch: NF-κB and p38 MAPK
A key anti-inflammatory mechanism of 5-methoxyindoles is the inhibition of the pro-inflammatory transcription factor NF-κB and the p38 MAPK signaling pathway. [1]In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways become activated and drive the expression of inflammatory mediators, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). [1][12]5-MTP, an endothelium-derived metabolite, has been shown to suppress these signaling cascades, thereby reducing the inflammatory response and protecting against sepsis-related tissue damage. [1][11] Signaling Pathway Visualization
Caption: 5-MTP inhibits inflammation by suppressing p38 MAPK and NF-κB signaling. [1]
Chapter 4: Emerging Therapeutic Arenas
The versatility of the 5-methoxyindole scaffold continues to open new avenues for therapeutic intervention.
Metabolic Disease: A New Role in Glycemic Control
5-methoxyindole-2-carboxylic acid (MICA) has been identified as a potent hypoglycemic agent that functions by inhibiting gluconeogenesis (the production of glucose) in the liver. [13]Its mechanism involves the inhibition of mitochondrial dihydrolipoamide dehydrogenase. Although early studies in the 1970s were halted, there is renewed interest in re-exploring MICA and related derivatives as potential antidiabetic agents, perhaps in combination with other glucose-lowering drugs. [13]
Epigenetic Regulation: A Hypothesis on HDAC Inhibition
Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression, and their inhibition has become a validated strategy in cancer therapy. [14][15]While direct evidence for 5-methoxyindole derivatives as potent HDAC inhibitors is still emerging, the indole scaffold is present in other classes of known HDAC inhibitors. This structural precedent suggests that the 5-methoxyindole framework could be a valuable starting point for designing novel, potent, and potentially isoform-selective HDAC inhibitors for use in oncology and other diseases.
Chapter 5: Core Methodologies for Target Identification and Validation
The translation of a promising chemical scaffold into a therapeutic candidate requires rigorous and reproducible experimental validation. The following protocols represent core, self-validating systems for characterizing the activity of 5-methoxyindole derivatives.
Protocol 5.1: Antiproliferative Activity Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. [4] Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. [3]2. Compound Treatment: Prepare serial dilutions of the 5-methoxyindole derivative in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (<0.5%). Replace the old medium with the drug-containing medium. Include wells with vehicle control (solvent only) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours. The duration is critical and should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. [3]5. Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 5.2: Receptor-Ligand Interaction Analysis (Radioligand Binding Assay)
Principle: This assay quantifies the affinity of a test compound (the "ligand," e.g., a 5-methoxyindole derivative) for a specific receptor by measuring its ability to compete with and displace a known radiolabeled ligand. [16][17] Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cultured cells expressing the receptor of interest (e.g., HEK293 cells stably expressing the 5-HT1A receptor).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for the 5-HT1A receptor), and varying concentrations of the unlabeled test compound. [16]3. Control Wells:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant. [8] Experimental Workflow Visualization
-
Caption: A generalized workflow for the validation of therapeutic targets.
Conclusion and Future Directions
The 5-methoxyindole scaffold is a remarkably versatile platform for the development of novel therapeutics targeting a wide spectrum of human diseases. Its derivatives have demonstrated potent and specific activities against targets in oncology, neuropharmacology, and inflammation, with emerging potential in metabolic disorders. The structure-activity relationships explored to date reveal that subtle chemical modifications can lead to significant changes in biological activity, enabling the rational design of compounds with improved potency and selectivity. [3] Future research should focus on developing derivatives with enhanced subtype selectivity, particularly for serotonin and melatonin receptors, to minimize off-target effects. Furthermore, a comprehensive exploration of their potential as HDAC inhibitors and the synergistic effects of combining these agents with existing therapies could unlock new and powerful treatment paradigms. The continued investigation of this privileged chemical structure promises to yield the next generation of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Methoxyindole|High-Purity Research Chemical [benchchem.com]
- 6. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endothelium-Derived 5-Methoxytryptophan Is a Circulating Anti-Inflammatory Molecule That Blocks Systemic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. turkjps.org [turkjps.org]
- 15. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Hypothesized Mechanism of Action of Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds. Among these, Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate represents a molecule of significant interest due to its structural similarity to compounds with known pharmacological properties. This technical guide puts forth a multi-faceted hypothesis for the mechanism of action of this compound, positing that its biological effects arise from a combination of anti-inflammatory activity and targeted enzyme inhibition. Drawing upon evidence from structurally related indole derivatives, this document provides a comprehensive framework for investigating and validating this hypothesis, complete with detailed experimental protocols and visual representations of the proposed signaling pathways.
Introduction to the Indole Scaffold and this compound
The indole ring system is a ubiquitous structural motif found in a vast array of natural products and synthetic compounds with diverse and potent pharmacological activities.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of therapeutic agents.[4] Derivatives of the indole scaffold have been shown to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[5][6][7]
This compound is a specific derivative that has garnered interest due to its synthetic accessibility and potential for biological activity. While direct and extensive studies on its mechanism of action are not widely published, its structural features—a 5-methoxy substituted indole core, a 2-carboxylate group, and a 3-hydroxy substituent—suggest a potential for interaction with multiple biological targets. This guide will explore a plausible, multi-target mechanism of action for this compound based on the established activities of closely related molecules.
A Multi-Target Hypothesis for the Mechanism of Action
We hypothesize that this compound exerts its biological effects through a synergistic combination of anti-inflammatory pathway modulation and specific enzyme inhibition . This dual-pronged mechanism suggests the potential for this compound to be effective in complex diseases where both inflammation and enzymatic dysregulation play a critical role.
Anti-Inflammatory Activity
Indole derivatives are known to modulate inflammatory responses through various mechanisms.[1][3] We propose that this compound may exert anti-inflammatory effects by:
-
Inhibition of Pro-inflammatory Enzymes: The compound may directly inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes would lead to a reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[8][9]
-
Modulation of Inflammatory Signaling Pathways: The indole nucleus can interact with signaling pathways that regulate the expression of inflammatory cytokines.[1][10] It is plausible that this compound could downregulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[11]
Enzyme Inhibition
The indole-2-carboxylate scaffold is a known pharmacophore for the inhibition of various enzymes.[12][13][14] Based on structural similarities to known inhibitors, we hypothesize that this compound could target one or more of the following enzymes:
-
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are involved in tryptophan metabolism and are implicated in tumor immune evasion.[12] Inhibition of IDO1 and/or TDO by indole-2-carboxylic acid derivatives has been demonstrated, suggesting a potential immunomodulatory and anticancer role.[12]
-
Glycogen Synthase Kinase-3β (GSK-3β): This serine/threonine kinase is a key regulator in numerous cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders and diabetes. Ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives have shown promising inhibitory activity against GSK-3β.[14][15]
-
HIV-1 Integrase: This enzyme is essential for the replication of the human immunodeficiency virus. Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase strand transfer.[13][16]
-
Epidermal Growth Factor Receptor (EGFR): Certain indole-2-carboxamides have been shown to inhibit both wild-type and mutant forms of EGFR, a key target in cancer therapy.[17][18]
Supporting Evidence from Structurally Related Compounds
The proposed mechanism of action is supported by a growing body of literature on the biological activities of various indole derivatives. The following table summarizes the inhibitory activities of several indole compounds against relevant biological targets.
| Compound Class | Target Enzyme/Pathway | Reported Activity (IC50/EC50) | Reference |
| 6-acetamido-indole-2-carboxylic acid derivatives | IDO1 | 1.17 µM | [12] |
| 6-acetamido-indole-2-carboxylic acid derivatives | TDO | 1.55 µM | [12] |
| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase | 3.11 µM | [13][16] |
| Ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives | GSK-3β | Promising inhibitory activity | [14][15] |
| 2-phenylthiomethyl-indole derivatives | 5-Lipoxygenase (5-LO) | Efficient inhibitors | [8] |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | EGFR (mutant) | 9.5 nM | [17] |
Experimental Protocols for Hypothesis Validation
To rigorously test the hypothesized mechanism of action of this compound, a series of in vitro and in vivo experiments are proposed.
In Vitro Enzyme Inhibition Assays
Objective: To determine the direct inhibitory effect of the compound on the activity of target enzymes.
Protocol: Generic Enzyme Inhibition Assay (e.g., for IDO1, GSK-3β)
-
Enzyme and Substrate Preparation: Recombinant human enzymes (e.g., IDO1, GSK-3β) and their respective substrates are prepared in the appropriate assay buffer.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions to obtain a range of test concentrations.
-
Assay Reaction: The enzyme, substrate, and test compound (or vehicle control) are combined in a microplate well.
-
Incubation: The reaction mixture is incubated at the optimal temperature for the specific enzyme for a defined period.
-
Detection: The reaction is stopped, and the product formation is quantified using a suitable detection method (e.g., fluorescence, luminescence, absorbance).
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration. The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by fitting the data to a dose-response curve.
Cell-Based Anti-Inflammatory Assays
Objective: To assess the compound's ability to modulate inflammatory responses in a cellular context.
Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.[19]
-
Cell Seeding: Cells are seeded into a multi-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified time.
-
LPS Stimulation: Cells are then stimulated with LPS to induce an inflammatory response.[19]
-
Supernatant Collection: After an incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The reduction in cytokine production in the presence of the compound is calculated and compared to the vehicle control.
In Vivo Anti-Inflammatory Model
Objective: To evaluate the anti-inflammatory efficacy of the compound in a living organism.
Protocol: Carrageenan-Induced Paw Edema in Mice
-
Animal Acclimatization: Male or female mice are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: The test compound is administered to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. A control group receives the vehicle.
-
Induction of Inflammation: A subcutaneous injection of carrageenan is administered into the plantar surface of the right hind paw to induce localized inflammation and edema.[19]
-
Measurement of Paw Edema: The paw volume is measured at regular time intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each treatment group compared to the vehicle control group.
Visualizing the Hypothesized Signaling Pathways
To provide a clearer understanding of the proposed mechanism of action, the following diagrams illustrate the potential signaling pathways that this compound may modulate.
Caption: Proposed anti-inflammatory mechanism.
Caption: Hypothesized enzyme inhibition pathways.
Conclusion and Future Directions
This technical guide has outlined a scientifically plausible, multi-target hypothesis for the mechanism of action of this compound. By combining anti-inflammatory activities with the inhibition of key enzymes, this compound holds the potential for therapeutic application in a range of complex diseases. The experimental protocols provided offer a clear roadmap for the validation of this hypothesis.
Future research should focus on a comprehensive evaluation of the compound's efficacy and safety in relevant preclinical models of disease. Furthermore, structure-activity relationship (SAR) studies could be undertaken to optimize the potency and selectivity of this indole scaffold, potentially leading to the development of novel and effective therapeutic agents. The exploration of its effects on other potential targets within the indole pharmacopeia also warrants further investigation.
References
- 1. Diverse roles of microbial indole compounds in eukaryotic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Dual Role of Indoles Derived From Intestinal Microbiota on Human Health [frontiersin.org]
- 11. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the 5-Methoxyindole-2-Carboxylate Scaffold
An In-Depth Technical Guide to the Synthesis of Novel 5-Methoxy-1H-indole-2-carboxylic Acid Esters
The 5-methoxy-1H-indole-2-carboxylic acid framework and its corresponding esters are more than mere heterocyclic compounds; they are privileged scaffolds in modern medicinal chemistry. These structures form the core of numerous biologically active molecules, demonstrating significant potential as neuroprotective agents for conditions like stroke, and as modulators of serotonin receptors for treating mood disorders.[1][2][3][4] Their derivatives have also shown promise in the development of treatments for diabetes.[3][4] The efficacy of these compounds is intrinsically linked to their molecular structure, making the development of efficient, scalable, and versatile synthetic routes a critical objective for researchers in drug discovery and development.
This guide provides an in-depth exploration of the principal synthetic strategies for constructing 5-methoxy-1H-indole-2-carboxylic acid esters. Moving beyond simple procedural lists, we will delve into the causality behind experimental choices, validate the trustworthiness of protocols, and ground our discussion in authoritative chemical principles. We will examine three major pathways: the venerable Fischer synthesis, the powerful Reissert synthesis, and a highly optimized process commencing from malonate derivatives.
Chapter 1: The Fischer Indole Synthesis — A Classic Workhorse Revisited
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for constructing the indole nucleus due to its reliability and versatility.[5] This method is particularly effective for preparing 5-methoxyindoles from readily available precursors.
Principle and Mechanism
The synthesis proceeds by reacting 4-methoxyphenylhydrazine with an α-ketoester, such as ethyl pyruvate, under acidic conditions.[6] The reaction mechanism is a well-studied, elegant cascade:
-
Hydrazone Formation: The phenylhydrazine and ketone condense to form a phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine isomer.
-
[7][7]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted[7][7]-sigmatropic rearrangement (the key bond-forming step) to produce a di-imine intermediate.
-
Cyclization & Aromatization: The intermediate cyclizes to form an aminoacetal, which then eliminates a molecule of ammonia to yield the final, energetically favorable aromatic indole ring.[6]
Causality Behind Experimental Choices: An Expert's Perspective
The success of the Fischer synthesis hinges on the careful selection of the acid catalyst. Both Brønsted acids (HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (ZnCl₂, BF₃) are effective.[5]
-
Trustworthiness of Catalyst Selection: Polyphosphoric acid (PPA) is often a superior choice as it acts as both a catalyst and a dehydrating agent, driving the reaction forward. While effective, the use of hydrochloric acid (HCl) with methoxy-substituted phenylhydrazones can introduce a known side reaction: the nucleophilic displacement of the methoxy group by a chloride ion, leading to undesired chlorinated byproducts.[8] Using a non-nucleophilic acid like PPA or a Lewis acid can circumvent this issue, ensuring a cleaner reaction profile and validating the protocol's robustness.
-
Temperature Control: The cyclization step is typically exothermic. Maintaining a controlled temperature (often between 80-100°C) is crucial to prevent degradation of the starting materials and products, thereby maximizing yield.[8]
Visualization: The Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of Ethyl 5-Methoxy-1H-indole-2-carboxylate
-
Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in ethanol. Neutralize the salt with sodium acetate. Add one equivalent of ethyl pyruvate. Stir at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates complete consumption of the hydrazine. The resulting hydrazone can be extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[8]
-
Indolization: Add the crude or purified hydrazone to polyphosphoric acid (PPA) (typically a 10-fold excess by weight).
-
Reaction Execution: Heat the mixture to 80–100°C with vigorous stirring. Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice. The product will precipitate.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure ester.
Chapter 2: The Reissert Indole Synthesis — A Powerful Alternative Route
The Reissert synthesis offers a distinct and powerful pathway to the indole core, starting from ortho-substituted nitroaromatics.[9][10] This method is particularly valuable when the corresponding phenylhydrazines for the Fischer synthesis are unstable or difficult to access.
Principle and Mechanism
The classical Reissert synthesis involves two key transformations:[10][11]
-
Condensation: An o-nitrotoluene derivative (here, 4-methoxy-2-nitrotoluene) undergoes a base-catalyzed condensation with diethyl oxalate. The strong base (e.g., potassium ethoxide) deprotonates the methyl group, and the resulting carbanion attacks the oxalate ester to form an ethyl o-nitrophenylpyruvate intermediate.[11][12] Potassium ethoxide is often preferred over sodium ethoxide for achieving higher yields.[10][11]
-
Reductive Cyclization: The nitro group of the pyruvate intermediate is reduced to an amine, typically using a reducing agent like zinc powder in acetic acid.[10] The newly formed amine then undergoes spontaneous intramolecular cyclization by attacking the adjacent ketone, followed by dehydration to form the indole-2-carboxylic acid.
Visualization: The Reissert Indole Synthesis Workflow
Caption: Workflow of the Reissert Indole Synthesis.
Experimental Protocol: Synthesis via Reissert Reaction
-
Condensation: To a solution of potassium ethoxide in absolute ethanol, add 4-methoxy-2-nitrotoluene followed by diethyl oxalate at a controlled temperature (e.g., 0-10°C). Allow the reaction to proceed until completion.
-
Intermediate Isolation: Acidify the reaction mixture to precipitate the ethyl 4-methoxy-2-nitrophenylpyruvate. Isolate and purify if necessary.
-
Reductive Cyclization: Dissolve the pyruvate intermediate in glacial acetic acid. Gradually add zinc dust while maintaining the temperature below 40°C. After the addition is complete, heat the mixture (e.g., to 80-90°C) for several hours.
-
Product Isolation: Cool the reaction, filter off the excess zinc, and pour the filtrate into water to precipitate the 5-methoxy-1H-indole-2-carboxylic acid.
-
Esterification: Convert the resulting carboxylic acid to the desired ester using one of the methods described in Chapter 4.
Chapter 3: From Malonates via Japp-Klingemann — A Sophisticated and Scalable Process
For industrial applications where yield, safety, and scalability are paramount, a multi-step process starting from malonate derivatives has been developed.[13][14] This elegant synthesis combines the Japp-Klingemann reaction with the Fischer indole synthesis.
Principle and Mechanism
This process is a prime example of convergent synthesis, building the key intermediate from separate fragments:
-
Diazonium Salt Formation: 4-methoxyaniline is treated with sodium nitrite and HCl to form the corresponding diazonium salt.
-
Azo Coupling (Japp-Klingemann Reaction): The diazonium salt is coupled with a malonate derivative (e.g., diethyl malonate). The resulting azo compound is unstable and undergoes the Japp-Klingemann rearrangement under basic or acidic conditions, cleaving an acyl group and forming the required 4-methoxyphenylhydrazone of ethyl pyruvate.[1][13]
-
Fischer Indole Synthesis: The in-situ generated or isolated hydrazone is then cyclized under acidic conditions, as described in Chapter 1, to yield the target indole ester.[13][14]
Trustworthiness and Authoritative Grounding
This method is highly regarded for process development because it uses readily available, inexpensive starting materials and avoids the direct handling of potentially unstable phenylhydrazines.[13][14] The reaction conditions for each step have been extensively optimized to produce high yields with minimal waste, making it a robust and reliable system for large-scale synthesis.[13][14]
Visualization: Japp-Klingemann / Fischer Pathway
Caption: Japp-Klingemann/Fischer Synthesis Pathway.
Chapter 4: The Final Touch — Strategies for Esterification
Often, the core indole synthesis yields the carboxylic acid, which must then be converted to the desired ester. The choice of esterification method depends on the scale of the reaction and the sensitivity of the substrate.
-
Fischer Esterification: The most straightforward method involves refluxing the carboxylic acid in a large excess of the desired alcohol (e.g., methanol or ethanol) with a catalytic amount of strong acid (e.g., H₂SO₄). This is an equilibrium-driven reaction, best suited for simple, unhindered alcohols.[15]
-
Alkylating Agents: For methyl esters, reagents like trimethylsilyldiazomethane (TMS-CHN₂) or methyl iodide (MeI) can be used under milder conditions.[15] However, care must be taken as these reagents can also alkylate the indole nitrogen (N-H), a common side reaction.
-
Coupling Reagents (Steglich Esterification): For acid-sensitive substrates or more complex alcohols, coupling agents such as dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP) provide a reliable, non-acidic alternative.[15]
Experimental Protocol: Fischer Esterification
-
Setup: Suspend 5-methoxy-1H-indole-2-carboxylic acid (1 equivalent) in the desired alcohol (e.g., methanol, used as the solvent).
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Reaction: Reflux the mixture for 4-7 hours, monitoring by TLC until the starting material is consumed.[16]
-
Work-up: Cool the reaction mixture and concentrate it under reduced pressure to remove the excess alcohol.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with a saturated sodium bicarbonate solution to remove any unreacted acid, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be further purified by recrystallization or column chromatography.
Data Presentation: Characterization of Key Compounds
Accurate characterization is essential for validating the successful synthesis of the target compounds. The following table summarizes typical spectroscopic data.
| Compound | Formula | ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ |
| 5-Methoxy-1H-indole-2-carboxylic Acid | C₁₀H₉NO₃ | 12.9 (s, 1H, COOH), 11.6 (s, 1H, NH), 7.37 (d, 1H), 7.11 (d, 1H), 7.04 (s, 1H), 6.92 (dd, 1H), 3.77 (s, 3H, OCH₃)[17] |
| Methyl 5-Methoxy-1H-indole-2-carboxylate | C₁₁H₁₁NO₃ | Similar aromatic pattern to the acid, with the disappearance of the COOH proton and the appearance of an ester methyl singlet around 3.8-3.9 ppm .[2] |
Conclusion and Future Outlook
The synthesis of 5-methoxy-1H-indole-2-carboxylic acid esters can be successfully achieved through several reliable and well-established methodologies. The Fischer indole synthesis provides a direct and classic approach, while the Reissert synthesis offers a valuable alternative from different starting materials. For large-scale and process-oriented applications, the Japp-Klingemann/Fischer sequence from malonates stands out for its efficiency and robustness.
Looking ahead, the field continues to evolve. Modern palladium-catalyzed methods, such as the Buchwald modification of the Fischer synthesis, allow for the construction of the indole core via C-N cross-coupling reactions, expanding the scope to include a wider array of precursors.[6][8] The ongoing development of these and other novel catalytic systems promises to deliver even more efficient, selective, and environmentally benign routes to these vital pharmaceutical building blocks.
References
- 1. 5-Methoxy-7-methyl-1H-indole-2-carboxylic Acid|CAS 383132-41-0 [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. 5-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Reissert_indole_synthesis [chemeurope.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 16. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 17. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Solubility of Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate in Common Laboratory Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate, a key heterocyclic intermediate in contemporary drug discovery and organic synthesis. In the absence of extensive public quantitative solubility data for this specific molecule, this document establishes a robust framework for its solubility assessment. It synthesizes foundational principles of physical organic chemistry with actionable experimental protocols, enabling researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, formulation, and high-throughput screening. The guide presents a predicted solubility profile based on structural analogy and theoretical principles, followed by detailed methodologies for empirical determination and quantification.
Introduction to this compound
The indole scaffold is a privileged structural motif, forming the core of numerous natural products and synthetic pharmaceuticals. This compound is a multifunctionalized indole derivative with significant potential as a building block in medicinal chemistry. Its physicochemical properties, particularly solubility, are critical determinants of its utility and handling in a laboratory setting.
The molecule's structure, featuring a polar indole core, a hydrogen-bond-donating hydroxyl group, a hydrogen-bond-accepting methoxy group, and a relatively nonpolar ethyl carboxylate ester, suggests a nuanced solubility profile across solvents of varying polarities. Understanding these solubility characteristics is paramount for optimizing reaction conditions, developing purification strategies (e.g., crystallization), and preparing stock solutions for biological assays.[1]
Molecular Structure and Physicochemical Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₃NO₄
-
Molecular Weight: 235.24 g/mol
-
Key Structural Features:
-
Indole ring system: Aromatic and capable of π-π stacking interactions.
-
3-Hydroxy group (-OH): Acts as a hydrogen bond donor and acceptor, increasing polarity.
-
5-Methoxy group (-OCH₃): A polar group that can accept hydrogen bonds.
-
2-Ethyl carboxylate group (-COOCH₂CH₃): An ester group that can accept hydrogen bonds and contributes to the molecule's lipophilicity.
-
Theoretical Framework and Predicted Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible.[2][3] The interplay of dispersion forces, dipole-dipole interactions, and hydrogen bonding between this compound and various solvents will dictate its solubility.
Analysis of Intermolecular Forces
The presence of both polar (hydroxyl, methoxy, ester carbonyl) and non-polar (indole ring, ethyl group) moieties in the target molecule predicts a broad, yet varied, solubility across different solvent classes.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl and methoxy groups of the indole derivative are expected to interact favorably with these solvents, leading to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dipole moments and can act as hydrogen bond acceptors. They are anticipated to be excellent solvents for this compound due to their ability to solvate the polar functional groups effectively.[1]
-
Non-Polar Solvents (e.g., Hexanes, Toluene): The significant polarity imparted by the hydroxyl, methoxy, and ester groups is likely to limit solubility in highly non-polar solvents like hexanes. Aromatic solvents like toluene may exhibit slightly better solubility due to potential π-π interactions with the indole ring.[1]
-
Chlorinated Solvents (e.g., Dichloromethane): Dichloromethane, being a solvent of intermediate polarity, is expected to offer moderate solubility.
Predicted Solubility Table
The following table provides a qualitative prediction of the solubility of this compound in common laboratory solvents. These predictions are based on structural analysis and comparison with known solubility data for similar indole derivatives.[1][4][5]
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol (MeOH) | High | Excellent hydrogen bonding capabilities. |
| Ethanol (EtOH) | High | Similar to methanol, with slightly lower polarity. | |
| Water (H₂O) | Low | The non-polar indole ring and ethyl ester group will likely limit aqueous solubility despite the presence of polar functional groups. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | Strong hydrogen bond acceptor and high polarity. |
| N,N-Dimethylformamide (DMF) | Very High | Similar to DMSO, a highly polar solvent. | |
| Acetonitrile (ACN) | Moderate to High | Polar nature and ability to accept hydrogen bonds. | |
| Acetone | Moderate to High | Good balance of polarity and ability to accept hydrogen bonds. | |
| Ethyl Acetate (EtOAc) | Moderate | The ester functionality is compatible with the solute's ester group. | |
| Non-Polar | Dichloromethane (DCM) | Moderate | Intermediate polarity allows for some solvation of the molecule. |
| Toluene | Low to Moderate | Aromatic interactions may contribute to some solubility. | |
| Hexanes | Very Low | The highly non-polar nature of hexanes is incompatible with the polar functional groups of the solute. |
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data.[6] The following section outlines a robust experimental workflow for quantifying the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm PTFE or equivalent)
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer
Experimental Workflow Diagram
Caption: Experimental workflow for determining solubility.
Detailed Protocol: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining equilibrium solubility.[3]
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the solid to settle.
-
Centrifuge the vials to pellet the remaining solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
-
Quantification:
-
Prepare a series of accurate dilutions of the filtered supernatant with the same solvent.
-
Determine the concentration of the solute in the diluted samples using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy with a calibration curve.
-
For HPLC/UV-Vis: A calibration curve should be prepared using known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Logic for Self-Validating Protocols
The described protocol incorporates self-validating steps to ensure data integrity:
-
Visual Confirmation of Excess Solid: This ensures that the solution is indeed saturated.
-
Equilibration Time: A 24-48 hour period is generally sufficient for most organic compounds to reach equilibrium. For novel compounds, it may be prudent to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility does not change over time.
-
Use of Filtration: This step is critical to remove any undissolved solid that could lead to an overestimation of solubility.
-
Validated Analytical Method: The use of a calibrated HPLC or UV-Vis method provides accurate and precise quantification.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.
Example Data Table for Reporting Results
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| DMSO | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | 25 | [Experimental Value] | [Calculated Value] |
| Water | 25 | [Experimental Value] | [Calculated Value] |
Conclusion and Applications
The solubility of this compound is a fundamental physicochemical property that dictates its application in various stages of research and development. This guide provides a theoretical framework for predicting its solubility and a detailed experimental protocol for its empirical determination. A thorough understanding of its solubility in a range of common laboratory solvents will empower researchers to optimize synthetic procedures, streamline purification processes, and design robust biological assays, ultimately accelerating the drug discovery and development pipeline. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities.
References
Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate safety data and handling precautions
An In-depth Technical Guide to the Safe Handling of Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate
Introduction
This compound is a heterocyclic compound belonging to the indole family. Indole derivatives are significant scaffolds in medicinal chemistry and drug discovery, known for a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2] Given its application in research and development, a thorough understanding of its safety profile and proper handling procedures is paramount for the protection of laboratory personnel and the integrity of experimental work.
This guide provides a comprehensive overview of the known hazards, risk mitigation strategies, and emergency procedures associated with this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each safety recommendation to foster a proactive safety culture.
Hazard Identification and Risk Assessment
While comprehensive toxicological data for this compound is not extensively documented, data from structurally similar indole compounds and available Safety Data Sheets (SDS) allow for a robust presumptive hazard assessment. The primary hazards are associated with its classification as a fine chemical powder.[3][4]
1.1. GHS Classification & Health Hazards
Based on data for analogous indole carboxylates, the compound is anticipated to fall under the following GHS classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5][6]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[6][7][8][9]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[5][6][7][9]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[5][6][7]
Causality Insight: The ester and methoxy functional groups, combined with the indole core, create a molecule with the potential for reactivity and biological interaction. As a fine powder, it presents a significant risk of inhalation, which can lead to respiratory tract irritation.[3][4] Skin and eye contact can cause irritation due to the chemical's nature.[7][8][9]
1.2. Physicochemical Hazards
-
Dust Explosion: As with many fine organic powders, there is a potential for dust explosion if the powder is dispersed in the air in sufficient concentration and comes into contact with an ignition source.[4]
-
Electrostatic Charge: The handling of fine powders can generate static electricity, which can serve as an ignition source.[5]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment, starting with engineering controls and supplemented by PPE, is essential for minimizing exposure.
2.1. Primary Engineering Controls: Chemical Fume Hoods & Enclosures
All handling of this compound powder, especially weighing and transferring, must be conducted within a certified chemical fume hood or a dedicated powder weighing station.[3][10]
-
Rationale: These enclosures provide critical operator protection by drawing airborne particles away from the user's breathing zone.[3] A fume hood with proper airflow will prevent inhalation of the powder and contain any potential spills.[10][11] For high-accuracy weighing, a powder weighing station with horizontal laminar flow can minimize air turbulence that might affect balance readings while still ensuring containment.[3][10]
2.2. Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[11][12]
| PPE Category | Specification | Rationale & Best Practices |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against airborne dust particles and accidental splashes. Standard prescription glasses are not a substitute.[11] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact. Gloves should be inspected for defects before each use and removed promptly if contaminated, followed by hand washing.[11][12] Wash hands thoroughly after handling, even if gloves were worn.[12] |
| Body Protection | A flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. Lab coats should be buttoned and removed before leaving the laboratory area.[12] |
| Respiratory Protection | Generally not required if work is performed within a certified fume hood. If engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95) may be necessary. | Respirator use requires a formal respiratory protection program, including fit-testing and medical clearance. This should be a last resort after engineering controls have been optimized. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial for preventing accidents and maintaining the chemical's integrity.
3.1. Prudent Handling Practices
-
Designated Area: Establish a designated area within the laboratory specifically for working with this and other potent compounds.[10]
-
Work Surface: Cover the work surface in the fume hood with absorbent bench paper to contain any minor spills and facilitate cleanup.[10]
-
Avoid Dust Generation: Use techniques that minimize the generation of dust. Use weigh boats or papers for transferring solids.[10] Gently scoop the material instead of pouring it from a height.
-
Ignition Sources: Keep the handling area free of ignition sources such as open flames, hot plates, and spark-producing equipment.[5][10] Use anti-static and spark-proof equipment where possible.[5]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[5][11] Wash hands thoroughly before and after handling the compound.[5]
3.2. Storage Requirements
-
Container: Keep the container tightly closed to prevent contamination and potential release.[5][8]
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials (e.g., strong oxidizing agents).[5][8] Storage in a refrigerator is often recommended for indole derivatives to ensure long-term stability.[9]
-
Labeling: Ensure the container is clearly labeled according to GHS standards.[12]
Emergency Procedures: Spill and Exposure Response
Pre-planning for emergencies is a critical component of laboratory safety.[13][14] All personnel working with the compound must be familiar with these procedures.
4.1. Spill Response Workflow
The response to a spill depends on its size and location. A distinction must be made between a minor spill, which can be handled by trained laboratory personnel, and a major spill, which requires an emergency response team.[13][15]
Caption: Workflow for Chemical Spill Response.
4.2. First Aid Measures
Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure.[6][8]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[8][9] |
| Skin Contact | Remove all contaminated clothing immediately.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[6][8] If irritation persists, seek medical attention.[8] |
| Inhalation | Move the person to fresh air.[5][8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting.[5] Rinse the mouth with water.[6] If the person is conscious, have them drink plenty of water.[8] Seek immediate medical attention and provide the SDS to the medical personnel.[5][6] |
Waste Disposal
All waste materials, including contaminated PPE, absorbent materials from spills, and residual chemical, must be disposed of as hazardous waste.[13][16]
-
Place all waste in a clearly labeled, sealed, and leak-proof container.[13]
-
Do not dispose of the chemical down the drain or in regular trash.[7]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[13]
Conclusion
This compound is a valuable compound for chemical research, but it requires careful and informed handling. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can work with this compound safely and effectively. This guide serves as a technical foundation, but it must be supplemented by institution-specific training and a commitment to a strong safety culture in the laboratory.
References
- 1. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry [mdpi.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Powder Handling - AirClean Systems [aircleansystems.com]
- 4. resources.psi-bfm.com [resources.psi-bfm.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. angenechemical.com [angenechemical.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. gz-supplies.com [gz-supplies.com]
- 13. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 15. documents.uow.edu.au [documents.uow.edu.au]
- 16. echemi.com [echemi.com]
Introduction: The Significance of the 3-Hydroxy-Indole-2-Carboxylate Scaffold
An In-Depth Technical Guide to 3-Hydroxy-Indole-2-Carboxylate Derivatives: Synthesis, Properties, and Therapeutic Applications
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among its many functionalized variants, the 3-hydroxy-indole-2-carboxylate core represents a particularly versatile and synthetically accessible building block. These compounds exist in a keto-enol tautomerism, primarily favoring the 3-oxo-2,3-dihydro-1H-indole-2-carboxylate (indoxyl) form unless stabilized by conjugation.[3] This structural feature, combined with the electronic properties of the indole nucleus, imparts a unique reactivity profile that has been exploited for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of the synthesis, chemical properties, and key applications of these derivatives for researchers and drug development professionals.
Part 1: Synthetic Methodologies - A Scientist's Perspective
The efficient construction of the 3-hydroxy-indole-2-carboxylate core is paramount for its exploration in drug discovery. Several robust methods have been developed, each with specific advantages depending on the desired substitution patterns and available starting materials.
The Fischer Indole Synthesis: A Classic Approach
The Fischer indole synthesis, discovered in 1883, remains a cornerstone for constructing the indole nucleus.[4][5][6] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from an arylhydrazine and a ketone or aldehyde.[4][5] To generate the requisite 2-carboxylate moiety, pyruvic acid or its esters are commonly employed as the carbonyl component.[4]
Causality in Experimental Design:
-
Choice of Acid Catalyst: The selection of the acid catalyst is critical. Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃) are used.[5][6] Polyphosphoric acid (PPA) is often favored as it serves as both the catalyst and a dehydrating solvent, driving the equilibrium towards the indole product.
-
Reaction Conditions: The reaction is typically conducted at elevated temperatures to overcome the activation energy of the key[7][7]-sigmatropic rearrangement step.[5] The choice of solvent, if not PPA, is usually a high-boiling point, non-reactive solvent like acetic acid.[4][8]
Detailed Protocol: Fischer Synthesis of Ethyl 2-Indolecarboxylate
This protocol describes the synthesis of a common precursor which can be subsequently hydroxylated.
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and ethyl pyruvate (1.0 eq) in glacial acetic acid. Stir the mixture at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials. This step typically proceeds without the need for heating.[4]
-
Cyclization: Add polyphosphoric acid (PPA) to the reaction mixture. Heat the mixture to 80-100°C and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. The crude product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove residual acid, and then with a cold, dilute sodium bicarbonate solution. Recrystallize the crude solid from ethanol/water to yield pure ethyl indole-2-carboxylate.[9]
Caption: Simplified mechanism of the Fischer Indole Synthesis.
Oxidation of Indole-2-carboxylates: A Direct Approach
A more direct route involves the oxidation of a pre-formed indole-2-carboxylate at the C3 position. A modified Baeyer-Villiger oxidation sequence provides a concise method for this transformation.[3]
Causality in Experimental Design:
-
Vilsmeier-Haack Formylation: The indole-2-carboxylate is first formylated at the C3 position using a Vilsmeier reagent (e.g., POCl₃/DMF). This activates the C3 position for the subsequent oxidation.
-
Baeyer-Villiger Oxidation: The resulting 3-formylindole is then treated with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).[3] The peroxy acid inserts an oxygen atom, which, after rearrangement and hydrolysis, yields the 3-hydroxy product. The acid catalyst is crucial for protonating the carbonyl, making it more susceptible to nucleophilic attack by the peroxy acid.
Part 2: Biological Activities and Therapeutic Potential
3-Hydroxy-indole-2-carboxylate derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development programs targeting various diseases.
Antagonism of the NMDA Receptor
A significant area of application is in neurology, specifically as antagonists of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of the NMDA receptor is implicated in neurodegenerative diseases and ischemic damage. Certain indole-2-carboxylate derivatives have been shown to be potent and selective antagonists at the glycine co-agonist site of the NMDA receptor.[10]
Mechanism of Action: These compounds act as competitive antagonists to glycine.[10] Glycine binding to its modulatory site is a prerequisite for the channel to open upon glutamate binding. By blocking the glycine site, the indole derivatives prevent channel activation, thereby reducing Ca²⁺ influx and mitigating excitotoxicity.[10] Studies have shown that derivatives with a chloro group at the C-6 position and a polar, hydrogen-bond-accepting group (like the 3-hydroxy group) at C-3 exhibit high affinity for this site.[10] In vivo models have confirmed that these compounds can reduce neuronal damage associated with ischemic insults.[10]
Caption: Competitive antagonism at the NMDA receptor's glycine site.
Enzyme Inhibition
The indole-2-carboxylate scaffold is a versatile template for designing potent enzyme inhibitors for various therapeutic targets.[11]
Key Examples:
-
IDO1/TDO Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in tryptophan metabolism and are validated targets for cancer immunotherapy.[12] Certain 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of both IDO1 and TDO, with IC₅₀ values in the low micromolar range.[12]
-
HIV-1 Integrase Inhibition: The development of novel HIV-1 integrase strand transfer inhibitors (INSTIs) is a major goal in anti-retroviral therapy. Indole-2-carboxylic acid derivatives have been designed and optimized to act as effective INSTIs.[13]
-
Cysteinyl Leukotriene Receptor 1 (CysLT₁) Antagonism: CysLTs are inflammatory mediators involved in asthma and allergic rhinitis.[14] A novel class of 3-substituted indole-2-carboxylic acids has been discovered as highly potent and selective CysLT₁ antagonists, with some compounds showing significantly greater potency than the marketed drug montelukast.[14]
Summary of Biological Activities
| Compound Class | Target | Activity | IC₅₀ / Kᵢ Values | Reference |
| 6-Chloro-3-hydroxy-indole-2-carboxylates | NMDA Receptor (Glycine Site) | Competitive Antagonist | Kᵢ < 1 µM | [10] |
| 6-Acetamido-indole-2-carboxylates | IDO1 / TDO | Dual Inhibitor | IC₅₀ = 1.17 µM (IDO1), 1.55 µM (TDO) for compound 9o-1 | [12] |
| 3-Substituted indole-2-carboxylates | CysLT₁ Receptor | Selective Antagonist | IC₅₀ = 5.9 nM for compound 17k | [14] |
| Indole-2-carboxamides | EGFR / BRAFV600E | Antiproliferative / Kinase Inhibitor | GI₅₀ = 26 nM (MCF-7 cells) for compound Va | [15] |
| 3-Oxindole-2-carboxylates | HIV-1 Tat-mediated Transcription | Inhibitor | IC₅₀ = 2.85 µM for compound 6g | [16] |
Fluorescent Probes
The rigid, planar structure of the indole nucleus often imparts favorable photophysical properties. While research on the fluorescence of 3-hydroxy-indole-2-carboxylates specifically is emerging, related pyranoindole structures derived from 5-hydroxyindole precursors exhibit high quantum yields and large Stokes shifts, making them promising fluorophores.[17] The sensitivity of indole fluorescence to the local environment suggests that these derivatives could be developed into probes for sensing ions or biomolecules.[18]
Part 3: Experimental Workflow and Characterization
A robust and self-validating workflow is essential for the synthesis and evaluation of novel derivatives.
Caption: General workflow for synthesis and evaluation.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural elucidation. The characteristic signals for the indole NH proton (typically δ 11-12 ppm in DMSO-d₆), the aromatic protons, and the ester group confirm the formation of the core structure.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.[2][19]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the N-H stretch of the indole, the C=O stretch of the ester and the ketone tautomer, and the O-H stretch of the hydroxyl group.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which is critical for accurate biological testing.[20]
Conclusion and Future Outlook
The 3-hydroxy-indole-2-carboxylate scaffold continues to be a rich source of chemical novelty and therapeutic potential. Its synthetic tractability, coupled with its proven ability to interact with a diverse range of biological targets—from ion channels to enzymes—ensures its continued relevance in medicinal chemistry. Future research will likely focus on expanding the chemical space around this core through combinatorial synthesis and exploring new therapeutic applications, particularly in areas like targeted cancer therapy and neuroprotection. Furthermore, a deeper investigation into their photophysical properties could unlock their potential as advanced fluorescent probes for biological imaging and diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. 3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid | C11H12N2O3 | CID 10331043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. 3-Hydroxyindole-2-carboxylic acid methyl ester | 31827-04-0 | FH56775 [biosynth.com]
- 20. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]
Methodological & Application
Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate synthesis protocol
Application Note & Protocol: A-1135
Topic: Synthesis of Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a vast spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[2][3] Specifically, indole-2-carboxylates are pivotal intermediates in the synthesis of a wide array of bioactive molecules, finding applications as ligands for the NMDA receptor and as allosteric modulators for the cannabinoid receptor 1 (CB1).[4][5] Furthermore, indole-2-carboxylic acid derivatives have recently been identified as novel HIV-1 integrase strand transfer inhibitors.[6]
This application note provides a detailed, field-proven protocol for the synthesis of this compound, a valuable building block for drug discovery and development. The described methodology leverages the classical Japp-Klingemann reaction followed by a Fischer indole synthesis, a robust and versatile route to substituted indoles.[2][7][8]
Synthetic Strategy: A Two-Step Approach to the Indole Core
The synthesis of the target compound is efficiently achieved through a two-step sequence. The initial step involves the Japp-Klingemann reaction to form a key hydrazone intermediate. This is followed by an acid-catalyzed intramolecular cyclization, known as the Fischer indole synthesis, to construct the desired indole ring system.[9][10][11]
Diagram of the Synthetic Workflow
Caption: Synthetic route to the target indole derivative.
Mechanism and Scientific Rationale
The Japp-Klingemann reaction is a reliable method for synthesizing hydrazones from β-keto-esters and aryl diazonium salts.[7][8] The reaction commences with the diazotization of an aromatic amine, in this case, p-anisidine, to form the corresponding diazonium salt. This electrophilic diazonium salt then couples with the enolate of ethyl acetoacetate. Subsequent hydrolysis and decarboxylation yield the stable hydrazone intermediate.
The Fischer indole synthesis is a classic acid-catalyzed reaction that converts arylhydrazones into indoles.[9][10][11] The mechanism involves the protonation of the hydrazone, followed by tautomerization to an enamine intermediate. A key[10][10]-sigmatropic rearrangement then occurs, leading to the formation of a new C-C bond and the cleavage of the N-N bond.[12][13] The resulting intermediate undergoes cyclization and subsequent elimination of ammonia to afford the aromatic indole ring. The choice of a strong acid catalyst, such as polyphosphoric acid (PPA), facilitates the necessary protonation and rearrangement steps.[12]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| p-Anisidine | Reagent Grade, ≥99% | Sigma-Aldrich |
| Sodium Nitrite | ACS Reagent, ≥97% | Fisher Scientific |
| Hydrochloric Acid | 37%, ACS Reagent | VWR Chemicals |
| Ethyl Acetoacetate | ≥99% | Alfa Aesar |
| Sodium Acetate | Anhydrous, ≥99% | Merck |
| Ethanol | 200 Proof, Absolute | Decon Labs |
| Polyphosphoric Acid | 83% P₂O₅ assay | Sigma-Aldrich |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Sodium Sulfate | Anhydrous | VWR Chemicals |
Step 1: Synthesis of Ethyl 2-(2-(4-methoxyphenyl)hydrazono)-3-oxobutanoate (Hydrazone Intermediate)
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-anisidine (12.3 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (7.2 g, 0.104 mol) in water (15 mL) dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate 1 L beaker, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) and sodium acetate (25 g) in ethanol (200 mL). Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the ethyl acetoacetate solution with vigorous stirring. A yellow-orange precipitate should form.
-
Continue stirring for 1 hour at 0-5 °C, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Filter the solid product, wash thoroughly with water, and dry under vacuum to yield the crude hydrazone.
Step 2: Fischer Indole Synthesis of this compound
-
Place the crude hydrazone from Step 1 into a 250 mL round-bottom flask.
-
Add polyphosphoric acid (approximately 10 times the weight of the hydrazone) to the flask.
-
Heat the mixture to 80-90 °C with stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
The product will precipitate out of the solution. Filter the solid, wash with copious amounts of water until the filtrate is neutral, and then dry.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product.
Characterization and Expected Results
The final product, this compound, is expected to be a solid. The structure and purity should be confirmed by spectroscopic methods.
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Yield | 60-75% (overall) |
| Melting Point | To be determined experimentally |
| ¹H NMR | Consistent with the proposed structure |
| ¹³C NMR | Consistent with the proposed structure |
| Mass Spec (HRMS) | Calculated m/z should match the observed m/z |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete diazotization or diazonium salt decomposition. | Ensure the temperature is strictly maintained below 5 °C during diazotization and coupling. Use freshly prepared solutions. |
| Incomplete cyclization in Step 2 | Insufficient heating or inactive catalyst. | Increase the reaction temperature slightly (up to 100 °C) or use a fresh batch of polyphosphoric acid. |
| Dark-colored product | Side reactions or decomposition. | Purify the product using column chromatography on silica gel with an appropriate eluent system. |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Diazonium salts are potentially explosive when dry and should be kept in solution and used immediately.
-
Polyphosphoric acid is corrosive; handle with care.
References
- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 8. Japp-Klingemann_reaction [chemeurope.com]
- 9. testbook.com [testbook.com]
- 10. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the Step-by-Step Fischer Indole Synthesis of Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Fischer Indole Synthesis
Discovered in 1883 by Hermann Emil Fischer, the Fischer indole synthesis remains one of the most robust and widely utilized methods for constructing the indole nucleus.[1] This versatile reaction, which forms the aromatic heterocycle from a substituted phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions, is a cornerstone of heterocyclic chemistry.[1][2] Its significance is underscored by its application in the synthesis of a vast array of natural products, pharmaceuticals, and functional materials.[3][4] For instance, this method is employed in the production of antimigraine drugs of the triptan class.[1] This guide provides an in-depth exploration of the Fischer indole synthesis, from its intricate mechanism to detailed, field-proven experimental protocols for the preparation of substituted indoles.
Mechanistic Insights: A Symphony of Rearrangements
The Fischer indole synthesis proceeds through a fascinating cascade of acid-catalyzed transformations. A thorough understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions. The key steps are as follows:
-
Hydrazone Formation: The reaction initiates with the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone.[1][5] This is a reversible reaction, and its equilibrium can be shifted towards the product by removing water.
-
Tautomerization to the Ene-hydrazine: The phenylhydrazone then tautomerizes to its more reactive enamine isomer, also known as an 'ene-hydrazine'.[1][6] This step is crucial as it sets the stage for the key bond-forming event.
-
[7][7]-Sigmatropic Rearrangement: Following protonation of the enamine, the molecule undergoes a concerted, thermally allowed[7][7]-sigmatropic rearrangement.[1][5] This is the rate-determining step and involves the cleavage of the N-N bond and the formation of a new C-C bond, which establishes the indole framework.[8]
-
Rearomatization and Cyclization: The resulting di-imine intermediate rapidly rearomatizes. Subsequent intramolecular cyclization forms a cyclic aminoacetal (or aminal).[1]
-
Elimination of Ammonia: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia, leading to the formation of the energetically favorable aromatic indole ring system.[1][5]
Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the final indole product.[1]
Figure 1: The mechanistic pathway of the Fischer indole synthesis.
Experimental Protocols
The choice of reaction conditions, particularly the acid catalyst, solvent, and temperature, is critical for a successful Fischer indole synthesis and can significantly influence the yield and purity of the product.[9][10] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be employed as catalysts.[1][11] Polyphosphoric acid (PPA) is also a highly effective catalyst and solvent for this reaction.[5]
Protocol 1: Two-Step Synthesis of 2-Phenylindole
This protocol details a classic two-step procedure involving the initial formation and isolation of the acetophenone phenylhydrazone, followed by its acid-catalyzed cyclization.[3]
Step 1: Synthesis of Acetophenone Phenylhydrazone
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Acetophenone | 120.15 | 4.0 g | 0.033 |
| Phenylhydrazine | 108.14 | 3.6 g | 0.033 |
| 95% Ethanol | - | 80 mL | - |
Procedure:
-
Combine acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) in a suitable flask.
-
Warm the mixture on a steam bath for 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitating the solution and then cool it in an ice bath.
-
Collect the crystalline product by filtration and wash with 25 mL of cold 95% ethanol.
-
A second crop of crystals can be obtained by concentrating the combined filtrate and washings.
-
Dry the combined solids under reduced pressure. The typical yield of acetophenone phenylhydrazone is 87-91%.[3]
Step 2: Cyclization to 2-Phenylindole
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Acetophenone phenylhydrazone | 210.28 | 5.3 g | 0.025 |
| Anhydrous Zinc Chloride | 136.28 | 25.0 g | - |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Concentrated Hydrochloric Acid | 36.46 | 5 mL | - |
Procedure:
-
In a 1-L beaker, intimately mix the freshly prepared acetophenone phenylhydrazone (5.3 g, 0.025 mol) and powdered anhydrous zinc chloride (25.0 g).
-
Immerse the beaker in an oil bath preheated to 170 °C and stir the mixture vigorously.
-
The mixture will become liquid within 3-4 minutes, and the evolution of white fumes will commence.
-
Remove the beaker from the oil bath and continue stirring for an additional 5 minutes.
-
Pour the hot reaction mixture into a beaker containing 400 mL of water.
-
To the reaction beaker, add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to dissolve the remaining zinc salts, and then rinse this solution into the beaker containing the product.
-
Collect the crude 2-phenylindole by filtration and wash thoroughly with 200 mL of water.
-
Recrystallize the crude product from hot 95% ethanol to obtain pure 2-phenylindole.
Protocol 2: One-Pot Synthesis of 1,2,3-Trisubstituted Indoles via Microwave-Assisted Fischer Indolization–N-Alkylation
One-pot procedures offer significant advantages in terms of efficiency, reduced waste, and operational simplicity.[12][13] Microwave-assisted organic synthesis (MAOS) can dramatically accelerate the Fischer indole synthesis, often reducing reaction times from hours to minutes.[14][15]
This protocol describes a rapid, one-pot, three-component synthesis of 1,2,3-trisubstituted indoles.[12]
| Reagent | Molar Mass ( g/mol ) | Amount (Equivalents) |
| Phenylhydrazine Hydrochloride | 144.60 | 1.0 |
| Butanone | 72.11 | 1.05 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.2 |
| Benzyl Bromide | 171.04 | 1.1 |
| Tetrahydrofuran (THF) | - | - |
| Anhydrous Dimethylformamide (DMF) | - | - |
Procedure:
-
Fischer Indolization: In a microwave reactor vial, combine phenylhydrazine hydrochloride (1.0 eq) and butanone (1.05 eq) in THF. Seal the vial and heat in a microwave reactor at 150 °C for 15 minutes.[9]
-
N-Alkylation: Cool the reaction mixture to room temperature. In a separate flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF.
-
Add the crude indole solution from the previous step to the NaH suspension and stir for 15 minutes at room temperature.
-
Add benzyl bromide (1.1 eq) and stir the mixture at 80 °C for 15 minutes.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent, dry the organic layer, and purify by silica gel chromatography. This one-pot approach has been shown to provide a higher yield in a significantly shorter time compared to the stepwise equivalent.[12]
General Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis of substituted indoles via the Fischer indole synthesis.
Figure 2: A generalized workflow for the Fischer indole synthesis.
Troubleshooting Common Issues
Despite its versatility, the Fischer indole synthesis can present challenges. Here are some common problems and their solutions:
-
Low Yield: Low yields can result from impure starting materials, suboptimal catalyst choice or concentration, inappropriate reaction temperature, or the presence of electron-withdrawing groups on the phenylhydrazine.[9][16] It is advisable to use freshly purified reagents and to screen different acid catalysts and reaction temperatures. For sensitive substrates, consider a one-pot procedure to minimize handling losses.[9]
-
Formation of Multiple Products: The use of unsymmetrical ketones can lead to the formation of regioisomers.[17] The product ratio can be influenced by the acidity of the medium and steric factors. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[17] Side reactions such as aldol condensation can also occur. Careful control of reaction conditions is crucial to minimize byproduct formation.[9]
-
Reaction Failure: Complete failure of the reaction can occur, particularly with certain substitution patterns, such as the synthesis of C3-N-substituted indoles.[18][19] In such cases, alternative synthetic routes to the indole nucleus may be necessary.
Conclusion
The Fischer indole synthesis is a powerful and enduring tool in the arsenal of the synthetic chemist. Its ability to generate a wide range of substituted indoles from readily available starting materials ensures its continued relevance in both academic research and industrial drug development. By understanding the underlying mechanism and carefully optimizing reaction conditions, researchers can effectively harness this classic reaction to construct complex molecular architectures. The advent of modern techniques such as microwave-assisted synthesis further enhances the efficiency and scope of this venerable transformation, paving the way for the rapid discovery of novel, biologically active indole-containing compounds.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijrpr.com [ijrpr.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate as a Versatile Intermediate in Organic Synthesis
Abstract
Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate is a highly functionalized heterocyclic compound that serves as a pivotal building block in medicinal and synthetic organic chemistry. Its unique arrangement of a nucleophilic indole nitrogen, a reactive 3-hydroxy group (existing in tautomeric equilibrium with its 3-oxo form), an electron-rich aromatic core, and a versatile ester moiety makes it a precursor of choice for a wide range of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, core reactivity, and detailed protocols for its strategic application in the synthesis of advanced intermediates and biologically active molecules.
Physicochemical Properties & Handling
Proper characterization and handling are paramount for successful synthetic outcomes. The properties of the title compound are summarized below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 318292-61-4[1] |
| Molecular Formula | C₁₂H₁₃NO₄[1] |
| Molecular Weight | 235.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; sparingly soluble in water |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Recommend storage at 2-8°C under an inert atmosphere (Nitrogen or Argon) to prevent degradation. |
Safety Note: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling this reagent. Work in a well-ventilated fume hood.
Strategic Importance and Core Reactivity
The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[2][3] The 5-methoxy substitution, in particular, is a common feature in neuroactive compounds and other therapeutic agents.[4][5] this compound is especially valuable because its multiple functional groups offer distinct and orthogonal handles for chemical modification.
The core reactivity can be understood by examining its key functional sites:
-
N1-Position (Indole Nitrogen): The N-H proton is acidic (pKa ≈ 17 in DMSO) and can be readily deprotonated by a suitable base to form a nucleophilic indolide anion. This site is the primary target for alkylation, arylation, and acylation reactions.[2][6]
-
C3-Position (Hydroxy/Oxo Group): This compound exists in tautomeric equilibrium between the 3-hydroxyindole (enol) and 3-oxoindoline (keto) forms. This position is susceptible to nucleophilic attack (in its keto form) or can be functionalized at the oxygen atom. The 3-substituted-3-hydroxy-2-oxindole scaffold is a significant motif in many bioactive natural products.[7]
-
C2-Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide coupling reactions or be decarboxylated.[8] Alternatively, it can be reduced to the primary alcohol or converted to a hydrazide for further elaboration.[2]
-
Aromatic Ring: The benzene portion of the indole, activated by the C5-methoxy group, can undergo electrophilic aromatic substitution, although the reactivity is tempered by the electron-withdrawing ester at C2.
Caption: Key reactive sites on the this compound scaffold.
Synthetic Applications & Protocols
This section details proven protocols for key transformations using the title intermediate. The choice of reagents and conditions is critical for achieving high selectivity and yield.
Application 1: N-Alkylation for Scaffold Diversification
N-alkylation is a fundamental strategy to introduce substituents that can modulate a molecule's steric and electronic properties, often leading to improved pharmacological profiles. Common methods involve deprotonation of the indole nitrogen followed by reaction with an electrophile.
Causality Behind Experimental Choices:
-
Base: Potassium hydroxide (KOH) is a cost-effective and sufficiently strong base to deprotonate the indole N-H. Using it in aqueous form with an organic solvent like acetone creates a biphasic system that facilitates the reaction while being operationally simple.[2] Stronger bases like NaH or t-BuOK can be used but require strictly anhydrous conditions.
-
Solvent: Acetone is a polar aprotic solvent that dissolves the indole substrate and is compatible with the aqueous base. It does not compete in the reaction, unlike protic solvents like ethanol which can lead to side reactions like transesterification.[2]
-
Electrophile: Benzyl bromide is a reactive electrophile suitable for demonstrating this transformation. Other primary alkyl halides or tosylates can also be used effectively.
Protocol: Synthesis of Ethyl 1-benzyl-3-hydroxy-5-methoxy-1H-indole-2-carboxylate
Caption: Experimental workflow for the N-alkylation of the indole intermediate.
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.25 mmol).
-
Dissolution: Add 40 mL of acetone and stir until the solid is fully dissolved.
-
Basification: Prepare a solution of potassium hydroxide (0.36 g, 6.38 mmol) in 1.0 mL of water. Add this aqueous KOH solution dropwise to the stirring acetone solution at room temperature (approx. 20°C).
-
Anion Formation: Stir the mixture for 30 minutes. The solution may change color, indicating the formation of the potassium indolide salt.
-
Alkylation: Add benzyl bromide (0.56 mL, 4.68 mmol, 1.1 eq) dropwise.
-
Reaction: Stir the reaction mixture at 20°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate/hexane as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 50 mL of ethyl acetate and 50 mL of water. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with an additional 25 mL of ethyl acetate.
-
Drying & Filtration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane to afford the pure product.
-
Expected Yield: 85-95%.
-
Application 2: Precursor to Bioactive Carboxylic Acids via Japp-Klingemann / Fischer Synthesis
The title compound is structurally related to intermediates formed during the synthesis of indole-2-carboxylic acids, which are valuable in drug discovery.[9][10] The general synthetic strategy often involves a Japp-Klingemann reaction to form a hydrazone, followed by a Fischer indole synthesis to construct the indole ring system.[8][11][12][13] 5-Methoxy-1H-indole-2-carboxylic acid, the hydrolyzed version of the title compound's core, has shown potential neuroprotective properties.[9]
Conceptual Pathway: Synthesis of 5-Methoxy-1H-indole-2-carboxylic Acid
This pathway illustrates how the core of the title compound is typically constructed, providing context for its use as a starting material for further derivatization.
Caption: Conceptual pathway for indole synthesis and subsequent hydrolysis.
Protocol: Hydrolysis to 5-Methoxy-3-hydroxy-1H-indole-2-carboxylic Acid
-
Setup: In a 50 mL round-bottom flask, suspend this compound (1.00 g, 4.25 mmol) in 20 mL of ethanol.
-
Saponification: Add a solution of potassium hydroxide (0.72 g, 12.75 mmol, 3.0 eq) in 5 mL of water.
-
Reaction: Heat the mixture to reflux (approx. 80-85°C) for 2 hours. The suspension should become a clear, homogeneous solution.
-
Cooling & Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully acidify the solution to pH 2-3 by adding 2M hydrochloric acid (HCl) dropwise. A precipitate will form.
-
Isolation: Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold water (2 x 15 mL) and then dry it under vacuum to a constant weight.
-
Expected Yield: 90-98%.
-
Characterization: The product, 5-Methoxy-3-hydroxy-1H-indole-2-carboxylic acid, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Troubleshooting and Technical Insights
-
Incomplete N-Alkylation: If the starting material persists, ensure the base is of good quality and that the reaction is protected from excessive atmospheric CO₂, which can neutralize the base. Anhydrous conditions with a stronger base (e.g., NaH in DMF) can be employed for less reactive electrophiles.
-
Side Reactions (Transesterification): When performing reactions in alcohol solvents (e.g., methanol, ethanol), be aware of potential transesterification of the ethyl ester, especially under basic conditions.[2] If this is undesirable, switch to a non-alcoholic solvent like THF, acetone, or DMF.
-
Purification Challenges: The hydroxy group on the indole can cause streaking on silica gel columns. Adding a small amount of acetic acid (0.1-0.5%) to the eluent can sometimes improve peak shape and separation.
Conclusion
This compound is a strategically designed intermediate offering multiple avenues for synthetic elaboration. Its utility is demonstrated in the straightforward protocols for N-alkylation and hydrolysis, which provide access to diverse molecular scaffolds and key carboxylic acid precursors for drug development. A thorough understanding of its reactivity and careful execution of experimental protocols enable researchers to harness its full potential in constructing complex and biologically relevant molecules.
References
- 1. echemi.com [echemi.com]
- 2. mdpi.com [mdpi.com]
- 3. ijrpr.com [ijrpr.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Japp-Klingemann_reaction [chemeurope.com]
- 13. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Derivatization of Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate for bioassays
Application Notes & Protocols
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with significant therapeutic potential.[1] Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate represents a particularly valuable starting material, offering multiple reactive sites for chemical modification. This guide provides a comprehensive framework for the strategic derivatization of this scaffold and the subsequent evaluation of its new analogues through a series of robust in vitro bioassays. We will explore derivatization at the N-1 and C-2 positions to generate a library of diverse compounds. Detailed, step-by-step protocols for synthesis are provided alongside methodologies for assessing anticancer, antimicrobial, and antioxidant activities. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these methods for their specific drug discovery campaigns.
The Core Scaffold: Analysis of this compound
This compound is an electron-rich heterocyclic compound. Its utility in a drug discovery context stems from its structural features, which allow for systematic chemical diversification.
-
N-1 Position: The indole nitrogen possesses a proton that can be abstracted by a suitable base. The resulting anion is nucleophilic and can be readily alkylated or acylated, allowing for modulation of properties like lipophilicity and hydrogen bonding capacity.[2]
-
C-2 Ethyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid.[3] The carboxylic acid is a versatile functional handle for the synthesis of amide libraries, which are critical for exploring interactions with biological targets.[1]
-
C-3 Hydroxyl Group (Indoxyl): This group exists in tautomeric equilibrium with its keto form (oxindone). While it can be a site for derivatization, our focus here is on modifications at N-1 and C-2, which are generally more straightforward and provide significant structural diversity.
-
C-5 Methoxy Group: This electron-donating group enhances the electron density of the indole ring system, which can influence its reactivity and biological profile.[4]
The overall strategy is to leverage these reactive sites to build a library of compounds that can be screened for a variety of biological activities, as indole derivatives are known to possess anticancer, antiviral, antimicrobial, and antioxidant properties.[5][6][7]
Overall Experimental Workflow
The following diagram outlines the integrated workflow from starting material to biological data.
Caption: Integrated workflow from synthesis to bioassay and data analysis.
Synthetic Derivatization Protocols
Here we detail a three-step sequence to generate a diverse amide library. Each protocol is designed as a self-validating system with clear endpoints and rationale.
Protocol 2.1: N-Alkylation of the Indole Core
Objective: To introduce an alkyl group at the N-1 position to modulate lipophilicity. We will use benzyl bromide as a representative electrophile.
Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the indole nitrogen without competing in the subsequent SN2 reaction. Anhydrous DMF is used as it is a polar aprotic solvent that effectively solvates the sodium cation and does not interfere with the strong base. The reaction is run under an inert atmosphere to prevent NaH from reacting with atmospheric moisture.
Caption: Workflow for N-Alkylation of the indole scaffold.
Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (3x) to remove the oil, then carefully decant the hexane.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry. Stir at 0 °C for 30 minutes. Gas evolution (H₂) should be observed.
-
Alkylation: Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexane. The product spot should be less polar (higher Rf) than the starting material.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up & Purification: Transfer the mixture to a separatory funnel, dilute with water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2.2: Saponification (Ester Hydrolysis)
Objective: To convert the ethyl ester to a carboxylic acid, creating a handle for amide coupling.
Rationale: Lithium hydroxide (LiOH) is an effective reagent for saponification. A mixed solvent system of THF/Methanol/Water is used to ensure the solubility of both the relatively nonpolar indole starting material and the ionic hydroxide reagent. Heating accelerates the hydrolysis process.
Methodology:
-
Reaction Setup: Dissolve the N-benzylated product from Protocol 2.1 (1.0 eq.) in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water (2:1:1 ratio).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq.) to the solution.
-
Heating: Heat the mixture to 60 °C and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC. The carboxylic acid product will be significantly more polar (lower Rf) than the starting ester. It may streak on the TLC plate.
-
Work-up: After cooling to room temperature, remove the THF and MeOH under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1M hydrochloric acid (HCl). A precipitate of the carboxylic acid product should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum. The product is often pure enough for the next step without further purification.
Protocol 2.3: Amide Bond Formation
Objective: To couple the carboxylic acid with a diverse set of primary or secondary amines to generate the final derivative library.
Rationale: HATU is a modern coupling reagent that activates the carboxylic acid to form a highly reactive intermediate, facilitating efficient amide bond formation with minimal side reactions and racemization (if chiral amines are used). DIPEA is a sterically hindered, non-nucleophilic base used to scavenge the acid formed during the reaction and to deprotonate the amine salt if it is used as a hydrochloride or trifluoroacetate salt.
Methodology:
-
Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid from Protocol 2.2 (1.0 eq.) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq.) to the solution and stir for 15 minutes at room temperature.
-
Coupling: Add the desired amine (e.g., morpholine, 1.2 eq.) to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 6-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the carboxylic acid.
-
Work-up & Purification: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the final amide derivative.
Bioassay Protocols for Derivative Screening
The following are standardized protocols for initial biological screening. It is crucial to include appropriate controls in every assay to ensure data validity.
Protocol 3.1: In Vitro Anticancer Cell Viability (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding a purple formazan product that can be quantified spectrophotometrically.[8] A decrease in metabolic activity correlates with cell death or reduced proliferation.
Caption: Workflow of the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.
-
Controls: Include wells for:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
Blank Control: Medium only, no cells.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[8]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 3.2: Antimicrobial Susceptibility (Broth Microdilution for MIC)
Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10]
Methodology:
-
Inoculum Preparation: Aseptically pick 3-5 colonies of a test bacterium (e.g., Staphylococcus aureus) and inoculate into a suitable broth (e.g., Mueller-Hinton Broth). Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[9]
-
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the broth medium.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls:
-
Positive Control: Bacteria with no compound.
-
Negative Control: Broth medium only.
-
Standard Control: A known antibiotic (e.g., Ciprofloxacin).
-
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]
Protocol 3.3: Antioxidant Capacity (DPPH Radical Scavenging Assay)
Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the radical is scavenged, and the solution color fades. The change in absorbance is proportional to the antioxidant capacity of the compound.[6][11]
Methodology:
-
Solution Preparation: Prepare various concentrations of the synthesized compounds (e.g., 10 to 500 µg/mL) in methanol. Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction: In a 96-well plate, add 100 µL of each compound dilution. Then add 100 µL of the DPPH solution to each well.
-
Controls:
-
Blank: Methanol only.
-
Control: Methanol plus DPPH solution.
-
Standard: Ascorbic acid or Trolox at various concentrations.[12]
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100. Determine the EC₅₀ value (the effective concentration required to scavenge 50% of the DPPH radicals).
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables to facilitate comparison and the identification of structure-activity relationships (SAR).
Table 1: Synthetic Yields of Representative Amide Derivatives
| Derivative ID | Amine Used | N-Alkylation Yield (%) | Amide Coupling Yield (%) | Overall Yield (%) |
|---|---|---|---|---|
| IND-001 | Morpholine | 85 | 78 | 66 |
| IND-002 | Piperidine | 85 | 82 | 70 |
| IND-003 | Aniline | 85 | 65 | 55 |
| IND-004 | Benzylamine | 85 | 75 | 64 |
Table 2: Biological Activity of Synthesized Indole Derivatives
| Derivative ID | Anticancer (MCF-7) IC₅₀ (µM) | Antimicrobial (S. aureus) MIC (µg/mL) | Antioxidant (DPPH) EC₅₀ (µM) |
|---|---|---|---|
| IND-001 | 15.2 | 32 | 45.8 |
| IND-002 | 11.8 | 16 | 41.2 |
| IND-003 | > 100 | > 128 | 89.1 |
| IND-004 | 25.4 | 64 | 33.5 |
| Doxorubicin | 0.8 | N/A | N/A |
| Ciprofloxacin | N/A | 0.5 | N/A |
| Ascorbic Acid | N/A | N/A | 18.7 |
Interpretation: From this hypothetical data, one could infer initial SAR. For instance, incorporating a cyclic aliphatic amine like piperidine (IND-002) appears to enhance both anticancer and antimicrobial activity compared to morpholine (IND-001), possibly due to changes in lipophilicity or shape. The aromatic aniline derivative (IND-003) shows poor activity across the board, suggesting that a flexible or non-planar group at this position may be detrimental. This systematic analysis guides the next cycle of derivative design and synthesis.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Application Note & Protocols for the Quantification of Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate
Introduction
Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate is a significant heterocyclic compound belonging to the indole family. Indole derivatives are of great interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] Accurate and reliable quantification of this compound is crucial for various stages of pharmaceutical development, including pharmacokinetic studies, formulation analysis, and quality control of the final product. This document provides detailed analytical methods for the precise quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and adhere to international validation standards to ensure data integrity and reproducibility.
Part 1: High-Performance Liquid Chromatography (HPLC) Method for Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of various compounds.[2] A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of moderately polar compounds like this compound.
Principle of the Method
The RP-HPLC method separates compounds based on their partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. This compound, being a moderately polar molecule, will be retained on the nonpolar column and will elute at a specific time (retention time) when a suitable mobile phase composition is used. Quantification is achieved by comparing the peak area of the analyte in a sample to the peak areas of known concentration standards.
Experimental Protocol: RP-HPLC
1. Instrumentation, Chemicals, and Reagents:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.
-
Chemicals:
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or Phosphoric acid, analytical grade)
-
-
Software: Chromatography data acquisition and processing software.
2. Preparation of Solutions:
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) is a common mobile phase for indole derivatives.[3] A starting gradient could be:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
The use of formic acid helps to improve peak shape and provides protons for potential mass spectrometry detection.
-
-
Diluent: A mixture of the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile) is recommended to ensure good peak shape.
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation: The sample preparation will depend on the matrix (e.g., bulk drug, formulation, biological fluid). For a pharmaceutical formulation:
-
Accurately weigh a portion of the homogenized sample (e.g., powdered tablets) equivalent to approximately 10 mg of the active pharmaceutical ingredient (API).
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15-20 minutes to ensure complete dissolution of the API.[4]
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injection.[4]
4. Chromatographic Conditions:
-
Column: C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with Solvents A and B (see above). A typical gradient might be:
Time (min) %A %B 0 70 30 15 30 70 20 30 70 21 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: The detection wavelength should be set at the absorption maximum (λmax) of this compound. Based on the indole structure, a wavelength in the range of 220-300 nm is expected.[5][6] The λmax should be experimentally determined using a UV-Vis spectrophotometer or a DAD.
5. Data Analysis:
-
Inject the prepared standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions.
-
The concentration of this compound in the samples is determined using the linear regression equation from the calibration curve.
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for Purity Analysis of Indole-2-Carboxylates in Pharmaceutical Development
Abstract
This application note provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of indole-2-carboxylates. This class of compounds is a crucial scaffold in medicinal chemistry, and ensuring its purity is paramount for drug safety and efficacy. The methodology herein is grounded in a scientific, systematic approach, adhering to the principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and European Pharmacopoeia (EP). We will delve into the rationale behind experimental choices, from stationary and mobile phase selection to detector settings, and provide detailed protocols for method development, optimization, and validation.
Introduction: The Significance of Purity in Indole-2-Carboxylate APIs
Indole-2-carboxylates and their derivatives are key intermediates and active pharmaceutical ingredients (APIs) in a wide array of therapeutic areas. The purity of these compounds is a critical quality attribute (CQA) that can directly impact the safety and efficacy of the final drug product. Impurities may arise from the synthetic process, degradation, or storage. Therefore, a robust, stability-indicating analytical method is required to separate and quantify the main component from any potential impurities. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and reproducibility.[1]
This guide will walk researchers, scientists, and drug development professionals through a logical, science-driven workflow for developing a reliable HPLC purity method for indole-2-carboxylates.
Physicochemical Properties and Chromatographic Behavior
A foundational understanding of the analyte's properties is crucial for logical method development. Indole-2-carboxylic acid has a molecular weight of approximately 161.16 g/mol and a LogP of around 2.3.[2] The indole ring system possesses a characteristic UV chromophore, making UV detection a suitable choice. The carboxylic acid moiety imparts acidic properties, meaning its ionization state, and therefore retention in reversed-phase chromatography, will be dependent on the mobile phase pH.
HPLC Method Development Strategy
Our strategy is a multi-step process that begins with initial screening and progresses to fine-tuning for optimal performance.
Initial Method Screening: Selecting the Right Tools
The goal of the initial screening is to find a set of conditions that provides retention of the main peak and a preliminary separation of impurities.
3.1.1. Stationary Phase Selection:
For moderately polar compounds like indole-2-carboxylates, a reversed-phase stationary phase is the most common starting point.[3] C18 (octadecyl silica) columns are a versatile first choice due to their wide availability and applicability.[4][5] A C8 (octyl silica) column could be considered if the analyte is too strongly retained on a C18 phase.[5][6] For this application, we will begin with a C18 column.
3.1.2. Mobile Phase Selection:
A typical mobile phase for reversed-phase chromatography consists of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile generally offers lower viscosity and better UV transparency at lower wavelengths. We will start with acetonitrile.[7][8][9]
-
Aqueous Phase and pH Control: To ensure consistent peak shape and retention for the acidic indole-2-carboxylate, the mobile phase pH should be controlled with a buffer or an acidifier. A pH of around 3.0 is a good starting point to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[10][11] Formic acid (0.1%) or phosphoric acid are common choices.[1][7][8][9] We will begin with 0.1% formic acid in water.
3.1.3. Detection Wavelength:
The indole nucleus exhibits strong UV absorbance. A diode array detector (DAD) or photodiode array (PDA) detector is highly recommended to assess peak purity and to select the optimal wavelength. Based on literature, indole compounds have significant absorbance around 220 nm and 280 nm.[12][13][14] An initial screening with a DAD will allow for the selection of a wavelength that maximizes the signal for the main peak and impurities. For initial experiments, 220 nm is a good starting point for general detection of aromatic compounds.
3.1.4. Initial Gradient:
A generic gradient is employed to elute a wide range of potential impurities with varying polarities. A broad gradient from a low to a high percentage of organic modifier is recommended.
Experimental Protocol: Initial Screening
This protocol outlines the starting conditions for the HPLC method development.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and DAD/PDA detector.
Chromatographic Conditions:
| Parameter | Initial Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD/PDA, 200-400 nm, monitor at 220 nm |
Sample Preparation:
-
Prepare a stock solution of the indole-2-carboxylate sample at approximately 1 mg/mL in a suitable solvent like methanol or a mixture of mobile phase A and B.
-
Further dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.
Method Optimization: Refining the Separation
Once the initial screening provides a chromatogram, the next step is to optimize the separation to achieve the desired resolution between the main peak and all impurities.
Systematic Optimization Strategy:
-
Gradient Slope: If peaks are clustered together, a shallower gradient will improve resolution. Conversely, if the run time is too long, a steeper gradient can be used.
-
Temperature: Adjusting the column temperature can alter selectivity. Running the separation at different temperatures (e.g., 25 °C, 35 °C, 45 °C) can be beneficial.[10][11]
-
Mobile Phase pH: Small adjustments to the pH of the aqueous mobile phase can significantly impact the retention and selectivity of ionizable compounds.
-
Organic Modifier: If satisfactory separation is not achieved with acetonitrile, methanol can be evaluated as an alternative.
The following diagram illustrates the logical workflow for method development:
References
- 1. benchchem.com [benchchem.com]
- 2. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mastelf.com [mastelf.com]
- 4. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl indole-2-carboxylate | SIELC Technologies [sielc.com]
- 8. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
Application Note: A Guide to In Vitro Enzyme Inhibition Profiling of Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold for designing molecules that interact with a vast array of biological targets. Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate is a functionalized indole derivative with significant potential for modulating enzyme activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of this compound's inhibitory profile using in vitro enzyme assays. We delve into the foundational principles of enzyme kinetics, provide detailed, self-validating protocols for determining key inhibitory metrics like IC50, and outline a workflow for conducting advanced mechanistic studies.
Introduction: The Rationale for Investigating Indole-2-Carboxylates
Indole derivatives are ubiquitous in nature and form the core of numerous approved therapeutics. The indole-2-carboxylate scaffold, in particular, has been identified as a key pharmacophore for inhibiting a diverse range of enzymes, including HIV-1 integrase, various protein kinases, and cyclooxygenases (COX).[1][2][3][4] The specific compound, this compound, possesses several features of interest:
-
An Indole Core: Provides a rigid, aromatic structure capable of diverse interactions (π-π stacking, hydrogen bonding) within an enzyme's active site.
-
A C2-Carboxylate Group: Can act as a crucial metal-chelating moiety, particularly for metalloenzymes like HIV-1 integrase where it coordinates with divalent cations (e.g., Mg²⁺) in the active site.
-
A C3-Hydroxy Group: Offers a hydrogen bond donor/acceptor, potentially anchoring the molecule to key amino acid residues.
-
A C5-Methoxy Group: This electron-donating group can modulate the electronic properties of the indole ring and influence hydrophobic interactions, potentially enhancing binding affinity and selectivity.[5][6]
Given these structural attributes, a systematic evaluation of this compound's effect on enzyme activity is a critical step in elucidating its therapeutic potential. Enzyme assays provide the fundamental tools for this investigation, allowing for the precise quantification of a compound's potency and mechanism of action.[7]
Foundational Principles of Enzyme Inhibition
An enzyme assay is a laboratory procedure designed to measure the rate of an enzyme-catalyzed reaction.[7] When introducing an inhibitor like this compound, the primary goal is to quantify its effect on this rate. The two most important metrics are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
-
IC50 (Half-Maximal Inhibitory Concentration): This is an operational value representing the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[8][9] It is the most common measure of an inhibitor's potency but can be influenced by factors like substrate concentration.[8][10]
-
Ki (Inhibition Constant): This is a true thermodynamic constant that describes the binding affinity of the inhibitor for the enzyme. Unlike the IC50, the Ki is independent of substrate concentration and is a more fundamental measure of inhibitor potency.[8]
Inhibitors can be broadly classified by their mechanism of action, which describes how they interact with the enzyme and its substrate.[11][12]
-
Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This type of inhibition can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. Its effect is independent of substrate concentration.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition is rare but becomes more potent as substrate concentration increases.[12]
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. courses.edx.org [courses.edx.org]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Crystallization Techniques for Obtaining X-ray Quality Crystals of Indole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
The indole scaffold is a cornerstone in medicinal chemistry and materials science, making the structural elucidation of its derivatives via single-crystal X-ray diffraction a critical task. However, obtaining crystals of sufficient size and quality for diffraction studies is often a significant bottleneck. This guide provides a comprehensive overview of field-proven crystallization techniques tailored for indole derivatives. We delve into the physicochemical properties of indoles that govern their crystallization behavior and present detailed, step-by-step protocols for the most effective methods, including slow evaporation, vapor diffusion, and slow cooling. The narrative emphasizes the causality behind experimental choices, offering a strategic framework for solvent selection and troubleshooting common issues such as "oiling out" and microcrystal formation. This document is designed to equip researchers with the expertise to navigate the nuanced art of crystallization and reliably produce X-ray quality crystals of novel indole compounds.
The Physicochemical Landscape of Indole Derivatives: A Crystallization Perspective
The success of any crystallization experiment is rooted in understanding the molecule's intrinsic properties. Indole derivatives possess a unique combination of features that must be strategically managed to promote the formation of a well-ordered crystal lattice.
-
Hydrogen Bonding: The indole nitrogen atom acts as a hydrogen bond donor (N-H), while electronegative substituents can act as acceptors. This capacity for hydrogen bonding is a powerful tool in crystal engineering, often promoting robust, ordered packing.[1][2] The choice of solvent can either compete with or complement these interactions.[3]
-
π–π Stacking Interactions: The aromatic bicyclic ring system of indole is electron-rich, leading to significant π–π stacking interactions.[1] These non-covalent forces are crucial in the assembly of the crystal lattice. Solvents with aromatic character, like toluene, can sometimes facilitate crystallization by participating in these interactions, filling voids in the lattice and stabilizing the structure.[1][4]
-
Dipole Moment and Polarity: The overall polarity of an indole derivative is dictated by its substituents. This influences solubility in various solvents, which is the primary variable manipulated in crystallization experiments. A careful balance of solvent polarity is often required to achieve the marginal solubility necessary for slow crystal growth.[1][5]
A Strategic Framework for Crystallization Method Selection
No single crystallization method is universally effective. The choice depends on the quantity of the material, its solubility characteristics, and its thermal stability. The following workflow provides a logical decision-making process.
Caption: Workflow for selecting a crystallization method.
Strategic Solvent Selection
The choice of solvent is the most critical parameter in crystallization. The goal is to find a solvent or solvent system where the indole derivative is moderately soluble.[6] If solubility is too high, the solution may never reach supersaturation; if it's too low, the compound will not dissolve sufficiently.
Guiding Principles:
-
"Like Dissolves Like": Indole's dual polar (N-H) and non-polar (aromatic rings) nature means that solvent systems balancing these properties are often successful.[5]
-
Binary Solvent Systems: A powerful technique involves dissolving the compound in a "good" solvent where it is highly soluble, followed by the slow introduction of a "poor" or "anti-solvent" where it is insoluble.[5][7][8] This slowly decreases the compound's solubility, driving it towards a supersaturated state ideal for crystal growth.
-
Volatility: For slow evaporation, less volatile solvents are preferred to ensure a slow rate of concentration. For vapor diffusion, the anti-solvent must be more volatile than the solvent.[4]
Table 1: Common Solvents for Indole Derivative Crystallization
| Solvent | Boiling Point (°C) | Polarity Index | Notes & Rationale |
| Toluene | 111 | 2.4 | Aromatic nature can promote π-π stacking. Less volatile than benzene and generally preferred.[4] |
| Ethyl Acetate | 77 | 4.4 | A good starting point for many organic compounds; acts as a hydrogen bond acceptor.[4] |
| Acetone | 56 | 5.1 | A polar, aprotic solvent. Its volatility can sometimes lead to rapid crystallization, so control is key.[4] |
| Acetonitrile | 82 | 5.8 | A polar, aprotic solvent often used in vapor diffusion setups.[9] |
| Methanol | 65 | 5.1 | A polar, protic solvent that can effectively engage in hydrogen bonding. Often used with water as an anti-solvent.[10] |
| Ethanol | 78 | 4.3 | Similar to methanol but less volatile, allowing for slower evaporation or diffusion rates.[4] |
| Dichloromethane (DCM) | 40 | 3.1 | Dissolves many organics but is highly volatile. Can lead to poor quality crystals if evaporation is not carefully controlled.[4] |
| Hexane / Heptane | 69 / 98 | 0.1 | Common non-polar "anti-solvents" used to precipitate compounds from more polar solutions.[9][11] |
| Water | 100 | 10.2 | An effective anti-solvent for indoles dissolved in polar organic solvents like methanol or acetone.[10] |
Core Crystallization Protocols
Prerequisite for all methods: Start with the purest possible material (>90%).[4][12] Ensure all glassware is scrupulously clean to avoid unwanted nucleation sites.[6][13]
Protocol 1: Slow Evaporation
This is the simplest technique, ideal for compounds that are fairly soluble in a volatile solvent and available in quantities of >10 mg.[6][14][15]
-
Principle: The concentration of the solute slowly increases as the solvent evaporates, leading to supersaturation and subsequent crystal formation.[8][16]
-
Methodology:
-
Prepare a nearly saturated solution of your indole derivative in a suitable solvent (e.g., ethyl acetate, DCM/hexane mixture).
-
Filter the solution through a small plug of cotton or a syringe filter into a clean vial to remove any particulate matter.
-
Cover the vial with parafilm and pierce it with 1-3 small holes using a needle.[7][15] The number and size of the holes control the rate of evaporation.
-
Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood).[6][7]
-
Monitor over several days to weeks. Do not disturb the vial.[12][17]
-
-
Expert Insights: While simple, this method can sometimes yield lower quality crystals if evaporation is too rapid.[4] Using a less volatile solvent or reducing the size of the perforations can slow the process and improve crystal quality.[14] NMR tubes are surprisingly effective vessels as their caps allow for very slow evaporation.[4][14]
Protocol 2: Slow Cooling
This method is effective for compounds that exhibit a significant increase in solubility with temperature.
-
Principle: A saturated solution is prepared at an elevated temperature. As the solution cools slowly, the solubility decreases, creating a state of supersaturation from which crystals can grow.[16]
-
Methodology:
-
Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol, toluene) near its boiling point. Add just enough solvent to fully dissolve the solid.
-
Filter the hot solution to remove any impurities.
-
Cover the flask and place it within a larger, insulated container (e.g., a Dewar flask filled with warm water or a sand bath) to ensure a very slow cooling rate.[8][14]
-
Allow the setup to cool undisturbed to room temperature over several hours or days.
-
-
Expert Insights: Rapid cooling often leads to the formation of a powder or microcrystals.[18] The key to this method is an extremely slow temperature gradient, which gives molecules ample time to orient themselves into a well-ordered lattice.[14]
Protocol 3: Vapor Diffusion
This is arguably the most powerful and controlled method, especially when working with milligram quantities of material.[4][9][14]
-
Principle: The vapor of a volatile "anti-solvent" (in which the compound is insoluble) slowly diffuses into a solution of the compound in a less volatile "solvent," gradually reducing the compound's solubility to the point of crystallization.[9][16]
-
Methodology:
-
Dissolve the indole derivative (1-5 mg) in a small volume (0.2-0.5 mL) of a "good" solvent (e.g., Toluene, THF, Methanol) in a small, open vial.
-
Place this inner vial inside a larger, sealable vessel (e.g., a screw-cap jar or beaker).
-
Add a larger volume (2-5 mL) of a volatile "anti-solvent" (e.g., Hexane, Pentane, Diethyl Ether) to the outer vessel, ensuring the level is below the top of the inner vial.
-
Seal the outer vessel tightly and leave it in a stable, vibration-free environment.
-
Crystals typically form at the bottom of the inner vial over several days.
-
-
Expert Insights: The anti-solvent must be more volatile than the solvent.[4] This ensures that the net diffusion is from the outer vessel into the inner vial. Placing the setup in a refrigerator can slow the diffusion rate, often leading to higher quality crystals.[4]
Caption: Vapor Diffusion Experimental Setup.
Protocol 4: Solvent Diffusion (Liquid-Liquid Layering)
This technique is conceptually similar to vapor diffusion but occurs entirely in the liquid phase. It is useful when a suitable volatile anti-solvent cannot be found.
-
Principle: A less dense "anti-solvent" is carefully layered on top of a denser solution of the compound. Crystals form at the interface as the two solvents slowly mix via diffusion.[9]
-
Methodology:
-
Prepare a concentrated solution of the compound in a dense solvent (e.g., DCM, Chloroform) in a narrow container like a test tube or NMR tube.
-
Using a pipette or syringe, carefully and slowly add a less dense, miscible anti-solvent (e.g., Hexane, Pentane) down the side of the tube to form a distinct layer on top.[9][15]
-
Seal the tube and leave it undisturbed.
-
Crystals should form at the liquid-liquid interface over time.
-
-
Expert Insights: The success of this method hinges on creating a clean interface with minimal initial mixing.[9] Using a narrow tube is preferred as it increases the path length for diffusion and slows the process.[9]
Troubleshooting Common Crystallization Challenges
Table 2: A Guide to Troubleshooting Crystallization of Indole Derivatives
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not supersaturated (too much solvent).- Compound is too soluble in the chosen solvent.- Insufficient time has passed. | - Allow more solvent to evaporate. If using slow cooling, reheat to evaporate some solvent and cool again.[18]- Introduce an anti-solvent via vapor or liquid diffusion.- Use a glass rod to gently scratch the inside surface of the vial to create nucleation sites.[5]- Be patient; high-quality crystals can take weeks to form.[17] |
| "Oiling Out" | - The solution becomes supersaturated at a temperature above the compound's melting point (or melting point of an impure mixture).- Cooling rate is too fast. | - Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent, and cool much more slowly.[5][18]- Lower the initial concentration of the solution.- Try a different solvent system with a lower boiling point. |
| Rapid Formation of Powder or Microcrystals | - The solution became supersaturated too quickly.- Too many nucleation sites (e.g., dust, impurities). | - Slow down the process: use a less volatile solvent, reduce the number/size of holes in the parafilm (evaporation), or slow the cooling rate.[18]- Dilute the initial solution slightly.[13]- Ensure the solution is filtered carefully before setting up the crystallization. |
| Poor Crystal Quality (Twinned, Cracked) | - Crystal growth was too rapid.- Mechanical disturbances during growth. | - Repeat the experiment using conditions that favor slower growth (lower temperature, slower diffusion/evaporation).- Ensure the crystallization setup is in a location free from vibrations.[6] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. unifr.ch [unifr.ch]
- 5. benchchem.com [benchchem.com]
- 6. How To [chem.rochester.edu]
- 7. Slow Evaporation Method [people.chem.umass.edu]
- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 9. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. depts.washington.edu [depts.washington.edu]
- 16. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 17. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: A Comprehensive Guide to the N-Alkylation of Ethyl Indole-2-carboxylate
Abstract: This document provides a detailed guide for the N-alkylation of ethyl indole-2-carboxylate, a foundational reaction in the synthesis of numerous pharmacologically active compounds. We delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of common protocols, and present step-by-step methodologies validated for reproducibility and efficiency. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to optimize this crucial synthetic transformation.
Scientific Introduction: The Strategic Importance of N-Alkylation
The indole scaffold is a privileged structure in drug discovery, forming the core of many natural products and FDA-approved pharmaceuticals.[1][2] Functionalization of the indole nitrogen (N-1 position) is a key strategy for modulating the biological activity, solubility, and metabolic stability of these molecules. Ethyl indole-2-carboxylate is a widely available and versatile starting material for these endeavors.
A primary challenge in indole chemistry is controlling the regioselectivity of alkylation. The indole ring is an ambident nucleophile, susceptible to attack at both the N-1 nitrogen and the C-3 carbon.[3][4] However, the presence of the electron-withdrawing ethyl ester group at the C-2 position significantly enhances the acidity of the N-H proton.[3] This electronic effect decisively favors deprotonation at the nitrogen, thereby directing alkylating agents to the N-1 position with high selectivity.
Reaction Mechanism: A Two-Step SN2 Pathway
The N-alkylation of ethyl indole-2-carboxylate proceeds via a classical two-step SN2 mechanism:
-
Deprotonation: A suitable base abstracts the acidic proton from the indole nitrogen (pKa ≈ 16), generating a resonance-stabilized indolyl anion. The electron-withdrawing C-2 ester group facilitates this step by stabilizing the resulting negative charge.[3][5]
-
Nucleophilic Substitution: The highly nucleophilic indolyl anion then attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the new N-C bond.[5]
Caption: General mechanism for the N-alkylation of ethyl indole-2-carboxylate.
Experimental Design: The Causality Behind Reagent Choices
The success of the N-alkylation hinges on the judicious selection of base, solvent, and alkylating agent.
-
Base Selection:
-
Strong Bases (e.g., Sodium Hydride, NaH): NaH provides rapid and irreversible deprotonation, driving the reaction to completion. It is typically used in anhydrous polar aprotic solvents like DMF or THF.[6][7] Its high reactivity necessitates careful handling under an inert atmosphere.
-
Milder Bases (e.g., Potassium Hydroxide, KOH; Potassium Carbonate, K₂CO₃): These bases are operationally simpler, safer, and often sufficient for achieving high yields.[7][8][9] They are effective in solvents like acetone or acetonitrile. The reaction may require heating to proceed at a reasonable rate.
-
-
Solvent Selection:
-
Polar Aprotic Solvents (DMF, THF, Acetonitrile): These solvents are ideal as they effectively solvate the cation of the base (e.g., Na⁺ or K⁺) while leaving the indolyl anion poorly solvated, thereby enhancing its nucleophilicity.[6][7][9] Anhydrous conditions are critical when using reactive bases like NaH.
-
-
Alkylating Agent:
-
Alkyl Halides: The reactivity order for the leaving group is I > Br > Cl. Alkyl iodides are the most reactive but may be more expensive or less stable. Alkyl bromides offer a good balance of reactivity and stability and are widely used.[10][11] Primary alkyl halides are strongly preferred to avoid competing E2 elimination reactions.
-
Validated Experimental Protocols
Two primary protocols are presented below, catering to different laboratory constraints and reagent availability.
Protocol 1: High-Efficiency N-Alkylation using Sodium Hydride in DMF
This classic method employs a strong base for rapid and complete conversion, typically yielding clean products in high yields.[6][7]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl indole-2-carboxylate | ≥97% | Sigma-Aldrich | - |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Highly reactive; handle with care. |
| Alkyl Halide (R-X) | Reagent Grade | Various | E.g., Benzyl bromide, Ethyl iodide |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use a Sure/Seal™ bottle. |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | For extraction. |
| Saturated aq. NH₄Cl | - | In-house prep | For quenching. |
| Brine | - | In-house prep | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | For drying. |
Step-by-Step Methodology
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add ethyl indole-2-carboxylate (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 0.2 M concentration) via syringe and stir until the solid is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Carefully add sodium hydride (60% dispersion, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become slightly cloudy.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Reactions are typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl to quench the excess NaH.
-
Work-up: Transfer the mixture to a separatory funnel and dilute with water and diethyl ether. Separate the layers.
-
Extraction: Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization (e.g., from ethanol/water).
Characterization Note: Successful N-alkylation is readily confirmed by ¹H NMR spectroscopy by the disappearance of the broad N-H singlet (typically >10 ppm) and the appearance of new signals corresponding to the added alkyl group.[8]
Protocol 2: Operationally Simple N-Alkylation using Potassium Hydroxide in Acetone
This method offers a safer and more convenient alternative, avoiding the use of highly reactive sodium hydride. It is particularly well-suited for reactive alkylating agents.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl indole-2-carboxylate | ≥97% | Sigma-Aldrich | - |
| Potassium Hydroxide (KOH) | Pellets, ≥85% | Fisher Scientific | Finely grind before use for best results. |
| Alkyl Halide (R-X) | Reagent Grade | Various | E.g., Allyl bromide, Benzyl bromide |
| Acetone | ACS Grade | VWR | - |
| Ethyl Acetate | ACS Grade | VWR | For extraction. |
| Water | Deionized | - | - |
| Brine | - | In-house prep | For washing. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR | For drying. |
Step-by-Step Methodology
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl indole-2-carboxylate (1.0 eq) and acetone (approx. 0.1 M concentration).
-
Base Addition: Add finely ground potassium hydroxide (3.0 eq).
-
Stirring: Stir the suspension vigorously at room temperature for 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC. Reactions with reactive halides like benzyl bromide are often complete in 2-8 hours.[8]
-
Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Wash the filter cake with a small amount of acetone.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to remove the acetone.
-
Work-up: Dissolve the residue in ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Caption: Experimental workflow for Protocol 1 (NaH/DMF method).
Summary of Protocols and Alternative Methodologies
Protocol Comparison
| Parameter | Protocol 1 (NaH/DMF) | Protocol 2 (KOH/Acetone) |
| Base | Sodium Hydride (Strong) | Potassium Hydroxide (Moderate) |
| Solvent | Anhydrous DMF | Acetone |
| Atmosphere | Inert (N₂ or Ar) | Air |
| Temperature | 0 °C to Room Temp | Room Temp to Reflux |
| Key Advantage | High efficiency, broad scope | Operational simplicity, safer reagents |
| Key Consideration | Requires anhydrous technique | May be slower for less reactive halides |
Alternative Methods
For substrates sensitive to strong bases or when using alcohols as alkylating agents, other methods are valuable:
-
Phase-Transfer Catalysis (PTC): This technique uses a catalyst, such as tetrabutylammonium bromide (TBAB), to transport the indolyl anion from an aqueous or solid phase (containing a base like NaOH or K₂CO₃) into an organic phase where the alkylating agent resides. This method avoids strictly anhydrous conditions and strong, hazardous bases, making it a greener and often scalable alternative.[10][12]
-
Mitsunobu Reaction: This powerful reaction allows for the direct N-alkylation of indoles using an alcohol as the alkylating partner. It proceeds in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[13][14] It is particularly useful when the corresponding alkyl halide is unstable or inaccessible but is limited by the stoichiometry of the reagents and the generation of significant byproducts.
Conclusion
The N-alkylation of ethyl indole-2-carboxylate is a robust and high-yielding transformation critical to synthetic and medicinal chemistry. The choice between a strong base protocol, such as with NaH in DMF, and a milder, operationally simpler method using KOH in acetone, depends on the specific alkylating agent, available laboratory equipment, and safety considerations. By understanding the underlying mechanism and the rationale for reagent selection, researchers can confidently and efficiently synthesize a diverse array of N-substituted indole derivatives for downstream applications.
References
- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 11. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Exploring Indole Derivatives in Material Science
Preamble: The Unique Potential of the Indole Scaffold in Material Science
The indole scaffold, a deceptively simple bicyclic aromatic structure, is a cornerstone of biological chemistry, most famously as the core of the amino acid tryptophan. However, its utility extends far beyond the realm of life sciences. For the material scientist, the indole ring is a powerful and versatile building block. Its electron-rich π-conjugated system, inherent planarity, and reactive N-H and C-H sites make it an exceptional candidate for creating novel functional materials.[1][2]
The fusion of a benzene and a pyrrole ring gives indole a unique electronic character, combining the properties of both.[3] This allows for facile hole transport, making it a valuable component in organic semiconductors.[1][2] Furthermore, the ability to chemically modify the indole core at multiple positions allows for the precise tuning of its electronic and photophysical properties, such as conductivity, emission wavelengths, and energy levels (HOMO/LUMO).[1][4] This guide will provide an in-depth exploration of indole derivatives in key material science applications, complete with detailed experimental protocols for their synthesis and characterization.
Section 1: Key Application Domains
The tunable nature of indole derivatives has led to their successful application in a variety of advanced materials, particularly in organic electronics.
Organic Electronics: Conductive Polymers & Transistors
Polyindoles are a class of conducting polymers that are air-stable and exhibit interesting electrochromic properties, changing color in response to an electrical potential.[5][6] Their conductivity, typically in the range of 10⁻³ to 10⁻² S/cm, can be modulated by the choice of counterion during synthesis.[5] This makes them suitable for applications such as:
-
Organic Field-Effect Transistors (OFETs): The planarity of the indole system promotes π-π stacking, which is crucial for efficient charge transport, a key requirement for semiconductor layers in OFETs.[1]
-
Electrochromic Devices: The ability of polyindole films to switch between colored (doped) and transparent (neutral) states is leveraged in smart windows and displays.[6]
Optoelectronics: OLEDs and Solar Cells
The strong fluorescence and tunable electronic structure of indole derivatives make them excellent candidates for optoelectronic devices.[7]
-
Organic Light-Emitting Diodes (OLEDs): Indole-based molecules, particularly indolocarbazoles, are used to create highly efficient host materials and emitters for OLEDs.[8][9] They are known for producing deep blue emission with high color purity and thermal stability.[10]
-
Dye-Sensitized Solar Cells (DSSCs): The electron-donating nature of the indole core makes it an effective component in D-π-A (Donor-π bridge-Acceptor) dyes used in DSSCs.[7][11] These dyes are responsible for absorbing light and injecting electrons into the semiconductor, and indole's planarity enhances this process.[11]
Sensing Technologies
The indole scaffold's sensitivity to its chemical environment has been exploited to create highly specific chemosensors.[12]
-
Fluorescent Sensors: The fluorescence of indole derivatives can be quenched or enhanced upon binding with specific analytes, such as metal ions (e.g., Zn²⁺) or anions (e.g., F⁻, CN⁻).[12][13][14][15] This change in fluorescence provides a direct, measurable signal for detection.
-
pH Sensing: The nitrogen atom in the indole ring can be protonated, leading to dramatic changes in color and fluorescence, which allows for the design of sensitive pH probes.[13]
Section 2: Synthesis and Deposition Protocols
A common and effective method for creating functional polyindole films is through electrochemical polymerization (electropolymerization). This technique allows for the direct deposition of a thin, uniform polymer film onto a conductive substrate.[16]
Protocol 2.1: Electropolymerization of Indole on an ITO Electrode
This protocol describes the synthesis of a polyindole film on an Indium Tin Oxide (ITO) coated glass slide, a common transparent conductive substrate for optoelectronic and electrochromic applications.
Rationale: Electropolymerization offers excellent control over film thickness and morphology by adjusting electrochemical parameters like potential, current, and time.[16] Acetonitrile is a common aprotic solvent, and LiClO₄ serves as the supporting electrolyte to ensure ionic conductivity.[5]
Materials:
-
Working Electrode: ITO-coated glass slide (1 cm x 2 cm)
-
Counter Electrode: Platinum (Pt) wire or foil
-
Reference Electrode: Ag/AgCl (in saturated KCl)
-
Monomer Solution: 0.1 M Indole in Acetonitrile (ACN)
-
Electrolyte Solution: 0.1 M Lithium Perchlorate (LiClO₄) in Acetonitrile
-
Electrochemical Cell & Potentiostat
-
High-purity Argon or Nitrogen gas
Procedure:
-
Electrode Cleaning:
-
Sonciate the ITO slide sequentially in a detergent solution, deionized water, acetone, and finally isopropanol (10 minutes each).
-
Dry the electrode under a stream of nitrogen.
-
Scientist's Note: A pristine electrode surface is critical for uniform film growth. Contaminants can act as nucleation inhibitors or create defects in the polymer film.
-
-
Cell Assembly:
-
Assemble the three electrodes in the electrochemical cell. Ensure the conductive side of the ITO slide faces the counter and reference electrodes.
-
Add the electrolyte solution containing the indole monomer to the cell.
-
-
Deoxygenation:
-
Purge the solution with high-purity argon or nitrogen for 15-20 minutes.[17]
-
Maintain a gentle, positive pressure of the inert gas over the solution throughout the experiment.
-
Rationale: Dissolved oxygen can react with radical intermediates during polymerization, leading to unwanted side reactions and film defects.
-
-
Electropolymerization via Cyclic Voltammetry (CV):
-
Connect the electrodes to the potentiostat.
-
Set the CV parameters:
-
Initiate the scan. You will observe an increasing current response with each cycle, indicating the deposition and growth of a conductive polymer film on the ITO surface.[16]
-
Observation: The film will appear green in its doped (conductive) state.[6]
-
-
Post-Synthesis Treatment:
-
After the final cycle, hold the potential at a neutral value (e.g., -0.5 V) to de-dope the film, which will turn yellow.[6]
-
Remove the electrode from the cell, rinse thoroughly with pure acetonitrile to remove residual monomer and electrolyte, and dry under a nitrogen stream.
-
Workflow for Polyindole Synthesis and Characterization
Caption: General workflow from electrode preparation to polyindole film characterization.
Section 3: Material Characterization Protocols
Once synthesized, the material's properties must be thoroughly characterized to understand its structure-property relationships and assess its suitability for the target application.
Protocol 3.1: Electrochemical Characterization via Cyclic Voltammetry
CV is not only a synthesis method but also a primary tool for characterizing the redox behavior of the resulting polymer film.[17]
Objective: To determine the oxidation and reduction potentials of the polyindole film, which are related to its HOMO and LUMO energy levels.
Procedure:
-
Prepare a fresh, monomer-free electrolyte solution (e.g., 0.1 M LiClO₄ in ACN).
-
Use the newly synthesized polyindole-coated ITO slide as the working electrode.
-
Assemble the cell and deoxygenate the solution as described in Protocol 2.1.
-
Run a CV scan over a potential range that covers the polymer's redox activity (e.g., -0.6 V to +1.2 V vs. Ag/AgCl) at a scan rate of 100 mV/s.[19][20]
-
Data Interpretation:
-
The potential at the onset of the first oxidation peak can be used to estimate the Highest Occupied Molecular Orbital (HOMO) level.
-
The potential at the onset of the first reduction peak can be used to estimate the Lowest Unoccupied Molecular Orbital (LUMO) level.[9]
-
The difference between the onsets gives the electrochemical band gap (Eg).[21]
-
Protocol 3.2: Spectroscopic Characterization (UV-Vis)
UV-Visible (UV-Vis) absorption spectroscopy is used to determine the optical properties of the material, specifically its absorption range and optical band gap.
Objective: To measure the absorption spectrum of the polyindole film in its neutral and doped states.
Procedure:
-
Place the polyindole-coated ITO slide in a cuvette holder within a UV-Vis spectrophotometer. Use a clean, uncoated ITO slide as a blank for background correction.
-
Record the absorption spectrum of the neutral (yellow) film, typically from 300 nm to 900 nm. The main absorption peak is attributed to the π-π* transition of the conjugated polymer backbone.[22]
-
To observe the doped state, perform in-situ spectroelectrochemistry. Place the three-electrode cell inside the spectrophotometer and apply an oxidative potential (e.g., +0.8 V). New absorption bands will appear at longer wavelengths (lower energy), which are characteristic of the formation of polarons and bipolarons.[20][22]
-
Data Interpretation:
-
The onset of the absorption edge (λ_onset) from the π-π* transition in the neutral state can be used to calculate the optical band gap using the formula: E_g (eV) = 1240 / λ_onset (nm) .
-
Mechanism of an Indole-Based Fluorescent Sensor
Caption: Analyte binding induces a change in the indole derivative's electronic state.
Section 4: Data Summary and Interpretation
Synthesizing data from literature and experimental work is crucial for comparing materials and guiding future design.
Table 1: Comparative Properties of Indole-Based Materials
| Material/Derivative | Synthesis Method | Conductivity (S/cm) | Optical Band Gap (eV) | Key Application | Reference |
| Polyindole (doped with ClO₄⁻) | Electrochemical | 7.7 x 10⁻² | ~3.18 | Electrochromics | [5][21] |
| Polyindole (doped with BF₄⁻) | Electrochemical | 5.4 x 10⁻² | - | Conductive Films | [5] |
| Poly(indole-4-aminoquinaldine) | Electrochemical | 6.0 | 3.10 | High-Conductivity Polymer | [21] |
| P[6In-3Cz] Copolymer | Electrochemical | Higher than homopolymers | Lower than homopolymers | OFETs, Sensors | [22] |
| Indolo[2,3-b]quinoxaline Dye | Chemical | N/A | ~2.1 | Dye-Sensitized Solar Cells | [11] |
Note: Values can vary significantly based on specific synthesis conditions and measurement techniques.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Polyindole and polypyrrole as a sustainable platform for environmental remediation and sensor applications - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00022A [pubs.rsc.org]
- 4. Optimization of solvents, electrolytes, and mediators for polyindole-based electrochemical sensors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00175C [pubs.rsc.org]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pure.skku.edu [pure.skku.edu]
- 9. Multi-Resonant Indolo[3,2,1-jk]carbazole-Based Host for Blue Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Indole fused heterocycles as sensitizers in dye-sensitized solar cells: an overview - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00499A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and characterization of highly conductive poly(indole-4-aminoquinaldine) copolymer - ProQuest [proquest.com]
- 22. Synthesis and characterization of a series of conducting polymers based on indole and carbazole - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Japp-Klingemann indole synthesis side reactions
Welcome to the technical support center for the Japp-Klingemann indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, we address common challenges and side reactions through a detailed question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Core Principles of the Japp-Klingemann Reaction
The Japp-Klingemann reaction is a cornerstone in heterocyclic chemistry, enabling the synthesis of hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[1][2][3] These hydrazones are pivotal intermediates, most notably for their subsequent conversion into valuable indole scaffolds via the Fischer indole synthesis.[1][2][4] The reaction proceeds through the formation of an enolate from the β-dicarbonyl compound, which then undergoes nucleophilic addition to the diazonium salt to form an azo intermediate.[1][5] This intermediate is often unstable and, through hydrolysis and rearrangement, yields the final hydrazone product.[1][6][7]
Troubleshooting Guide & FAQs
Question 1: My Japp-Klingemann reaction is giving a very low yield or failing completely. What are the most likely causes?
Low or no yield in a Japp-Klingemann reaction is a common issue that can often be traced back to a few critical parameters.
Answer: The primary culprit for low yields is often the instability of the aryl diazonium salt.[8] These salts are notoriously sensitive to temperature and should be prepared at 0-5 °C and used immediately.[8][9] Decomposition of the diazonium salt before it can react with the β-ketoester or β-ketoacid is a major failure point.
Troubleshooting Steps:
-
Strict Temperature Control: Ensure your diazotization reaction is maintained between 0-5 °C. For particularly unstable diazonium salts, such as those derived from electron-rich anilines, consider even lower temperatures (-15 to -5 °C).[8][10]
-
Immediate Use: Use the freshly prepared diazonium salt solution without delay. Avoid storing it, even at low temperatures.
-
pH Control: The pH of the reaction mixture is crucial. The coupling reaction generally proceeds best under mildly basic or neutral conditions to facilitate the formation of the enolate from the β-dicarbonyl compound. However, excessively high pH can lead to the formation of side products.[11] A common practice is to use a sodium acetate buffer.[9][12]
-
Stoichiometry: While a 1:1 stoichiometry is theoretical, in practice, a slight excess of the diazonium salt (1.1-1.2 equivalents) can sometimes improve yields, especially if the salt is somewhat unstable.[10] However, a large excess of sodium nitrite during diazotization should be avoided as it can lead to nitrosation of the dione.[10]
Question 2: I've isolated a yellow, crystalline byproduct that doesn't correspond to my expected hydrazone. What could it be?
The formation of unexpected, often colored, byproducts is a frequent challenge.
Answer: A common yellow, crystalline byproduct in reactions involving phenylhydrazine is an osazone.[13] Osazone formation occurs when a sugar or a molecule with a similar structure (an α-hydroxy ketone, for instance) reacts with excess phenylhydrazine.[14][15] This involves the oxidation of an adjacent carbon to a carbonyl group, which then reacts with another molecule of phenylhydrazine.
Plausible Scenario: If your β-ketoester or β-ketoacid substrate has a hydroxyl group alpha to the ketone, or if there are impurities with such a structure, osazone formation is a significant possibility. The reaction consumes three equivalents of phenylhydrazine (or the diazonium salt precursor) to form the osazone.[14]
Mitigation Strategies:
-
Purity of Starting Materials: Ensure the purity of your β-dicarbonyl compound. Remove any α-hydroxy ketone or aldehyde impurities.
-
Control of Stoichiometry: Use a controlled amount of the diazonium salt to minimize side reactions with any susceptible functional groups.
-
Reaction Conditions: Osazone formation is often favored by heat.[15] Maintaining a low reaction temperature can help suppress this side reaction.
Question 3: My product's mass spectrum and elemental analysis show the unexpected incorporation of a halogen from the acid used in diazotization. How is this possible?
This is a less common but documented side reaction that can be perplexing.
Answer: There are instances where a nitro group on the aromatic ring of the diazonium salt can be substituted by a halide from the reaction medium (e.g., chloride from HCl).[16][17] This is particularly observed with sterically hindered nitro groups that are twisted out of the plane of the aromatic ring, making them better leaving groups.[16]
Case Study: In a Japp-Klingemann reaction of diazotized 2,6-dinitroaniline in aqueous HCl, the formation of a 2-chloro-6-nitrophenylhydrazone alongside the expected 2,6-dinitrophenylhydrazone has been reported.[16][17]
Recommendations:
-
Choice of Acid: If you are working with highly substituted anilines, particularly with ortho-nitro groups, and observe halogen incorporation, consider using a non-nucleophilic acid for diazotization, such as tetrafluoroboric acid (HBF₄), to prepare the more stable diazonium tetrafluoroborate salt.[10]
-
Reaction Monitoring: Careful monitoring of the reaction by TLC or LC-MS can help identify the formation of such byproducts early on, allowing for optimization of the reaction conditions.
Visualizing the Japp-Klingemann Reaction and Side Pathways
To better understand the chemical transformations, the following diagrams illustrate the intended reaction and potential side reactions.
Caption: Desired vs. Side Reaction Pathways.
Optimizing Reaction Conditions: A Tabular Guide
The success of the Japp-Klingemann synthesis hinges on the careful control of several parameters. The table below summarizes the impact of these variables.
| Parameter | Recommended Condition | Rationale & Potential Issues if Deviated |
| Temperature | 0-5 °C (or lower for sensitive substrates) | Higher Temp: Leads to rapid decomposition of the diazonium salt, reducing yield.[8] Can also promote side reactions like osazone formation. |
| pH | Mildly basic or neutral (e.g., buffered with sodium acetate) | Too Acidic: Inhibits enolate formation, slowing or stopping the reaction. Too Basic: Can cause diazonium salt decomposition and other side reactions.[11] |
| Solvent | Typically ethanol/water or methanol/water | The solvent system needs to dissolve both the diazonium salt and the β-dicarbonyl compound. |
| Diazotization Agent | Sodium Nitrite (NaNO₂) | A slight excess can be used, but a large excess can lead to unwanted nitrosation of the starting material.[10] |
| Acid for Diazotization | HCl, H₂SO₄, or HBF₄ | HCl is common, but can lead to chlorinated byproducts in specific cases.[16] HBF₄ can be used to form more stable diazonium salts.[10] |
Standard Experimental Protocol
This protocol provides a general framework for performing the Japp-Klingemann reaction.
Part A: Diazotization of the Arylamine
-
Dissolve the arylamine (1.0 eq) in an appropriate volume of aqueous acid (e.g., 3M HCl).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes before use.
Part B: Coupling Reaction
-
In a separate flask, dissolve the β-ketoester or β-ketoacid (1.0 eq) and a buffer such as sodium acetate (3.0 eq) in a suitable solvent like ethanol.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the β-dicarbonyl solution. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The reaction progress can be monitored by TLC.
Part C: Work-up and Purification
-
Pour the reaction mixture into a large volume of cold water to precipitate the crude product.
-
Collect the solid by filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure hydrazone.
Caption: Experimental Workflow Diagram.
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. Japp-Klingemann_reaction [chemeurope.com]
- 3. Japp-Klingemann Reaction [drugfuture.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Japp klingemann reaction | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tsijournals.com [tsijournals.com]
- 13. microbenotes.com [microbenotes.com]
- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 15. Osazone Formation [chemedx.org]
- 16. znaturforsch.com [znaturforsch.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the underlying chemistry, offering robust troubleshooting strategies and detailed FAQs to help you optimize your reaction yields and purity. Our approach is built on established chemical principles to ensure you can adapt and refine your experimental approach with confidence.
A Note on the Target Structure: "3-Hydroxy"
Before proceeding, it is crucial to clarify the structure of the target molecule, "this compound". In standard indole chemistry, the direct product of the most common synthetic routes, such as the Fischer Indole Synthesis, is an indole with a hydrogen atom at the C3 position. The term "3-hydroxy" likely refers to the tautomeric form of the corresponding oxindole (3-oxo-indole), which can be a potential side product formed via oxidation or rearrangement, or it may refer to an N-hydroxy indole. This guide will focus on the synthesis of the primary target, Ethyl 5-methoxy-1H-indole-2-carboxylate , and will address the formation of the 3-hydroxy/3-oxo species as a key troubleshooting point.
Recommended Synthetic Pathway: The Japp-Klingemann/Fischer Indole Combination
For the synthesis of substituted indole-2-carboxylates, the most reliable and scalable approach is a two-stage process beginning with the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis for the final cyclization.[1][2] This pathway offers excellent control over regiochemistry and is amenable to a variety of substituted anilines.
Caption: Overall workflow for the synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Low Reaction Yield
Q1: My overall yield is poor. How do I identify which stage is the problem?
A1: Low overall yield is a common issue that requires systematic diagnosis. You should monitor each stage by Thin Layer Chromatography (TLC) to assess the consumption of starting material and the formation of the desired intermediate or product.
-
Stage 1 (Japp-Klingemann): After the coupling reaction, take an aliquot, quench it, and extract it into an organic solvent (e.g., ethyl acetate). Run a TLC against your starting β-keto-ester. You should see a new, more polar spot corresponding to the hydrazone and little to no remaining β-keto-ester. Failure to do so points to issues with either the diazonium salt formation or the coupling step itself.
-
Stage 2 (Fischer Indole): Monitor the cyclization reaction every 30-60 minutes. You should see the hydrazone spot disappear and a new spot for the indole product appear. Stalling of the reaction (persistent hydrazone spot) or the appearance of multiple new spots suggests a problem with the cyclization conditions.
Caption: Decision tree for troubleshooting low reaction yield.
Q2: My Japp-Klingemann reaction is failing. The hydrazone is not forming. What are the likely causes?
A2: This typically points to a problem with your diazonium salt.
-
Temperature Control: The formation of the diazonium salt from p-anisidine is highly exothermic and the resulting salt is unstable at elevated temperatures. You must maintain the temperature between 0-5 °C throughout the diazotization and subsequent coupling. A rise in temperature can rapidly decompose the diazonium salt, leading to zero yield.
-
Reagent Quality: Sodium nitrite should be fresh and dry. Old or improperly stored sodium nitrite can be less effective. Similarly, the starting p-anisidine should be pure.
-
pH of Coupling Reaction: The Japp-Klingemann coupling requires a basic or buffered environment to deprotonate the β-keto-ester, forming the nucleophilic enolate.[3] The reaction is often performed in the presence of a base like sodium acetate.[4] Ensure the pH of your β-keto-ester solution is appropriate before adding the diazonium salt solution.
Q3: The Fischer indole cyclization is sluggish or incomplete. What should I try?
A3: The success of the Fischer cyclization hinges on the choice and strength of the acid catalyst and the reaction temperature.[5][6]
-
Acid Catalyst: This is the most critical parameter. A catalyst that is too weak may not facilitate the key[7][7]-sigmatropic rearrangement, while one that is too strong can cause degradation and tar formation.[5][7] For your substrate, a good starting point is refluxing in ethanol saturated with dry HCl gas.[4] If this fails, consider screening other catalysts.
-
Temperature and Time: The reaction often requires heat to overcome the activation energy of the rearrangement.[8] Refluxing in a suitable solvent is common.[6] However, excessive heat or prolonged reaction times can lead to decomposition. Monitor by TLC to find the optimal balance where the hydrazone is consumed without significant byproduct formation.[8]
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Ethanol / HCl (gas) | Reflux, 1-4 h | Clean reaction, easy workup | Requires handling of corrosive HCl gas |
| Polyphosphoric Acid (PPA) | 80-120 °C, 1-3 h | Strong dehydrating agent, often effective | Viscous, can be difficult to stir, harsh workup |
| Zinc Chloride (ZnCl₂) | 150-180 °C (neat or high-boiling solvent) | Classic Lewis acid catalyst | High temperatures required, can lead to charring |
| p-Toluenesulfonic acid (pTSA) | Reflux in Toluene (with Dean-Stark) | Milder Brønsted acid, removes water | May be too weak for some substrates |
Section 2: Impurities and Side Reactions
Q4: My TLC shows multiple product spots. What are the likely side products in a Fischer Indole Synthesis?
A4: The formation of multiple products is a known challenge.
-
Regioisomers: If you start with an unsymmetrical ketone in the Japp-Klingemann step, you can form two different hydrazone isomers, which will then cyclize to two different indole regioisomers. For your target, this is less of a concern as the precursor is derived from a pyruvate-like structure.
-
Incomplete Cyclization/Side Reactions: The key[7][7]-sigmatropic rearrangement can sometimes be incomplete or compete with other pathways, especially if the conditions are not optimal.
-
Oxidation Products (Oxindoles): This is a critical point for your target molecule. The indole ring, particularly at the C3 position, can be susceptible to oxidation, especially if exposed to air at high temperatures for extended periods.[9] This can lead to the formation of an oxindole (3-oxo) intermediate, which exists in equilibrium with its enol tautomer, the 3-hydroxyindole . If you isolate a product consistent with this structure, you should consider running the reaction under an inert atmosphere (Nitrogen or Argon) and minimizing the reaction time.
Caption: Simplified mechanism showing the pathway to the desired indole and a potential side reaction leading to the 3-hydroxyindole impurity.
Q5: I'm getting a lot of dark, tarry material in my Fischer cyclization step. How can I prevent this?
A5: Tar formation is a sign of product/intermediate decomposition caused by overly harsh conditions.
-
Reduce Temperature: This is the first and most effective solution. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Change Acid Catalyst: Strong, non-volatile acids like sulfuric acid or PPA are more prone to causing charring at high temperatures. Switching to a milder system, like ethanolic HCl or pTSA in toluene, can often provide a cleaner reaction.[6][8]
-
Inert Atmosphere: As mentioned, performing the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that contribute to polymer/tar formation.[8]
Section 3: Purification
Q6: I'm struggling to purify the final product. What are the best methods?
A6: Ethyl 5-methoxy-1H-indole-2-carboxylate is a solid at room temperature, making crystallization an excellent choice for purification.
-
Crystallization: This is the most effective method for removing minor impurities. A common solvent system is ethanol or an ethyl acetate/hexane mixture. Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
-
Column Chromatography: If crystallization fails to remove a persistent impurity, silica gel chromatography is a reliable alternative. Use a solvent system like ethyl acetate/hexane, starting with a low polarity (e.g., 10:90) and gradually increasing the polarity to elute your product.
-
Acid-Base Extraction: While indoles have a weakly acidic N-H proton, this method is often not ideal as the pKa is high (around 17), and some indole structures can be sensitive to strong bases. It is generally not recommended unless other methods fail.[8]
Experimental Protocol: Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate
This protocol is adapted from established literature procedures and should be optimized for your specific laboratory conditions.[4]
Part 1: Preparation of Hydrazone Intermediate via Japp-Klingemann Reaction
-
Diazotization: In a flask equipped with a stirrer and thermometer, dissolve p-anisidine (1.0 eq) in a 3M HCl solution. Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature never exceeds 5 °C. Stir for an additional 20 minutes at 0-5 °C.
-
Coupling: In a separate, larger beaker, dissolve ethyl 2-methylacetoacetate (1.1 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water. Cool this solution to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution from Step 1 to the stirred solution from Step 2. Maintain the temperature at 0-5 °C. A colored precipitate (the hydrazone) should form. Stir for 2-3 hours at this temperature.
-
Isolation: Collect the solid hydrazone by vacuum filtration. Wash the solid thoroughly with cold water and then with a small amount of cold ethanol. Dry the intermediate under vacuum.
Part 2: Fischer Indole Synthesis
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas inlet, suspend the dried hydrazone intermediate (1.0 eq) in absolute ethanol.
-
Acidification: Bubble dry HCl gas through the stirred suspension until it is saturated. Alternatively, use a pre-prepared solution of saturated ethanolic HCl.
-
Cyclization: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete in 2-4 hours.
-
Workup: Once the hydrazone is consumed, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Pour the concentrated mixture into a beaker of ice water. A solid precipitate of the crude indole product will form.
-
Purification: Collect the crude solid by vacuum filtration, wash with water, and dry. Recrystallize the crude product from hot ethanol or an ethyl acetate/hexane mixture to yield pure Ethyl 5-methoxy-1H-indole-2-carboxylate.
References
- 1. researchgate.net [researchgate.net]
- 2. Japp-Klingemann_reaction [chemeurope.com]
- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of Substituted Indole-2-Carboxylate Esters
Welcome to the technical support center for the purification of substituted indole-2-carboxylate esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this important class of compounds. Here, we will delve into the root causes of purification difficulties and provide practical, field-proven solutions.
Introduction: Why are Substituted Indole-2-Carboxylate Esters Challenging to Purify?
Substituted indole-2-carboxylate esters are a cornerstone in medicinal chemistry and materials science. However, their purification is frequently non-trivial due to a combination of factors:
-
Inherent Reactivity: The electron-rich indole nucleus is susceptible to oxidation, while the ester functionality can be prone to hydrolysis.
-
Synthetic Byproducts: Common synthetic routes, such as the Fischer indole synthesis, can generate a variety of side products that are structurally similar to the desired product, making separation difficult.[1][2]
-
Physical Properties: These compounds can sometimes exhibit poor crystallization behavior or "oiling out," and their polarity can be challenging to manage during chromatographic purification.
This guide will provide a structured approach to troubleshooting these issues, ensuring you can achieve the desired purity for your downstream applications.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of substituted indole-2-carboxylate esters in a question-and-answer format.
Issue 1: My purified product is colored (yellow, brown, or pink), but the literature says it should be a white solid.
-
Question: What is causing this discoloration, and how can I remove it?
-
Answer: Discoloration in indole derivatives is most commonly due to oxidation of the indole ring.[3] The electron-rich indole nucleus is susceptible to air oxidation, which can be accelerated by exposure to light and heat.[3] This process can form highly colored, conjugated impurities.
Troubleshooting Steps:
-
Minimize Exposure: During workup and purification, minimize the exposure of your compound to air and bright light. If possible, work under an inert atmosphere (e.g., nitrogen or argon).
-
Activated Charcoal Treatment: A common and effective method to remove colored impurities is treatment with activated charcoal.
-
Protocol: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% w/w). Stir for 5-10 minutes, and then perform a hot filtration to remove the charcoal. Be cautious not to use too much charcoal, as it can adsorb your product and reduce the yield.[3]
-
-
Reductive Workup: If you suspect peroxide formation, a wash with a mild reducing agent like sodium thiosulfate or sodium bisulfite solution during the aqueous workup can be beneficial.
-
Issue 2: My column chromatography results in poor separation of my product from a closely-eluting impurity.
-
Question: I've tried various solvent systems, but I can't get baseline separation. What are my options?
-
Answer: Poor separation is a frequent challenge, especially when dealing with byproducts from the synthesis that have very similar polarities to your desired product. For instance, in a Fischer indole synthesis, you might have regioisomeric products or unreacted starting materials.[2]
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Fine-Tuning Polarity: Instead of large jumps in eluent polarity, make small, incremental changes. For example, if you are using a hexane/ethyl acetate system, try adjusting the ratio by just a few percent.
-
Ternary Solvent Systems: Introducing a third solvent can sometimes dramatically improve separation. For example, adding a small amount of dichloromethane or methanol to a hexane/ethyl acetate mixture can alter the selectivity of the separation.
-
TLC is Key: Always use Thin Layer Chromatography (TLC) to screen for the optimal solvent system before committing to a column.[3]
-
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider alternative stationary phases.
-
Alumina: Alumina (basic, neutral, or acidic) can offer different selectivity compared to silica. Basic alumina can be particularly useful if your compound is acid-sensitive.
-
Reverse-Phase Chromatography: For very polar or very non-polar compounds, reverse-phase (e.g., C18) chromatography may provide a better separation profile.
-
-
Solid-Phase Extraction (SPE): For removing a specific impurity, consider using an SPE cartridge with a stationary phase tailored to bind either your product or the impurity.
-
Issue 3: My product "oils out" during recrystallization instead of forming crystals.
-
Question: I've tried cooling the solution slowly, but I consistently get an oil. How can I induce crystallization?
-
Answer: "Oiling out" occurs when the solubility of the compound in the solvent is too high at the temperature of crystallization, or when the cooling is too rapid.[3] Impurities can also inhibit crystal lattice formation.
Troubleshooting Steps:
-
Solvent Selection is Crucial: The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold.[3] You may need to screen several solvents or use a two-solvent system (one in which the compound is soluble and one in which it is insoluble).
-
Slow Cooling and Seeding:
-
Allow the hot, saturated solution to cool to room temperature undisturbed. Then, move it to a refrigerator, and finally to a freezer.
-
If you have a small amount of pure crystal, add a "seed crystal" to the solution as it cools to provide a nucleation point for crystal growth.
-
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections that can initiate crystallization.
-
Increase Concentration: If the solution is not sufficiently saturated, you may have used too much solvent. Try evaporating some of the solvent and allowing it to cool again.[3]
-
Issue 4: I'm losing my ester group during purification.
-
Question: My NMR shows a significant amount of the corresponding carboxylic acid after my workup or chromatography. How can I prevent this hydrolysis?
-
Answer: The ester group of indole-2-carboxylates can be susceptible to hydrolysis under either acidic or basic conditions.[4][5][6] This is a common issue if your reaction workup involves strong acids or bases, or if you are using a particularly acidic or basic stationary phase for chromatography.
Troubleshooting Steps:
-
Neutralize the Workup: Ensure that your aqueous workup is performed under neutral or near-neutral conditions. Use a mild base like sodium bicarbonate to neutralize any acid, and avoid prolonged exposure to strong bases like sodium hydroxide.
-
Deactivate Silica Gel: Standard silica gel is acidic and can cause hydrolysis of sensitive esters. You can deactivate it by pre-treating it with a solution of triethylamine in your eluent (e.g., 1% triethylamine in hexane/ethyl acetate).
-
Use an Alternative Stationary Phase: As mentioned earlier, neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Avoid Protic Solvents: When possible, avoid using protic solvents like methanol or ethanol in your chromatography, as they can participate in transesterification or hydrolysis, especially if acidic or basic conditions are present.[7]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the common byproducts I should be aware of when synthesizing substituted indole-2-carboxylate esters via the Fischer indole synthesis?
A1: The Fischer indole synthesis, while robust, can generate several byproducts that can complicate purification.[1][2] These include:
-
Regioisomers: If you use an unsymmetrical ketone, you can get two different regioisomeric indoles.[2]
-
Aldol Condensation Products: The aldehyde or ketone starting material can undergo self-condensation under the acidic reaction conditions.[1][2]
-
Friedel-Crafts Type Products: The acidic conditions can sometimes lead to unwanted electrophilic aromatic substitution reactions.[1]
-
Unreacted Phenylhydrazone: Incomplete reaction will leave the starting phenylhydrazone, which will need to be separated.
Q2: Can my indole-2-carboxylate ester undergo decarboxylation?
A2: While the ester itself is stable to decarboxylation, the corresponding indole-2-carboxylic acid can be decarboxylated, especially at high temperatures (often above 200 °C) or in the presence of catalysts like copper chromite in a high-boiling solvent like quinoline.[4][5][8] If you are hydrolyzing the ester to the acid, be mindful of the temperatures used in subsequent steps to avoid unintentional decarboxylation.
Q3: How should I store my purified substituted indole-2-carboxylate esters?
A3: Due to their sensitivity to air oxidation, it is best to store these compounds in a cool, dark place under an inert atmosphere (e.g., in a vial flushed with nitrogen or argon).[3] For long-term storage, refrigeration or freezing is recommended.
Q4: I am seeing a byproduct that I suspect is an oxindole. How can this form?
A4: The indole ring can be oxidized at the 2-position to form a 2-oxindole.[9] This can occur under various oxidative conditions, sometimes even with prolonged exposure to air, especially if certain substituents on the ring activate it towards oxidation.[10][11]
Part 3: Experimental Protocols and Visualizations
Protocol 1: General Procedure for Column Chromatography of a Substituted Indole-2-Carboxylate Ester
-
Slurry Preparation: In a beaker, add the required amount of silica gel to your initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into your column and allow the silica to settle. Use gentle pressure or tapping to ensure a well-packed bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. This dry-loading method often leads to better separation than liquid loading.
-
Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with your initial solvent system, collecting fractions. Gradually increase the polarity of the eluent as needed to elute your compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization using a Two-Solvent System
-
Dissolution: Dissolve your crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate or acetone).
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a solvent in which your product is poorly soluble (e.g., hexane or petroleum ether) dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the first solvent (the one your product is soluble in) until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Visualizations
Caption: A typical workflow for the purification of substituted indole-2-carboxylate esters.
Caption: A decision tree for troubleshooting common purification challenges.
References
- 1. testbook.com [testbook.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Indole-2-carboxylic Esters [combichemistry.com]
- 5. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Green oxidation of indoles using halide catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 3-Hydroxyindole Compounds in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-hydroxyindole compounds. The inherent reactivity of the 3-hydroxyindole scaffold, while central to its biological function, presents significant stability challenges in experimental settings. This guide provides in-depth, field-proven insights and practical troubleshooting advice to help you maintain the integrity of your compounds in solution.
CORE CONCEPTS: Why Are 3-Hydroxyindoles Unstable?
3-Hydroxyindoles are potent antioxidants and radical scavengers.[1][2][3] This intrinsic reactivity is the primary reason for their instability. The electron-rich pyrrole ring and the hydroxyl group at the C3 position make the molecule highly susceptible to oxidation. When dissolved, especially in the presence of oxygen, light, or non-optimal pH, these compounds can rapidly degrade through two primary pathways:
-
Oxidation: The molecule can be oxidized to form various products, including indoxyl, isatin, and dioxindoles. Further oxidation can lead to the formation of colored indigoid pigments like indigo and indirubin.[4]
-
Dimerization: Reactive intermediates can undergo coupling reactions to form dimers and other oligomers.[4]
This degradation is often visually indicated by a color change in the solution, typically to yellow, pink, red, or brown. While a minor color change might be acceptable for some applications, it signifies compound degradation and should be addressed for sensitive assays.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address common issues encountered during experiments.
Question 1: My 3-hydroxyindole solution changed color (e.g., turned yellow/pink/brown) shortly after preparation. What is happening and is my compound usable?
Answer: A color change is a classic sign of oxidation and potential dimerization of the 3-hydroxyindole. The formation of highly conjugated systems, such as indigoid pigments, is responsible for this observation.[4]
-
Causality: This is typically caused by exposure to atmospheric oxygen. The rate of degradation can be accelerated by elevated temperatures, exposure to light, and suboptimal pH of the solvent.
-
Usability: The usability of the solution depends on your application. For highly sensitive quantitative assays (e.g., binding affinity, enzymatic assays), the presence of degradation products can lead to inaccurate results. It is highly recommended to prepare fresh solutions. For less sensitive screening or qualitative experiments, a slight color change may be tolerable, but the results should be interpreted with caution.
Troubleshooting Steps:
-
Discard and Prepare Fresh: The most reliable solution is to discard the colored solution and prepare a new one immediately before use.
-
Implement Preventative Measures: Follow the protocols outlined in this guide for preparing and storing solutions to prevent this issue from recurring (see Question 3).
Question 2: What is the best solvent for dissolving my 3-hydroxyindole compound?
Answer: The choice of solvent is critical and depends on both solubility and stability. While solubility data for specific 3-hydroxyindoles can vary, common solvents for indole derivatives include ethanol, methanol, acetonitrile, and ethyl acetate.[5][6]
-
Key Consideration: The most important factor is the purity and preparation of the solvent. Solvents should be of high purity (spectroscopic or HPLC grade) and, crucially, should be deoxygenated before use.
-
Recommendation: For many applications, deoxygenated ethanol or acetonitrile are good starting points. Tryptophan, a related indole, is soluble in hot alcohol.[6] Always perform a small-scale solubility test first.
-
Avoid: Aqueous solutions at neutral or high pH are generally not recommended for long-term storage due to the increased rate of hydrolysis and oxidation under these conditions.[7][8]
Question 3: What are the ideal storage conditions for both solid and dissolved 3-hydroxyindole compounds?
Answer: Proper storage is the most effective way to ensure the long-term stability of your 3-hydroxyindole compounds. The core principle is to minimize exposure to oxygen, light, and heat.
Summary of Recommended Storage Conditions:
| Condition | Solid Compound | In Solution | Rationale |
| Temperature | -20°C for long-term | 2-8°C for short-term (hours), -20°C or -80°C for long-term (days to weeks) | Reduces the kinetic rate of degradation reactions.[9][10] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Prepare with deoxygenated solvent and store headspace under inert gas. | Prevents oxidation by displacing atmospheric oxygen.[4][11] |
| Light | Store in amber or opaque vials. | Store in amber or opaque vials. | Prevents photo-oxidation. |
| pH (Solution) | N/A | Acidic to neutral (pH 4-6) is generally preferred. | High pH can catalyze hydrolysis and oxidation.[7][8][12] |
| Additives | N/A | Consider adding an antioxidant like BHT (0.01%). | Scavenges free radicals to inhibit the initiation of oxidation.[4] |
Question 4: I need to store my 3-hydroxyindole solution for a week. What is the best way to do this?
Answer: For multi-day storage, taking rigorous steps to exclude oxygen is critical. Here is a recommended workflow:
-
Solvent Preparation: Use a high-purity, anhydrous solvent. Deoxygenate the solvent by sparging with high-purity argon or nitrogen gas for at least 30 minutes.
-
Dissolution: In a clean, dry vial, dissolve your 3-hydroxyindole compound in the deoxygenated solvent. If desired, this is when you would add an antioxidant like BHT.
-
Inerting the Headspace: After dissolution, flush the headspace of the vial with a gentle stream of argon or nitrogen for 1-2 minutes to displace any remaining air.
-
Sealing: Use a vial with a PTFE-lined septum cap for a secure, airtight seal.
-
Storage: Store the vial at -20°C or -80°C, protected from light.
Question 5: How do I handle a highly air-sensitive 3-hydroxyindole derivative during my experiment?
Answer: For compounds that degrade very rapidly in air, standard benchtop handling is insufficient. You will need to use air-sensitive techniques, often referred to as Schlenk line or glovebox techniques.
-
Glovebox: A glovebox provides the most controlled environment, maintaining a continuously inert atmosphere of nitrogen or argon. All manipulations (weighing, dissolving, aliquoting) are performed within this environment.
-
Schlenk Line: A Schlenk line is a vacuum/inert gas manifold that allows you to perform manipulations in glassware under an inert atmosphere without a glovebox.[13] This involves cycles of evacuating the air from the glassware and backfilling with an inert gas. Reagents are transferred using airtight syringes or cannulas.[14][15][16][17]
The diagram below illustrates a basic workflow for preparing a solution using a Schlenk line.
Caption: Experimental workflow for handling air-sensitive compounds.
Experimental Protocols
Protocol 1: Preparation and Addition of a Butylated Hydroxytoluene (BHT) Antioxidant Stock Solution
This protocol is adapted from standard laboratory procedures for stabilizing oxidation-prone compounds.[4]
Materials:
-
Butylated hydroxytoluene (BHT)
-
Anhydrous ethanol (200 proof)
-
10 mL volumetric flask
-
Glass vials (amber recommended)
Procedure for 1% (w/v) BHT Stock Solution:
-
Weigh 100 mg of BHT and transfer it to the 10 mL volumetric flask.
-
Add approximately 7-8 mL of anhydrous ethanol to dissolve the BHT.
-
Once fully dissolved, bring the volume up to the 10 mL mark with ethanol.
-
Mix the solution thoroughly.
-
Store this stock solution in a tightly sealed amber vial at 4°C.
Procedure for Adding BHT to your 3-Hydroxyindole Solution:
-
The goal is typically a final BHT concentration of 0.01%.
-
When preparing your 3-hydroxyindole solution, add the appropriate volume of the 1% BHT stock. For example, to make 10 mL of your final solution, add 10 µL of the 1% BHT stock.
-
Ensure the BHT is thoroughly mixed into the final solution.
Protocol 2: Creating an Inert Atmosphere in a Storage Vial
This protocol describes a simple method for displacing oxygen from the headspace of a vial for short- to medium-term storage.[4][11]
Materials:
-
Vial with a PTFE-lined septum cap
-
Your 3-hydroxyindole compound (solid or solution)
-
Source of high-purity nitrogen or argon with a regulator
-
Two hypodermic needles
-
Tubing to connect one needle to the gas source
Procedure:
-
Place your compound or solution into the vial and securely attach the septum cap.
-
Connect the gas delivery needle to the inert gas source via tubing.
-
Insert the gas delivery needle through the septum, ensuring the tip is in the headspace above your sample.
-
Insert the second, shorter needle (exhaust needle) through the septum to serve as a vent.
-
Start a gentle flow of inert gas. You should be able to feel gas exiting the exhaust needle. A gentle purge for 1-2 minutes is sufficient for most vials.
-
Crucially, remove the exhaust needle first.
-
Then, remove the gas delivery needle. This creates a slight positive pressure of inert gas inside the vial, preventing air from re-entering.
-
For added security, wrap the septum cap with Parafilm.
Visualizing the Degradation Pathway
The instability of 3-hydroxyindole (indoxyl) is driven by its rapid oxidation and subsequent dimerization. The following diagram illustrates this simplified degradation pathway.
Caption: Simplified degradation pathway of 3-hydroxyindole and points of intervention.
References
- 1. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. 3-Hydroxyindole - CAS - 480-93-3 | Axios Research [axios-research.com]
- 6. Tryptophan - Wikipedia [en.wikipedia.org]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From Quantity to Reactivity: Advancing Kinetic‐Based Antioxidant Testing Methods for Natural Compounds and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ibisscientific.com [ibisscientific.com]
- 15. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 17. scbt.com [scbt.com]
How to prevent decarboxylation of indole-2-carboxylates during hydrolysis
Welcome to the technical support hub for researchers working with indole derivatives. This guide provides in-depth troubleshooting and FAQs to address a common and critical challenge: preventing the unwanted decarboxylation of indole-2-carboxylates during ester hydrolysis.
As Senior Application Scientists, we understand that the stability of indole-2-carboxylic acids is a frequent bottleneck in complex synthetic routes. These molecules are vital building blocks in pharmaceuticals and fine chemicals, acting as precursors for antiviral agents, anticancer compounds, and various natural products.[1][2][3][4] However, their inherent electronic structure makes them highly susceptible to losing a molecule of carbon dioxide, particularly under the thermal or acidic conditions often employed for ester hydrolysis.[5][6]
This guide moves beyond standard protocols to explain the underlying mechanisms of this side reaction and provides field-proven strategies to help you achieve high-yield synthesis of your target indole-2-carboxylic acids.
Understanding the Problem: Why Decarboxylation Occurs
FAQ 1: What makes indole-2-carboxylic acids so prone to decarboxylation?
Indole-2-carboxylic acid is an electron-rich aromatic system. The nitrogen atom's lone pair of electrons participates in the π-system of the ring, increasing its electron density. This high electron density at the C3 position can stabilize the transient carbanion or transition state formed at the C2 position upon loss of CO₂, thereby lowering the activation energy for the decarboxylation reaction. Heating the carboxylic acid above its melting point is often sufficient to induce this reaction.[5]
Under acidic conditions, the mechanism involves the formation of a protonated carbonic acid intermediate, which is a highly favorable leaving group.[6]
Caption: Mechanism of thermal decarboxylation of indole-2-carboxylic acid.
Troubleshooting Hydrolysis Reactions
This section provides direct answers to common issues encountered during the saponification of indole-2-carboxylates.
Q&A Troubleshooting Guide
Question 2: I am attempting a standard NaOH/KOH hydrolysis of my ethyl indole-2-carboxylate in refluxing ethanol, but I'm isolating mostly indole. What is happening and how can I fix it?
Answer: This is a classic case of thermally-induced decarboxylation. While strong bases like NaOH and KOH are effective for saponification, the high temperatures required to drive the reaction to completion in solvents like ethanol are often above the decarboxylation temperature of the resulting indole-2-carboxylic acid product.[5][7]
Primary Solution: Reduce Reaction Temperature. The most effective strategy is to switch to conditions that allow for hydrolysis at or below room temperature. This almost always involves using a stronger, more nucleophilic base in a suitable solvent system and allowing for a longer reaction time.
Recommended Actions:
-
Switch to Lithium Hydroxide (LiOH): LiOH is often more effective than NaOH or KOH at lower temperatures. It is typically used in a mixture of solvents like tetrahydrofuran (THF) and water.
-
Lower the Temperature: Perform the hydrolysis at room temperature (20-25°C) or even cooled in an ice bath (0-5°C).
-
Increase Reaction Time: Be prepared to run the reaction for 12-24 hours to ensure complete conversion at lower temperatures. Monitor the reaction by TLC or LC-MS to determine the point of full starting material consumption.
| Condition | Base | Solvent | Temperature | Typical Outcome | Recommendation |
| Harsh | NaOH or KOH | Ethanol / Methanol | Reflux (~80-100°C) | High risk of decarboxylation | Avoid for sensitive substrates |
| Standard | NaOH or KOH | aq. Dioxane / THF | 50°C | Moderate risk of decarboxylation | Use with caution; monitor closely |
| Mild | LiOH·H₂O | THF / Water | 0°C to Room Temp | Low risk of decarboxylation | Recommended Starting Point |
| Enzymatic | Esterase / Lipase | aq. Buffer / co-solvent | Room Temp | Minimal risk of decarboxylation | Ideal for highly sensitive substrates |
Question 3: I tried lowering the temperature with LiOH, but the reaction is incredibly slow or stalls completely. What should I do?
Answer: This indicates that your ester is likely sterically hindered or electronically deactivated, making the carbonyl carbon less susceptible to nucleophilic attack. Simply lowering the temperature may not be sufficient.
Troubleshooting Steps:
-
Increase the Excess of Base: Use a larger excess of LiOH (e.g., 5-10 equivalents) to increase the effective concentration of the nucleophile.
-
Add a Phase-Transfer Catalyst: If your substrate has low solubility in the aqueous/THF mixture, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the ester and the hydroxide ion.
-
Consider an Alternative Mild Method: If basic hydrolysis remains problematic, it is time to consider fundamentally different approaches, such as enzymatic hydrolysis or a protection-hydrolysis-deprotection strategy.
Caption: Troubleshooting workflow for indole-2-carboxylate hydrolysis.
Advanced Strategies & FAQs
FAQ 4: Are there any non-basic hydrolysis methods to avoid decarboxylation?
Answer: Absolutely. When basic conditions prove unsuitable, enzymatic hydrolysis offers an exceptionally mild and often highly selective alternative.
Enzymatic Hydrolysis: Enzymes such as lipases (e.g., from Candida antarctica, CAL-B) or esterases (e.g., pig liver esterase) operate in aqueous buffer systems at or near room temperature and neutral pH.[8] These conditions are ideal for preventing decarboxylation. The primary challenge can be substrate solubility, which can often be overcome by adding a small amount of a water-miscible co-solvent like DMSO or acetone.
Protocol: General Procedure for Enzymatic Hydrolysis
-
Substrate Preparation: Dissolve the indole-2-carboxylate ester in a minimal amount of a water-miscible co-solvent (e.g., DMSO, acetone).
-
Buffer Preparation: Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.2).
-
Reaction Setup: Add the substrate solution to the vigorously stirring buffer solution to create a fine suspension or solution.
-
Enzyme Addition: Add the selected lipase or esterase (typically as a commercially available powder or immobilized resin).
-
Incubation: Stir the reaction mixture at room temperature (25-30°C) for 24-72 hours. Monitor progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, acidify the mixture to pH ~2-3 with dilute HCl. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). The product carboxylic acid will move into the organic layer.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
FAQ 5: Can I temporarily modify the indole ring to make it more stable during hydrolysis?
Answer: Yes, this is a highly effective and common strategy in indole chemistry. By placing an electron-withdrawing protecting group on the indole nitrogen, you decrease the electron-donating ability of the ring system, which in turn stabilizes the C2-carboxyl group against decarboxylation.
The most common protecting groups for this purpose are sulfonyl derivatives (e.g., tosyl, Ts) or carbamates (e.g., tert-butyloxycarbonyl, Boc). The general workflow involves N-protection, followed by ester hydrolysis under standard (even harsh) conditions, and concluding with the removal of the protecting group.[9][10][11]
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Condition | Notes |
| tert-butyloxycarbonyl | Boc | Boc₂O, DMAP | TFA, or HCl in Dioxane | Stable to base, easily removed with acid. |
| Tosyl (p-toluenesulfonyl) | Ts | TsCl, Pyridine or NaH | Strong base (e.g., NaOH, reflux) or reducing agents. | Very stable, but removal can be harsh. |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEMCl, NaH | Tetrabutylammonium fluoride (TBAF) | Stable to a wide range of conditions.[12] |
digraph "Protection_Strategy" { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];start [label="Indole-2-carboxylate\n(Ester)"]; protect [label="Step 1:\nN-Protection\n(e.g., Boc₂O)"]; hydrolyze [label="Step 2:\nEster Hydrolysis\n(e.g., NaOH, heat)"]; deprotect [label="Step 3:\nN-Deprotection\n(e.g., TFA)"]; finish [label="Final Product:\nIndole-2-carboxylic Acid", fillcolor="#34A853"];
start -> protect -> hydrolyze -> deprotect -> finish; }
Caption: N-Protection strategy workflow to prevent decarboxylation.
Protocol: N-Boc Protection, Hydrolysis, and Deprotection
Step 1: N-Boc Protection
-
Dissolve the ethyl indole-2-carboxylate in THF or DCM.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).
-
Stir at room temperature for 4-12 hours until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture and purify by column chromatography to yield the N-Boc protected ester.
Step 2: Saponification
-
Dissolve the N-Boc protected ester in a mixture of THF/Methanol/Water (e.g., 3:1:1).
-
Add an excess of NaOH (3-5 eq.) and heat the mixture to 50-60°C for 2-6 hours. The N-Boc group makes the substrate stable enough to withstand these conditions.
-
Cool the reaction, acidify to pH ~2-3 with 1M HCl, and extract with ethyl acetate.
-
Dry the organic layer, filter, and concentrate to yield the crude N-Boc-indole-2-carboxylic acid.
Step 3: N-Boc Deprotection
-
Dissolve the crude N-Boc protected acid in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA, 20-50% v/v) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until deprotection is complete (monitor by TLC or LC-MS).
-
Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help).
-
Purify the resulting solid by recrystallization or trituration to obtain the final, pure indole-2-carboxylic acid.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.org [mdpi.org]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
Technical Support Center: Scale-Up Synthesis of 5-methoxy-1H-indole-2-carboxylic acid
Welcome to the technical support center for the scale-up synthesis of 5-methoxy-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the lab bench to larger-scale production. We will delve into common challenges, provide practical troubleshooting advice, and answer frequently asked questions, all grounded in established scientific principles and process development insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes for 5-methoxy-1H-indole-2-carboxylic acid?
A1: The choice of a synthetic route for scale-up depends on factors like the availability and cost of starting materials, safety, and environmental impact.[1] Two of the most widely adapted methods for producing indole derivatives on a larger scale are the Fischer indole synthesis and the Reissert indole synthesis.[2][3][4] A notable process development for 5-methoxy-1H-indole-2-carboxylic acid involves a pathway starting from malonates, which incorporates a Japp-Klingemann rearrangement followed by a Fischer indole synthesis.[5][6][7] This latter approach is reported to be safe, economical, and reliable for multigram scale production.[7]
Q2: What are the primary challenges I can expect when scaling up the synthesis of 5-methoxy-1H-indole-2-carboxylic acid?
A2: Scaling up any chemical synthesis introduces a new set of challenges. For 5-methoxy-1H-indole-2-carboxylic acid, common hurdles include:
-
Reaction Temperature Management: Exothermic reactions can become difficult to control on a larger scale, potentially leading to side reactions and impurities.[1]
-
Product Quality and Purity: Maintaining consistent batch-to-batch quality and purity can be challenging due to variations in mixing and heat transfer at scale.[1]
-
Impurity Profile Changes: The types and quantities of impurities may differ from lab-scale synthesis.
-
Reagent Handling: Safe handling of potentially hazardous reagents is a critical consideration at scale.[1]
-
Purification: Lab-scale purification methods like chromatography are often not feasible for large quantities. Recrystallization is a more common industrial practice.[1]
Q3: Are there any specific safety precautions I should take when scaling up this synthesis?
A3: Absolutely. A thorough risk assessment for all reagents and reaction conditions is crucial. For instance, in syntheses involving o-nitrophenylacetic acid derivatives, intermediates like 5-methoxy-2-nitrophenylacetyl chloride can be explosive and should be used in their crude form without isolation.[1] When employing the Fischer indole synthesis, the use of strong acids and elevated temperatures requires robust engineering controls to manage potential exotherms and ensure proper ventilation.[3][8]
Q4: How can I minimize the formation of impurities during the scale-up process?
A4: To minimize impurities, it is essential to have tight control over reaction parameters. This includes:
-
Temperature Control: Use a jacketed reactor with precise temperature control to manage exotherms.
-
Reaction Time: Monitor the reaction progress using techniques like TLC, HPLC, or GC to quench the reaction once product formation is maximized.[1]
-
Purity of Starting Materials: Ensure the high purity of your starting materials, as impurities can lead to the formation of byproducts.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the scale-up synthesis of 5-methoxy-1H-indole-2-carboxylic acid, providing potential causes and actionable solutions.
Issue 1: Low Yield in Fischer Indole Synthesis
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Optimize the acid catalyst and its concentration. While strong acids like HCl and H₂SO₄ are common, polyphosphoric acid (PPA) can be a good alternative.[3][8] |
| Degradation of Starting Material or Product | Control the reaction temperature and time carefully. Elevated temperatures can promote decomposition.[8] Start at a lower temperature and gradually increase it while monitoring the reaction. |
| Formation of Side Products | The electron-donating methoxy group can lead to undesired side reactions.[8] Consider a two-step procedure where the phenylhydrazone intermediate is pre-formed and purified before the cyclization step.[8] |
| Impure Starting Materials | Ensure the purity of the 4-methoxyphenylhydrazine and the carbonyl compound before starting the synthesis.[8] |
Issue 2: Formation of Chlorinated Byproducts in Fischer Indole Synthesis
| Potential Cause | Troubleshooting Steps |
| "Abnormal" Side Reaction with HCl | The methoxy group on the phenylhydrazone can be displaced by a chloride ion from the hydrochloric acid catalyst.[8] |
| Choice of Acid Catalyst | Use a non-chlorinated acid catalyst like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[8] Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can also be used, but be aware that ZnCl₂ can still lead to chlorination at a different position.[8] |
Issue 3: Dimerization of the Indole Product
| Potential Cause | Troubleshooting Steps |
| High Reactant Concentrations | The electron-rich indole nucleus can react with another protonated indole molecule under acidic conditions.[8] |
| Reaction Conditions | Run the reaction at a higher dilution to reduce the rate of intermolecular reactions. Optimize the acid catalyst and temperature; milder acids and lower temperatures are generally preferred to minimize dimerization.[8] |
Issue 4: Difficulties with Purification at Scale
| Potential Cause | Troubleshooting Steps |
| Inefficient Purification Method | Chromatography is often not practical for large-scale purification.[1] |
| Co-precipitation of Impurities | During work-up and isolation, carefully control the pH and solvent compositions to prevent the co-precipitation of unwanted materials.[1] |
| Sub-optimal Crystallization | Recrystallization is a common and effective method for purifying indole derivatives at scale.[1] Experiment with different solvent systems to find the optimal conditions for crystallization. A polishing step, such as a slurry wash, can also be beneficial.[1] |
Experimental Protocols and Workflows
Scalable Synthesis via Japp-Klingemann Rearrangement and Fischer Indole Synthesis
This process has been demonstrated to be effective and safe on a molar scale.[5][6][7]
Step 1: Azo Coupling and Japp-Klingemann Rearrangement
-
Diazotization: Prepare a diazonium salt from p-anisidine.
-
Azo Coupling: Couple the diazonium salt with a malonate derivative (e.g., dimethyl 2-methylmalonate).[5][7]
-
Japp-Klingemann Rearrangement: Treat the resulting azo diester with a base like sodium ethoxide in ethanol to induce the rearrangement, forming the corresponding hydrazone.[7]
Step 2: Fischer Indole Synthesis and Saponification
-
Cyclization: Heat the hydrazone intermediate under reflux with gaseous HCl in ethanol to effect the Fischer indole cyclization, yielding ethyl 5-methoxy-1H-indole-2-carboxylate.[7]
-
Isolation: Cool the reaction mixture to precipitate the crude indole ester, which is then isolated by filtration.[7]
-
Saponification: Heat the indole ester in an aqueous solution of potassium hydroxide. After the reaction is complete, acidify the solution to precipitate 5-methoxy-1H-indole-2-carboxylic acid.[7]
-
Final Purification: The final product can be isolated by filtration, with this step typically yielding a quantitative result.[7]
Visualization of Key Processes
Fischer Indole Synthesis Mechanism
Caption: Key steps of the Fischer Indole Synthesis.[3][9][10]
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Reducing impurities in the Reissert indole synthesis of functionalized indoles
Welcome to the technical support guide for the Reissert indole synthesis. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this classic and powerful method for preparing functionalized indoles. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you minimize impurities and optimize your reaction outcomes.
Troubleshooting Guide: Overcoming Common Hurdles
This section is dedicated to resolving specific experimental issues. Each question represents a common problem that can arise during the synthesis, followed by a detailed explanation of the underlying causes and actionable solutions.
Q1: Why is my yield of ethyl o-nitrophenylpyruvate low in the initial condensation step?
Answer:
Low yield in the first step—the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate—is a frequent challenge that almost always points to issues with the reaction conditions, specifically the base and solvent system.
Causality and Mechanism: The reaction begins with the deprotonation of the methyl group of the o-nitrotoluene.[1][2] This proton is acidic due to the strong electron-withdrawing effect of the adjacent nitro group, which stabilizes the resulting carbanion.[2] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl of diethyl oxalate.[3]
Troubleshooting Steps:
-
Choice of Base: The strength of the base is critical. Potassium ethoxide has been demonstrated to give superior results compared to sodium ethoxide.[4][5] This is because potassium ethoxide is a stronger base, leading to a more favorable equilibrium for the formation of the necessary carbanion.[6][7]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Any water present will quench the strong base, reducing its effective concentration and halting the reaction. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.
-
Solvent Purity: Use high-purity, dry solvents (e.g., absolute ethanol or dry ether). The choice of solvent can also influence the base's strength; for instance, potassium ethoxide is more potent in dry ether.[6][7]
-
Temperature Control: While the reaction requires activation, excessive heat can promote side reactions. Monitor the reaction temperature closely as per your established protocol.
Q2: The reductive cyclization step is producing a complex mixture of unidentified products. What is going wrong?
Answer:
The formation of a complex product mixture during the reductive cyclization of ethyl o-nitrophenylpyruvate is a clear indicator of non-selective reduction, side reactions, or decomposition. The choice of reducing agent is the most critical factor here.
Causality and Mechanism: This step involves the reduction of the nitro group to an amine, which then undergoes a rapid intramolecular cyclization by attacking the adjacent ketone, followed by dehydration to form the aromatic indole ring.[2] If the reduction is too harsh or non-specific, other functional groups can be affected, or alternative reaction pathways can be initiated.
Troubleshooting Steps:
-
Evaluate Your Reducing Agent: Different reducing agents offer varying levels of reactivity and selectivity.[6][8]
-
Zinc in Acetic Acid (Zn/AcOH): This is the classic and most common method.[5][9] However, it can be aggressive and may not be suitable for substrates with acid-sensitive functional groups. The acidic conditions also hydrolyze the ester to a carboxylic acid.[10]
-
Iron in Acetic Acid (Fe/AcOH) or Ferrous Sulfate (FeSO₄/NH₄OH): These are often milder alternatives to Zn/AcOH and can provide cleaner reactions for certain substrates.[6][7]
-
Catalytic Hydrogenation (e.g., H₂ over PtO₂ or Pd/C): This method can be very clean and high-yielding but requires careful optimization.[11] Incomplete reduction may lead to N-hydroxyindole intermediates, while over-reduction or prolonged reaction times can sometimes lead to dehalogenation if halogen substituents are present.[7][12] The conditions for hydrogenation can also determine whether the final product is an ester or a carboxylic acid.[10]
-
-
Identify Potential Side Products: One known side reaction, particularly with certain substrates and reduction conditions like PtO₂ in ethanol, is the formation of quinolones instead of indoles.[7] If you suspect this, re-evaluate your choice of reducing agent and solvent.
-
Control Reaction Temperature: Exothermic reactions during reduction can lead to thermal decomposition. Ensure adequate cooling and add the reducing agent portion-wise to maintain control over the reaction temperature.
Q3: My final indole product is degrading during silica gel chromatography. What is the best purification strategy?
Answer:
The indole nucleus is electron-rich and can be sensitive to acid, which can cause polymerization or decomposition.[13][14] Standard silica gel is inherently acidic and is a common cause of product loss during purification.
Causality and Mechanism: The acidic protons on the surface of silica gel can protonate the indole ring, initiating a cascade of reactions that lead to colored, high-molecular-weight impurities, often visible as streaking or baseline material on a TLC plate.[13]
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before running the column, flush it with your eluent system containing 1-2% triethylamine or ammonia in methanol. Continue to use this basified eluent throughout the purification. This neutralizes the acidic sites on the silica, preventing product degradation.[13]
-
Switch to a Neutral Stationary Phase: If your compound is particularly sensitive, consider using neutral alumina as your stationary phase instead of silica gel.[13]
-
Minimize Contact Time: Work efficiently. Do not let your compound sit on the column for an extended period. Pre-adsorbing the crude material onto a small amount of silica or Celite can sometimes lead to a faster, cleaner separation.
-
Consider Recrystallization: If your crude product is a solid with relatively high purity (>90%), recrystallization is an excellent, non-destructive alternative to chromatography for achieving high purity.[13] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions.
Experimental Workflow and Impurity Formation
The following diagram illustrates the general workflow of the Reissert indole synthesis and highlights the key stages where impurities can arise.
Caption: Workflow of the Reissert indole synthesis highlighting key impurity formation points.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Reissert indole synthesis?
Answer: The Reissert indole synthesis is a two-step process for creating the indole core.[14]
-
Condensation: It begins with the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate. A strong base deprotonates the methyl group, and the resulting anion attacks the oxalate ester to form an ethyl o-nitrophenylpyruvate intermediate.[4][8]
-
Reductive Cyclization: The nitro group of the pyruvate intermediate is then reduced to an amine. This newly formed amine immediately undergoes an intramolecular cyclization onto the adjacent ketone, which, after dehydration, yields the aromatic indole ring, typically as an indole-2-carboxylic acid or its ester.[5][9] This product can then be decarboxylated if the unsubstituted indole is desired.[6]
Q2: Which reducing agent should I choose for the cyclization step?
Answer: The choice depends on the specific functional groups present on your substrate and the desired final product (ester vs. carboxylic acid). The table below summarizes the most common options.[6][7][8]
| Reducing Agent | Typical Conditions | Advantages | Potential Drawbacks & Impurities |
| Zinc / Acetic Acid | Zn dust, glacial AcOH | Robust, reliable, and widely used.[9] | Can be harsh; not suitable for acid-sensitive groups; hydrolyzes ester to acid.[10] |
| Iron / Acetic Acid | Fe powder, glacial AcOH | Milder than zinc; often gives cleaner reactions.[6] | Can be slower than zinc; requires fine iron powder. |
| Sodium Dithionite | Na₂S₂O₄, aq. base/solvent | Mild conditions; useful for water-soluble substrates. | Often requires biphasic conditions; workup can be cumbersome. |
| Catalytic Hydrogenation | H₂, PtO₂ or Pd/C, solvent | Very clean; high yields possible; can preserve the ester.[11] | Requires specialized equipment; risk of N-hydroxyindole formation or dehalogenation.[7][12] |
Q3: Is it necessary to isolate the ethyl o-nitrophenylpyruvate intermediate?
Answer: No, it is not always necessary. While the pyruvate intermediate can be isolated and purified, many procedures perform the synthesis as a two-step, one-pot (or nearly one-pot) reaction. After the initial condensation is complete, the reducing agent is added directly to the reaction mixture. This approach improves overall efficiency and throughput. However, for difficult substrates or when maximum purity is required, isolating the intermediate may provide a better final result.
Q4: What are the best conditions for the final decarboxylation step?
Answer: The classic method involves simply heating the indole-2-carboxylic acid above its melting point until carbon dioxide evolution ceases.[6][7] However, this can require high temperatures that may decompose sensitive molecules. For more delicate substrates, a modified procedure using a high-boiling point solvent like sulfolane, sometimes with a catalytic amount of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can achieve clean decarboxylation at lower temperatures and with shorter reaction times.[6]
Standard Laboratory Protocol: Synthesis of Indole-2-Carboxylic Acid
This protocol is a generalized, self-validating procedure that incorporates best practices for minimizing impurities. Note: Quantities should be scaled and optimized for your specific substrate.
Step 1: Condensation to form Ethyl 2-(2-nitrophenyl)-2-oxopropanoate
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (N₂ or Ar).
-
Base Preparation: In the flask, dissolve potassium metal (1.1 eq.) in anhydrous ethanol (sufficient volume) with gentle warming to prepare potassium ethoxide. Cool the resulting solution to 0-5 °C in an ice bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of the substituted o-nitrotoluene (1.0 eq.) and diethyl oxalate (1.2 eq.) in anhydrous ethanol.
-
Reaction: Add the solution from the dropping funnel dropwise to the cold potassium ethoxide solution over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup (Intermediate): Pour the reaction mixture into ice-cold dilute acid (e.g., 2M HCl). Collect the precipitated solid (the pyruvate intermediate) by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Reductive Cyclization to Indole-2-Carboxylic Acid
-
Setup: In a round-bottom flask, suspend the crude ethyl o-nitrophenylpyruvate intermediate (1.0 eq.) in a mixture of glacial acetic acid and ethanol (e.g., a 2:1 ratio).
-
Reduction: Heat the mixture to 60-70 °C. Add iron powder (3-4 eq.) portion-wise over 30 minutes, controlling the exothermic reaction with an ice bath if necessary.
-
Reaction: After the addition is complete, heat the mixture at reflux for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Workup and Purification: Cool the reaction mixture and filter through a pad of Celite to remove the iron salts, washing the pad with ethanol or ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield the pure indole-2-carboxylic acid.
References
- 1. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Reissert_indole_synthesis [chemeurope.com]
- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. uop.edu.pk [uop.edu.pk]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bhu.ac.in [bhu.ac.in]
Technical Support Center: Synthesis of Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate
Welcome to the technical support center for the synthesis of ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the reaction workup and extraction of this valuable indole derivative. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting, ensuring both scientific integrity and practical utility.
The synthesis of this compound, a key intermediate in various pharmaceutical syntheses, typically proceeds via a Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis. The inherent polarity of the target molecule, imparted by the hydroxyl, methoxy, and ester moieties, often presents unique challenges during the isolation and purification phases. This guide is structured in a question-and-answer format to directly address these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common route involves a two-step sequence:
-
Japp-Klingemann Reaction: An aryl diazonium salt, prepared from 4-methoxyaniline, is reacted with a β-keto-ester, such as ethyl 2-methylacetoacetate, to form an arylhydrazone intermediate.[1][2]
-
Fischer Indole Synthesis: The resulting arylhydrazone is then cyclized under acidic conditions (e.g., ethanolic HCl, polyphosphoric acid) to yield the target indole.[1][3][4]
Q2: Why is the workup for this specific indole derivative particularly challenging?
A2: The combination of the polar hydroxyl group, the hydrogen-bond accepting methoxy group, and the ester functionality makes the molecule amphiphilic to some extent. This can lead to issues such as emulsion formation during aqueous-organic extractions, and poor solubility in standard non-polar organic solvents. The indole N-H and the C3-OH can also participate in strong intermolecular hydrogen bonding, affecting its physical properties.[5]
Q3: What are the key safety precautions to consider during the workup?
A3: When working with acidic and basic solutions, always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Perform extractions in a well-ventilated fume hood. Be cautious when neutralizing acidic solutions with base, as this can be an exothermic reaction and may cause splashing.
Standard Workup and Extraction Workflow
The following diagram outlines a typical workflow for the workup and extraction of this compound following the Fischer indole cyclization.
Caption: Standard workup and extraction workflow.
Troubleshooting Guide: Specific Issues and Solutions
Issue 1: Persistent Emulsion Formation During Extraction
Q: I'm observing a thick, stable emulsion at the aqueous-organic interface during my ethyl acetate extraction, which is not separating even after extended periods. What is causing this and how can I resolve it?
A: Causality & Explanation: Emulsions are common when extracting polar, amphiphilic molecules like your target indole.[6] The molecule itself can act as a surfactant, stabilizing the dispersion of organic droplets in the aqueous phase (or vice versa). This is often exacerbated by fine particulate matter or polymeric byproducts from the reaction.
Troubleshooting Protocol:
-
Patience and Gentle Agitation: Initially, avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to allow for passive diffusion. Sometimes, allowing the funnel to stand undisturbed for 20-30 minutes can lead to separation.
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic components out, which can help break the emulsion.[7]
-
Centrifugation: If the volume is manageable, transferring the emulsion to centrifuge tubes and spinning at a moderate speed (e.g., 3000 rpm for 5-10 minutes) can effectively separate the layers.[6][8]
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the dispersed droplets.[9]
-
Solvent Modification: Adding a small amount of a different solvent can alter the properties of the organic phase and break the emulsion. For an ethyl acetate extraction, adding a small volume of tetrahydrofuran (THF) or a more polar solvent like a chloroform/isopropanol mixture might be effective.
Issue 2: Low Yield of Extracted Product
Q: After a seemingly successful reaction (confirmed by TLC), the yield of my crude product after extraction is significantly lower than expected. Where could my product be?
A: Causality & Explanation: Due to the polar nature of the 3-hydroxyindole moiety, your product may have significant solubility in the aqueous phase, especially if the pH is not optimal.[10] Incomplete extraction is a common cause of low yield for such compounds.
Troubleshooting Protocol:
-
Verify Aqueous Phase pH: Before extraction, ensure the aqueous layer is neutralized or slightly basic (pH 7-8). This will ensure the phenolic hydroxyl group is deprotonated, potentially reducing its aqueous solubility.
-
Increase Extraction Solvent Polarity: If using a relatively non-polar solvent like diethyl ether, switch to a more polar solvent such as ethyl acetate or dichloromethane. For highly polar products, a mixture like 3:1 chloroform/isopropanol can be effective at pulling water-soluble organics into the organic phase.
-
Perform Multiple Extractions: Instead of one large volume extraction, perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL). This is a more efficient method for partitioning the product into the organic layer.
-
Back-Extraction of the Aqueous Layer: After the initial extractions, you can try to "back-extract" the combined aqueous layers with a fresh portion of a more polar organic solvent to recover any remaining product.
-
Check for Product Precipitation: In some cases, the product may be sparingly soluble in both the aqueous and organic phases and could have precipitated at the interface or in the aqueous layer. If a solid is present, it should be isolated by filtration and analyzed.
Issue 3: Product Oiling Out or Precipitating During Concentration
Q: When I try to remove the extraction solvent using a rotary evaporator, my product separates as a thick oil or an amorphous solid instead of a crystalline material. How should I handle this?
A: Causality & Explanation: "Oiling out" is common for compounds that have strong intermolecular forces (like hydrogen bonding in your indole) and may contain impurities that inhibit crystallization. The crude product may be a mixture of regioisomers or contain residual solvent.
Troubleshooting Protocol:
-
Co-evaporation with a Non-polar Solvent: Add a non-polar solvent like toluene or hexane to the oily residue and continue rotary evaporation. This can help to azeotropically remove residual polar solvents and may induce crystallization.
-
Trituration: Add a small amount of a solvent in which your product is sparingly soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture) to the oil. Agitate the mixture with a spatula. This can often induce the formation of a crystalline solid, which can then be collected by filtration.
-
Proceed to Column Chromatography: If the product remains an oil, it is often best to proceed directly to purification by column chromatography. The oil can be dissolved in a small amount of the column eluent or a stronger solvent and loaded onto the silica gel.
Purification by Column Chromatography
The polar nature of this compound requires specific considerations for successful purification by column chromatography.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Standard choice for most organic purifications. |
| Eluent System | Hexane/Ethyl Acetate or Dichloromethane/Methanol | A gradient elution, starting with a lower polarity mixture and gradually increasing the proportion of the more polar solvent, is often necessary to effectively separate the product from less polar impurities and then elute the polar product. |
| TLC Analysis | Use the same solvent system as the column | Essential for identifying the fractions containing the pure product. |
| Potential Issue | Product streaking on the TLC plate or poor separation on the column | The acidic nature of silica gel can sometimes cause issues with sensitive compounds. Pre-treating the silica with triethylamine (by flushing the column with a solvent system containing 1-2% triethylamine) can deactivate the acidic sites and improve separation. |
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for workup and extraction.
References
- 1. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. A three-component Fischer indole synthesis | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing the 3-Hydroxyindole Moiety
Introduction
The 3-hydroxyindole, or indoxyl, core is a privileged scaffold in a multitude of biologically active molecules and pharmaceutical intermediates.[1][2][3] However, its electron-rich nature makes it exceptionally susceptible to oxidation. Researchers frequently observe unwanted color changes—from pale yellow to deep blue, purple, or brown—indicating the formation of indigo-type dyes and other degradation products.[4][5] This oxidative instability can compromise sample purity, complicate analysis, and derail synthetic pathways.
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to prevent the unwanted oxidation of the 3-hydroxyindole moiety. By understanding the underlying mechanisms and implementing rigorous handling techniques, you can ensure the integrity of your valuable compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my 3-hydroxyindole-containing compound rapidly changing color upon dissolution or exposure to air?
A1: This is the classic sign of 3-hydroxyindole oxidation. The electron-rich pyrrole ring, combined with the activating hydroxyl group, makes the C2 and C3 positions highly reactive. In the presence of an oxidant (most commonly atmospheric oxygen), the 3-hydroxyindole can undergo a one-electron oxidation to form a radical intermediate.[6] This radical readily dimerizes, leading to the formation of highly conjugated, intensely colored indigo and indirubin-type pigments.[5] This process can be catalyzed by trace metals, light, and elevated temperatures.[4]
Q2: What are the primary experimental factors that trigger this oxidation?
A2: The degradation is multifactorial, but the primary drivers are:
-
Atmospheric Oxygen: This is the most common culprit. Dissolved oxygen in solvents is often sufficient to initiate oxidation.[4][7][8]
-
Light: UV and even ambient light can provide the energy to promote radical formation.
-
Trace Metal Ions: Transition metals (e.g., iron, copper) can act as catalysts, facilitating electron transfer and accelerating the oxidation rate.[4]
-
pH: The stability of the 3-hydroxyindole can be pH-dependent. Both strongly acidic and basic conditions can promote tautomerization or ionization, potentially leading to more reactive species.
-
Elevated Temperatures: Heat accelerates the rate of all chemical reactions, including oxidation.[4][8]
Q3: My compound seems stable as a solid but degrades in solution. What's the best way to handle and store solutions?
A3: This is a common observation. In the solid state, molecular mobility is restricted, slowing the degradation process. Once dissolved, the molecules are free to react with dissolved oxygen. To maintain the integrity of your compound in solution:
-
Work Under an Inert Atmosphere: Always handle solutions of sensitive 3-hydroxyindoles under an inert gas like argon or nitrogen.[9][10][11] This displaces oxygen from the headspace of your flask.
-
Use Deoxygenated Solvents: Preparing solvents by sparging with an inert gas or using the freeze-pump-thaw method is critical to remove dissolved oxygen.[7][12][13][14][15]
-
Add an Antioxidant: For anything other than immediate use, adding a radical-scavenging antioxidant can provide an extra layer of protection.
-
Store Cold and Dark: Store solutions at low temperatures (2-8°C or -20°C) in amber vials to protect them from heat and light.[4]
Core Prevention Strategies: A Deeper Dive
Q4: Which antioxidant should I choose, and how much should I add?
A4: The choice of antioxidant depends on its compatibility with your compound and downstream applications. The goal is to introduce a molecule that is more easily oxidized than your 3-hydroxyindole, acting as a sacrificial scavenger for radicals and oxygen.
| Antioxidant | Typical Concentration | Mechanism & Use Case | Considerations |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | A phenolic radical scavenger. Excellent for non-polar organic solvents. | Can sometimes be difficult to remove during purification. Ensure it doesn't interfere with your assay or reaction. |
| Ascorbic Acid (Vitamin C) | 1-5 mM | A water-soluble antioxidant. Ideal for aqueous buffers or polar protic systems. | Can alter the pH of unbuffered solutions. Less effective in non-polar solvents. |
| Tryptophan/N-Acetyl-Tryptophan | Stoichiometric or slight excess | Indole derivatives themselves can act as antioxidants.[16][17][18] Can be useful if adding a non-indole antioxidant is undesirable. | May complicate analysis (e.g., NMR, HPLC) if not easily separable from the main compound. |
Expert Tip: Always run a small-scale stability test. Prepare a small solution of your compound with and without the chosen antioxidant. Monitor by TLC or LC-MS over several hours to confirm its effectiveness.
Q5: What is the most reliable way to deoxygenate my solvents?
A5: While simply bubbling an inert gas through your solvent (sparging) is common, it is the least effective method.[7][8] For highly sensitive compounds, the Freeze-Pump-Thaw technique is the gold standard.
Figure 1. Decision workflow for preventing oxidation.
Q6: I am planning a multi-step synthesis. Should I use a protecting group?
A6: Yes, for multi-step syntheses involving harsh reagents or conditions, protecting the 3-hydroxyindole moiety is often the best strategy. Protection masks the reactive group, preventing side reactions, and is removed in a later step.[19][20]
-
Protecting the Hydroxyl Group: The phenolic hydroxyl is the most common site for protection. Silyl ethers are an excellent choice due to their stability and ease of removal.[21][22]
-
tert-Butyldimethylsilyl (TBDMS): Introduced with TBDMS-Cl and imidazole. It is robust and stable to a wide range of conditions but can be cleaved with fluoride sources (e.g., TBAF) or acid.[22]
-
Benzyl (Bn): Introduced with benzyl bromide (BnBr) and a base. It is very stable but typically requires hydrogenolysis (H₂, Pd/C) for removal, which may not be compatible with other functional groups in your molecule.
-
-
Protecting the Indole Nitrogen: While less common for preventing oxidation at C3, protecting the N-H can be necessary for certain reactions (e.g., metalations). Groups like tosyl (Ts) or Boc are common but may not be sufficient on their own to prevent oxidation.[23]
Figure 2. Simplified mechanism of oxidative degradation.
Detailed Experimental Protocols
Protocol 1: Preparation of Deoxygenated Solvents via Freeze-Pump-Thaw
This method is highly effective for removing dissolved gases from solvents.[12][13] It is essential for reactions that are extremely sensitive to oxygen.
Materials:
-
Schlenk flask appropriately sized for the volume of solvent.
-
High-vacuum line with a cold trap (liquid nitrogen).
-
Liquid nitrogen in a Dewar flask.
-
Solvent to be degassed.
Procedure:
-
Flask Preparation: Pour the solvent into the Schlenk flask. Do not fill more than half-full to allow for expansion upon freezing.
-
Freezing: Immerse the bottom of the flask in the liquid nitrogen Dewar. Swirl the flask gently to freeze the solvent in a thin layer on the walls, which maximizes surface area. Continue until the solvent is completely frozen solid.
-
Pumping: With the solvent still frozen, open the stopcock on the Schlenk flask to the vacuum line. The vacuum will remove the atmosphere (including oxygen) above the frozen solvent. Allow it to pump for 3-5 minutes.
-
Thawing: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely. You may see bubbles being released from the liquid as trapped gases escape.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles).[12][13]
-
Final Step: After the final thaw, backfill the Schlenk flask with an inert gas (argon or nitrogen) before use. A properly degassed solvent can be stored under an inert atmosphere for 1-2 days.[12][13]
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere
This protocol describes the basic setup for running a reaction while excluding atmospheric oxygen using standard Schlenk techniques.[9][10][11]
Materials:
-
Two-neck round-bottom flask (or single-neck with a septum-inlet adapter).
-
Septa, needles, and syringes.
-
Inert gas source (argon or nitrogen) connected to a bubbler.
-
Magnetic stir bar and stir plate.
Procedure:
-
Glassware Preparation: Ensure all glassware is oven- or flame-dried to remove adsorbed water and cooled under a stream of inert gas.
-
Assemble Apparatus: Assemble the reaction flask with the stir bar inside. Connect one neck to the inert gas line (manifold) and seal the other neck(s) with septa.
-
Purge the Flask: Gently flush the flask with inert gas. To do this, allow gas to flow in and insert an "exit" needle through a septum to allow the displaced air to escape. Do this for several minutes. An alternative and more rigorous method is to evacuate the flask under vacuum and then backfill with inert gas, repeating this cycle three times.
-
Add Reagents:
-
Solids: Add solid reagents to the flask before purging. If adding later, do so quickly under a strong positive pressure of inert gas.
-
Liquids/Solutions: Add deoxygenated solvents and liquid reagents via syringe through a septum. Always ensure a positive pressure of inert gas in the flask to prevent air from entering when the syringe is removed.
-
-
Run Reaction: Once all reagents are added, remove the exit needle and maintain a gentle positive pressure of inert gas (indicated by slow bubbling in the oil bubbler) for the duration of the reaction.
References
- 1. scbt.com [scbt.com]
- 2. CN102070510B - A kind of 3-hydroxyindole derivative and its synthesis method and application - Google Patents [patents.google.com]
- 3. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Horseradish peroxidase-mediated aerobic and anaerobic oxidations of 3-alkylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. How To [chem.rochester.edu]
- 14. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 15. Degassing - Wikipedia [en.wikipedia.org]
- 16. Antioxidative Action of Indole Compounds during the Autoxidation of Linoleic Acid [jstage.jst.go.jp]
- 17. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protecting group - Wikipedia [en.wikipedia.org]
- 20. Protective Groups [organic-chemistry.org]
- 21. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate and Related Indole Analogs
Prepared by: A Senior Application Scientist
This guide provides a detailed comparative analysis of the biological activities of Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate, contextualized within the broader family of indole-2-carboxylate and related indole analogs. The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products and synthetic drugs with a wide spectrum of pharmacological activities.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering insights into structure-activity relationships (SAR), comparative efficacy data from experimental studies, and detailed protocols for biological evaluation.
Our analysis will dissect the indole scaffold, focusing on how substitutions at key positions—specifically the C5-methoxy, C3-hydroxy, and C2-ethyl carboxylate groups—modulate biological effects, primarily in the realms of anticancer and antimicrobial activity. By synthesizing data from numerous studies, we aim to provide a clear, evidence-based perspective on the therapeutic potential of this class of compounds.
The Indole-2-Carboxylate Scaffold: A Privileged Structure in Drug Discovery
The indole ring system, a fusion of benzene and pyrrole rings, is a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[3][4] Its structural resemblance to endogenous molecules like tryptophan allows it to interact with various enzymes and receptors.[5] The indole-2-carboxylate framework, in particular, has been extensively explored, leading to the development of potent inhibitors for diverse targets, including tubulin, HIV-1 integrase, and the metabolic enzymes IDO1/TDO.[1][6][7]
The general workflow for investigating a novel indole analog like this compound involves synthesis, purification, and subsequent screening through a battery of biological assays to determine its activity profile and mechanism of action.
Caption: General workflow for the evaluation of novel indole derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of an indole derivative is exquisitely sensitive to the nature and position of its substituents. We will now analyze the key functional groups of this compound.
The Role of the C5-Substituent: The Methoxy Group
The C5 position of the indole ring is a frequent site of modification to tune activity. The methoxy group (-OCH₃) is an electron-donating group that can influence hydrogen bonding and lipophilicity.
-
Anticancer Activity : Studies on indole-2-carboxamide derivatives have shown that substitutions at the C5 position are well-tolerated. For instance, a 5-methoxy analog (similar to our title compound) was synthesized as part of a library targeting cancer, though a 5-fluoro substitution led to a significant loss in antiplasmodial potency, indicating the electronic and steric properties of the C5 substituent are critical.[8] In another study, a methoxy-substituted indole curcumin derivative showed potent anticancer activity against HeLa cells with an IC₅₀ value of 4 μM.[9]
-
Antidiabetic Potential : 5-Methoxyindole-2-carboxylic acid (MICA) has been investigated as a potential antidiabetic agent, highlighting the diverse biological roles of this specific substitution.[10]
The Influence of the C3-Substituent: The Hydroxy Group
Substitution at the C3 position can dramatically alter the mechanism of action. While many potent anticancer indoles are substituted at C3 with larger aromatic groups to mimic colchicine or combretastatin, a hydroxyl (-OH) group introduces polarity and the capacity for hydrogen bonding.[1][11] This could facilitate interactions within an enzyme's active site. For example, in the synthesis of novel cannabinoid CB1 receptor modulators, a C3-hydroxymethyl indole-2-carboxylate was used as a key building block, demonstrating the synthetic accessibility and utility of C3 oxygenation.[12]
The C2-Moiety: Ethyl Carboxylate vs. Carboxamide and Carboxylic Acid
The C2 position is crucial for the activity of this class. The ethyl carboxylate moiety in our title compound is often a starting point for further chemical modification.
-
Ester vs. Acid : The ester group makes the molecule more lipophilic than its corresponding carboxylic acid, which can enhance cell permeability. It can also act as a prodrug, being hydrolyzed by intracellular esterases to release the active carboxylic acid form. Many studies focus on indole-2-carboxylic acids as the final active compounds, for example, as inhibitors of HIV-1 integrase or IDO1/TDO.[6][7]
-
Ester vs. Amide : Conversion of the C2-carboxylate to a carboxamide is a common strategy in drug design. Indole-2-carboxamides have shown potent activity as antitubercular agents, anticancer agents, and allosteric modulators for cannabinoid receptors.[12][13][14] The amide bond can form additional hydrogen bonds with target proteins, often leading to enhanced potency and selectivity.
Comparative Biological Activities
Anticancer Activity
Indole derivatives exert anticancer effects through various mechanisms, most notably through the inhibition of tubulin polymerization, which disrupts microtubule dynamics, induces cell cycle arrest in the G2/M phase, and leads to apoptosis.[1][9]
Caption: Mechanism of tubulin polymerization inhibition by indole agents.
The table below summarizes the cytotoxic activity (IC₅₀ values) of various indole analogs against common human cancer cell lines, providing a benchmark for evaluating new derivatives.
| Compound/Analog Class | Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |
| Thiazolyl-indole-2-carboxamide (6i ) | MCF-7 (Breast) | 6.10 ± 0.4 | EGFR, HER2, VEGFR-2, CDK2 | [14] |
| Thiazolyl-indole-2-carboxamide (6v ) | MCF-7 (Breast) | 6.49 ± 0.3 | EGFR, HER2, VEGFR-2, CDK2 | [14] |
| 2,5-disubstituted indole (3b ) | A549 (Lung) | 0.48 ± 0.15 | RNAPII Phosphorylation | [15] |
| Methoxy-substituted indole curcumin | HeLa (Cervical) | 4 | Not specified | [9] |
| Indole-based Pyrazoline (33a ) | MGC-803 (Gastric) | 15.43 | Topoisomerase | [11] |
| Ursolic acid-indole hybrid (30a ) | SMMC-7721 (Liver) | 0.89 ± 0.11 | Topoisomerase IIα | [11] |
| 5-fluoro-3-(rhodanin...)-indole-2-carboxylate | MCF-7 (Breast) | < 10 | Antimitotic | [16] |
Antimicrobial Activity
Indole derivatives also exhibit significant antimicrobial properties against a range of pathogens, including drug-resistant strains.[17] Their mechanisms can involve biofilm inhibition, disruption of cell membranes, or interference with essential metabolic pathways.[18][19]
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected indole analogs against representative bacteria and fungi.
| Compound/Analog Class | Microorganism | MIC (µg/mL) | Reference |
| Indole-triazole derivative (3d ) | S. aureus (MRSA) | 3.125 | [17] |
| Indole-triazole derivative (3d ) | C. krusei | 3.125 | [17] |
| 7-hydroxyindole | A. baumannii (XDR) | 64 - 1024 | [19] |
| 5-iodoindole | A. baumannii (XDR) | 64 - 1024 | [19] |
| Indole Diketopiperazine Alkaloids | Various Bacteria | Good Activity | [20] |
Experimental Protocols for Biological Evaluation
To ensure scientific rigor and reproducibility, standardized protocols are essential. Here, we provide detailed, self-validating methodologies for assessing the anticancer and antimicrobial activities of indole compounds.
Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells produces a purple formazan product.[21]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an indole analog against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test Compound Stock: this compound (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well sterile microplates
-
Multi-channel pipette, CO₂ incubator, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Controls: Include wells with vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (e.g., Doxorubicin). Also include blank wells (medium only) for background subtraction.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will convert MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][19]
Objective: To determine the MIC of an indole analog against bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, Sabouraud Dextrose Broth (SDB) for fungi
-
Test Compound Stock (1 mg/mL in DMSO)
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
96-well sterile microplates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Grow microbial cultures overnight. Resuspend in sterile saline to match the 0.5 McFarland turbidity standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Add 100 µL of appropriate broth to each well of a 96-well plate. Add 100 µL of the test compound stock to the first well and perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a vehicle control (broth with inoculum and DMSO).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance at 600 nm.
Conclusion
The indole-2-carboxylate scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Based on a comprehensive analysis of related analogs, This compound possesses structural features that suggest potential biological activity. The C5-methoxy group is often associated with potent anticancer and other pharmacological effects, while the C3-hydroxy and C2-ethyl ester moieties provide handles for hydrogen bonding and modulation of pharmacokinetic properties.
Direct comparative data for this specific molecule is not yet widely published, underscoring an opportunity for further investigation. The experimental protocols provided in this guide offer a robust framework for its evaluation. By comparing its performance in anticancer and antimicrobial assays against the benchmarks established by analogs such as thiazolyl-indole-2-carboxamides and other substituted indoles, researchers can effectively determine its therapeutic potential and place it within the vast and pharmacologically rich landscape of indole chemistry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. asm.org [asm.org]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 5-Methoxyindoles: Fischer vs. Japp-Klingemann
The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry and neuroscience, forming the core of vital biomolecules like melatonin and numerous pharmaceutical agents, including several triptan-class drugs used for migraines.[1][2] The efficient construction of this indole ring system is, therefore, a critical task for synthetic chemists. Among the classical methods, the Fischer indole synthesis and the Japp-Klingemann reaction are two prominent routes, often used in tandem, to achieve this goal. This guide provides an in-depth, objective comparison of these two methodologies, grounded in mechanistic principles and supported by experimental data, to assist researchers in selecting the optimal synthetic strategy.
The Fischer Indole Synthesis: A Direct Cyclization Approach
First reported by Emil Fischer in 1883, the Fischer indole synthesis is a robust and versatile method for constructing the indole nucleus.[1][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[4]
Reaction Mechanism and Core Principles
The synthesis of a 5-methoxyindole via the Fischer route begins with the reaction of 4-methoxyphenylhydrazine with a suitable carbonyl compound. The reaction is driven by heating in the presence of an acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃).[1][5]
The mechanism proceeds through several key steps:
-
Hydrazone Formation : The arylhydrazine and carbonyl compound condense to form a phenylhydrazone. This intermediate can be isolated or generated in situ.[6]
-
Tautomerization : The hydrazone isomerizes to its enamine tautomer.[3]
-
[3][3]-Sigmatropic Rearrangement : Following protonation, the enamine undergoes a decisive[3][3]-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond.[1]
-
Cyclization & Aromatization : The resulting di-imine intermediate cyclizes to form an aminal, which then eliminates a molecule of ammonia under the acidic conditions to yield the final, energetically favorable aromatic indole.[3]
The presence of the electron-donating methoxy group at the para-position of the phenylhydrazine generally facilitates the reaction by increasing the electron density of the aromatic ring, which is beneficial for the key rearrangement and cyclization steps.[2]
Causality in Experimental Choices
-
Catalyst Selection : The choice of acid is critical. Polyphosphoric acid (PPA) is often favored as it acts as both a catalyst and a solvent, driving the reaction forward at elevated temperatures.[7] However, strong Brønsted acids like HCl can sometimes lead to undesired side reactions.[7]
-
Side Reactions : A known complication with methoxy-substituted phenylhydrazones is the "abnormal" Fischer synthesis. When using catalysts like HCl, the methoxy group can be susceptible to nucleophilic displacement by chloride ions, leading to chlorinated byproducts.[7] Using non-nucleophilic acids or Lewis acids can mitigate this issue.
-
Regioselectivity : When an unsymmetrical ketone is used, two different enamine tautomers can form, potentially leading to a mixture of regioisomeric indoles. The product ratio is influenced by factors like steric hindrance and the acidity of the medium.[8]
The Japp-Klingemann Reaction: An Indirect Route to the Hydrazone
The Japp-Klingemann reaction is not a direct indole synthesis itself, but rather a powerful method for preparing the requisite arylhydrazone intermediates from more readily available starting materials.[9] It involves the reaction of an aryl diazonium salt with a β-keto-acid or β-keto-ester.[10]
Reaction Mechanism and Core Principles
For the synthesis of a 5-methoxyindole precursor, the process starts with the diazotization of 4-methoxyaniline (p-anisidine). The resulting diazonium salt is then coupled with a β-dicarbonyl compound.
The mechanism unfolds as follows:
-
Deprotonation : The active methylene group of the β-keto-ester is deprotonated by a base to form an enolate.[9]
-
Azo Coupling : The enolate anion acts as a nucleophile, attacking the electrophilic diazonium salt to form an azo compound.[9]
-
Hydrolysis & Rearrangement : The azo intermediate undergoes hydrolysis, typically cleaving an acyl or carboxyl group, to form the final, stable phenylhydrazone.[10]
This resulting hydrazone can then be isolated and subjected to the acidic conditions of the Fischer indole synthesis to complete the construction of the indole ring.[9][10]
Causality in Experimental Choices
-
Control of Regiochemistry : The primary advantage of the Japp-Klingemann route is the precise control it offers over the structure of the hydrazone. By choosing a specific β-keto-ester, one can dictate the substituents at the C2 and C3 positions of the future indole ring with high fidelity. This is particularly useful for synthesizing indole-2-carboxylic acid esters, which are valuable synthetic intermediates.[11][12]
-
Starting Material Accessibility : This method starts from anilines, which are often more stable, less toxic, and more readily available than the corresponding hydrazines required for a direct Fischer synthesis.[13]
-
Reaction Conditions : The diazotization must be performed at low temperatures (0-5 °C) as diazonium salts are thermally unstable.[14] The subsequent coupling reaction is typically run under buffered or slightly basic conditions to facilitate enolate formation without decomposing the diazonium salt.[15]
Head-to-Head Comparison: Fischer vs. Japp-Klingemann
The choice between a direct Fischer synthesis and a Japp-Klingemann/Fischer sequence depends on the specific target molecule, the availability of starting materials, and the desired level of control over the final structure.
| Feature | Fischer Indole Synthesis (Direct) | Japp-Klingemann Reaction (as precursor to Fischer) |
| Primary Starting Materials | 4-Methoxyphenylhydrazine + Aldehyde/Ketone | 4-Methoxyaniline + β-Keto-acid/ester |
| Key Intermediate | Phenylhydrazone (often formed in situ) | Aryl diazonium salt, followed by the Phenylhydrazone |
| Control over C2/C3 Substituents | Dependent on the choice of the carbonyl partner; can lead to regioisomers with unsymmetrical ketones.[8] | Excellent control, determined by the structure of the β-dicarbonyl compound. Ideal for indole-2-carboxylates.[16] |
| Versatility | Broadly applicable for many substitution patterns.[5] | Primarily used for accessing specific hydrazones that are otherwise difficult to prepare.[9][10] |
| Potential Issues | Handling of potentially toxic/unstable hydrazines; "abnormal" reactions leading to byproducts (e.g., chlorination); regioselectivity challenges. | In-situ handling of unstable diazonium salts; reaction is sensitive to pH and temperature.[15] |
| Typical Yields | Variable, can be high but often moderate depending on substrate and conditions. | Generally good to high yields for the hydrazone formation step.[12][16] |
Detailed Experimental Protocols
The following protocols are representative examples and should be adapted based on specific substrates and laboratory safety standards.
Protocol 1: Fischer Synthesis of 5-Methoxy-2-methylindole
This protocol describes the direct cyclization from 4-methoxyphenylhydrazine.
-
Hydrazone Formation (Optional Step) : In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in ethanol and water. Neutralize with a base (e.g., sodium acetate) and add acetone. Stir at room temperature until precipitation of the hydrazone is complete. Filter and dry the solid.
-
Indolization : To a flask containing polyphosphoric acid (PPA), heat the catalyst to 80-100 °C.[7]
-
Slowly add the pre-formed hydrazone (or a mixture of 4-methoxyphenylhydrazine and acetone) to the hot PPA with vigorous stirring.
-
Maintain the temperature and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).[7]
-
Work-up : Carefully pour the hot reaction mixture onto crushed ice. Neutralize the aqueous solution with a strong base (e.g., NaOH solution) to precipitate the crude product.
-
Purification : Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography or recrystallization.
Protocol 2: Japp-Klingemann/Fischer Synthesis of Ethyl 5-Methoxy-1H-indole-2-carboxylate
This two-part protocol showcases the synthesis of a key indole intermediate.
Part A: Japp-Klingemann Reaction to form the Hydrazone [14]
-
Diazotization : Dissolve 4-methoxyaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C to form the diazonium salt solution.[14]
-
Coupling : In a separate, larger flask, dissolve ethyl 2-methylacetoacetate and sodium acetate in ethanol. Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the keto-ester solution while maintaining the temperature below 5 °C.
-
Stir the mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir overnight.[14]
-
Work-up : Pour the reaction mixture into cold water to precipitate the crude hydrazone. Collect the solid by filtration, wash with water, and recrystallize from ethanol.
Part B: Fischer Indole Cyclization
-
Dissolve the purified hydrazone from Part A in a suitable solvent like ethanol.
-
Add a strong acid catalyst, such as gaseous HCl bubbled through the solution or concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up and Purification : After completion, cool the mixture, neutralize the acid, and extract the product as described in Protocol 1.
Conclusion
Both the Fischer indole synthesis and the Japp-Klingemann reaction are indispensable tools for the synthesis of 5-methoxyindoles. The choice between them is a strategic one based on synthetic goals and practical considerations.
-
The direct Fischer indole synthesis is a powerful and often straightforward method when the required 4-methoxyphenylhydrazine and a suitable symmetrical carbonyl partner are readily available. Its main challenges lie in potential side reactions and lack of regiocontrol with complex ketones.
-
The Japp-Klingemann reaction offers a more controlled, albeit multi-step, approach. It provides a strategic advantage by starting from stable anilines and allowing for the precise construction of highly functionalized hydrazones, which can then be cyclized to access specific indole targets, such as indole-2-carboxylic esters, that may be difficult to obtain otherwise.[16]
For researchers and drug development professionals, a thorough understanding of the mechanistic nuances and practical limitations of each method is paramount to the successful and efficient synthesis of this important class of heterocyclic compounds.
References
- 1. testbook.com [testbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. scienceinfo.com [scienceinfo.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 10. Japp-Klingemann_reaction [chemeurope.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Unambiguous Structural Confirmation of Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its function and advancing its development. For novel compounds such as Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate, a substituted indole with potential pharmacological applications, unambiguous structural confirmation is paramount. This guide provides an in-depth comparison of X-ray crystallography with other widely used analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for the definitive structural elucidation of this target molecule.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the unequivocal gold standard for determining the precise arrangement of atoms in a crystalline solid. It provides a static, three-dimensional snapshot of the molecule, revealing bond lengths, bond angles, and stereochemistry with exceptional accuracy.[1][2] The resulting electron density map offers a visual and quantifiable confirmation of the molecular structure.[3][4]
Experimental Protocol: X-ray Diffraction Analysis
A successful X-ray diffraction experiment hinges on the ability to grow a high-quality single crystal of the analyte. For this compound, this would be the critical first step.
Step 1: Crystallization.
-
Rationale: Slow evaporation of a saturated solution is a common and effective method for growing single crystals of small organic molecules. The choice of solvent is critical and often determined empirically. A solvent system in which the compound has moderate solubility is ideal.
-
Procedure:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., a mixture of ethanol and water, or ethyl acetate and hexane).
-
Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature.
-
Monitor for the formation of well-defined, single crystals over several days to weeks.
-
Step 2: Data Collection.
-
Rationale: A diffractometer is used to irradiate the crystal with X-rays and collect the resulting diffraction pattern. The temperature is typically lowered to minimize thermal vibrations of the atoms, leading to a clearer diffraction pattern.
-
Procedure:
-
Mount a suitable single crystal on a goniometer head.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream.
-
Collect the diffraction data by rotating the crystal in the X-ray beam and recording the diffraction spots on a detector.
-
Step 3: Structure Solution and Refinement.
-
Rationale: The collected diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.
-
Procedure:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to improve the fit and obtain the final atomic coordinates, bond lengths, and bond angles.
-
Expected Crystallographic Data
The following table summarizes the type of data that would be obtained from a successful X-ray crystallographic analysis of this compound. Data for the closely related compound, Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate, is provided for illustrative purposes.[5][6]
| Parameter | Expected Data for this compound | Example Data: Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate[5][6] |
| Chemical Formula | C12H13NO4 | C13H12F3NO3 |
| Formula Weight | 235.24 g/mol | 287.24 g/mol |
| Crystal System | To be determined | Orthorhombic |
| Space Group | To be determined | Pbca |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a = 13.9211 (8) Å, b = 8.6383 (4) Å, c = 21.5316 (7) Å |
| Volume (ų) | To be determined | 2589.3 (2) |
| Z (molecules/unit cell) | To be determined | 8 |
| Bond Lengths (Å) | e.g., C-C, C-N, C-O, N-H, O-H | Provided with high precision (e.g., to 0.001 Å) |
| Bond Angles (°) | e.g., C-N-C, C-C-O | Provided with high precision (e.g., to 0.1°) |
| Torsion Angles (°) | Defines the conformation of the molecule | Provided with high precision |
Complementary Spectroscopic Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic techniques offer valuable and often complementary information, particularly about the molecule's behavior in solution and its functional groups.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule, primarily in solution.[1][7] It provides dynamic information and is non-destructive.[1][8]
-
Rationale: 1H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while 13C NMR details the carbon skeleton.
-
Procedure:
-
Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Transfer the solution to an NMR tube.
-
Acquire the 1H and 13C NMR spectra using a high-field NMR spectrometer.
-
Process the data to obtain chemical shifts (δ), coupling constants (J), and integration values.
-
The following table outlines the expected NMR data for this compound, based on known data for similar indole derivatives.[9][10][11][12][13]
| Technique | Expected Chemical Shifts (δ, ppm) and Multiplicity |
| 1H NMR | ~8.5-9.0 (br s, 1H, NH), ~7.0-7.5 (m, 3H, Ar-H), ~5.9 (s, 1H, OH), ~4.3 (q, 2H, OCH2CH3), ~3.8 (s, 3H, OCH3), ~1.4 (t, 3H, OCH2CH3) |
| 13C NMR | ~165 (C=O), ~155 (Ar-C-O), ~130-140 (Ar-C), ~100-125 (Ar-CH), ~61 (OCH2CH3), ~56 (OCH3), ~14 (OCH2CH3) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs.[14]
-
Rationale: HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
-
Procedure:
-
Dissolve a small amount of the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Acquire the high-resolution mass spectrum.
-
| Technique | Expected m/z Value |
| HRMS (ESI+) | [M+H]+ at m/z 236.0866 (Calculated for C12H14NO4+) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
Rationale: ATR is a convenient and rapid method for obtaining IR spectra of solid or liquid samples with minimal sample preparation.
-
Procedure:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Acquire the IR spectrum.
-
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (alcohol/phenol) | 3200-3600 (broad) |
| N-H (indole) | 3300-3500 (sharp) |
| C-H (aromatic/aliphatic) | 2850-3100 |
| C=O (ester) | 1680-1720 |
| C=C (aromatic) | 1450-1600 |
| C-O (ether/ester) | 1000-1300 |
Comparative Analysis: Choosing the Right Tool
The choice of analytical technique depends on the specific information required. The following diagram and table illustrate the comparative strengths and weaknesses of each method for the structural confirmation of this compound.
Caption: Workflow for structural elucidation.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Information Provided | 3D structure, bond lengths, bond angles, stereochemistry | Connectivity, chemical environment, dynamic information in solution | Molecular weight, molecular formula, fragmentation pattern | Functional groups present |
| Strengths | Unambiguous, highly precise, "gold standard" | Non-destructive, provides data on solution-state structure | High sensitivity, accurate mass determination | Fast, simple, good for functional group identification |
| Limitations | Requires a single crystal, static picture of the molecule | Lower resolution than crystallography, can be complex to interpret | Does not provide stereochemical information | Limited structural information |
| Sample Requirement | High-quality single crystal | Milligram quantities, soluble sample | Microgram to nanogram quantities | Small amount of solid or liquid |
Conclusion
For the definitive structural confirmation of this compound, single-crystal X-ray crystallography is the most powerful and conclusive method. It provides an irrefutable three-dimensional model of the molecule. However, a comprehensive characterization relies on the synergistic use of spectroscopic techniques. NMR spectroscopy confirms the molecular structure in solution, mass spectrometry verifies the molecular formula, and IR spectroscopy identifies the key functional groups. Together, these techniques provide a self-validating system, ensuring the highest level of scientific integrity in the characterization of this novel compound.
References
- 1. news-medical.net [news-medical.net]
- 2. quora.com [quora.com]
- 3. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 4. people.bu.edu [people.bu.edu]
- 5. Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3 | CID 82073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE(7598-91-6) 1H NMR spectrum [chemicalbook.com]
- 14. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico Molecular Docking of Indole-2-Carboxylate Derivatives
Welcome to an in-depth exploration of in silico molecular docking, with a specific focus on the promising class of indole-2-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate their discovery pipelines. We will move beyond a simple recitation of protocols to provide a comprehensive understanding of the principles, comparative analyses of available tools, and a practical, field-tested workflow. Our goal is to equip you with the knowledge to not only perform these studies but to critically evaluate the results and make informed decisions in your research endeavors.
The Significance of Indole-2-Carboxylates and the Power of In Silico Docking
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Specifically, indole-2-carboxylate derivatives have demonstrated a wide range of pharmacological activities, including potent antiviral, anticancer, and anti-inflammatory properties.[2][3][4] The versatility of this scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its interaction with biological targets.
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecule (receptor), such as a protein or nucleic acid.[5][6] This method is instrumental in modern drug discovery, offering several key advantages:
-
Efficiency: It allows for the rapid screening of large virtual libraries of compounds against a specific target, significantly narrowing down the number of candidates for experimental testing.[5][7]
-
Cost-Effectiveness: By prioritizing promising compounds, molecular docking reduces the financial burden associated with synthesizing and testing a vast number of molecules.[7]
-
Mechanistic Insights: Docking studies provide valuable information about the binding mode, key interactions, and potential mechanisms of action of a ligand, guiding lead optimization efforts.[5]
This guide will walk you through the essential aspects of conducting robust and reliable in silico molecular docking studies of indole-2-carboxylate derivatives.
Principles of Molecular Docking: A Look Under the Hood
At its core, molecular docking involves two main components: a search algorithm and a scoring function.[6]
-
Search Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand and its possible orientations within the receptor's binding site. Common algorithms include genetic algorithms, Monte Carlo methods, and fragment-based methods.[6]
-
Scoring Functions: Once a set of possible binding poses is generated, a scoring function is used to estimate the binding affinity for each pose.[5] These functions are mathematical models that approximate the free energy of binding, taking into account various factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties. A lower docking score generally indicates a more favorable binding interaction.
It is crucial to understand that the docking score is a prediction and not a direct measure of binding affinity.[8] Experimental validation is always necessary to confirm the computational findings.
A Comparative Look at Molecular Docking Software
A variety of software packages are available for molecular docking, each with its own strengths and weaknesses. The choice of software often depends on the specific research question, available computational resources, and user expertise.
| Software | Key Features | Strengths | Limitations | Licensing |
| AutoDock Vina | Widely used, open-source, and known for its speed and accuracy.[9] | Fast, good for virtual screening, large user community. | Less user-friendly command-line interface for beginners. | Free (Academic & Commercial) |
| GOLD (Genetic Optimisation for Ligand Docking) | Employs a genetic algorithm for flexible ligand docking.[7][9] | High accuracy in pose prediction, considers protein flexibility.[9] | Steeper learning curve, commercial license required. | Commercial |
| Glide (Schrödinger) | Integrated into a comprehensive drug discovery suite.[9] | User-friendly interface, high-throughput screening capabilities.[9] | Part of a larger, expensive software package. | Commercial |
| LeDock | A fast and accurate docking program for virtual screening. | High speed and good accuracy for virtual screening. | May not be as feature-rich as some commercial options. | Free (Academic) |
For the purposes of this guide, we will focus on AutoDock Vina due to its widespread use, robust performance, and accessibility.[9][10]
The Workflow: A Step-by-Step Guide to Docking Indole-2-Carboxylates
This section provides a detailed, step-by-step protocol for performing a molecular docking study using AutoDock Vina. The causality behind each step is explained to ensure a thorough understanding of the process.
Diagram: Molecular Docking Workflow
Caption: A flowchart illustrating the key stages of a molecular docking study.
Experimental Protocol:
1. Protein Preparation:
-
Objective: To prepare the receptor protein for docking by removing non-essential molecules and adding necessary atoms.
-
Procedure:
-
Obtain Protein Structure: Download the 3D structure of the target protein from a database like the RCSB Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably with a co-crystallized ligand to define the binding site.
-
Clean the PDB File: Remove water molecules, ions, and any co-solvents from the PDB file. These are generally not involved in the direct ligand interaction and can interfere with the docking process.
-
Add Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges).
-
Convert to PDBQT format: Convert the prepared protein file to the PDBQT format, which is required by AutoDock Vina. This can be done using tools like AutoDockTools (ADT).[11][12]
-
2. Ligand Preparation:
-
Objective: To generate a 3D structure of the indole-2-carboxylate derivative and prepare it for docking.
-
Procedure:
-
Create 3D Structure: Draw the 2D structure of your indole-2-carboxylate derivative using a chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.
-
Energy Minimization: Perform energy minimization on the 3D structure to obtain a low-energy conformation.
-
Define Rotatable Bonds: Identify the rotatable bonds in the ligand. AutoDock Vina will explore the conformational space by rotating these bonds.
-
Assign Charges: Assign partial charges to the ligand atoms.
-
Convert to PDBQT format: Convert the prepared ligand file to the PDBQT format.[11][12]
-
3. Grid Box Definition:
-
Objective: To define the search space for the docking simulation, focusing on the protein's binding site.
-
Procedure:
-
Identify the Binding Site: If the protein structure has a co-crystallized ligand, the binding site is readily identifiable. Otherwise, you may need to use binding site prediction tools.
-
Set Grid Box Parameters: Define the center and dimensions (x, y, z) of a 3D grid box that encompasses the entire binding site. The ligand will be docked within this defined space.[12]
-
4. Running the Docking Simulation:
-
Objective: To perform the docking calculation using AutoDock Vina.
-
Procedure:
-
Create a Configuration File: Prepare a text file that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and other optional settings.
-
Execute AutoDock Vina: Run AutoDock Vina from the command line, providing the configuration file as input.[11] Vina will then perform the docking and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
5. Results Analysis:
-
Objective: To analyze the docking results and identify the most promising candidates.
-
Procedure:
-
Examine Binding Affinities: The output file will list the binding affinities for the top-ranked poses. A more negative value indicates a stronger predicted binding affinity.
-
Visualize Binding Poses: Use a molecular visualization software (e.g., PyMOL, Chimera) to visualize the predicted binding poses of the indole-2-carboxylate derivatives within the protein's active site.[10]
-
Analyze Interactions: Identify the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. This analysis provides insights into the structural basis of binding.
-
Comparative Docking Studies of Indole-2-Carboxylate Derivatives
To illustrate the practical application of this workflow, let's consider hypothetical docking studies of indole-2-carboxylate derivatives against two different enzyme targets known to be inhibited by this class of compounds: HIV-1 Integrase and MmpL3 (Mycobacterial Membrane Protein Large 3).
| Derivative | Target | Docking Score (kcal/mol) | Key Interactions | Corresponding Experimental Data (IC50) | Reference |
| Compound A | HIV-1 Integrase | -9.5 | Chelates with Mg2+ ions in the active site; π-π stacking with vDNA. | 3.11 µM | [2] |
| Compound B | HIV-1 Integrase | -8.7 | Forms hydrogen bonds with key active site residues. | 10.06 µM | [2] |
| Compound C | MmpL3 | -14.4 | Forms hydrogen bonds with Asp645; hydrophobic interactions in S3 and S5 subsites. | 0.32 µM | [13] |
| Compound D | MmpL3 | -13.9 | Similar binding mode to Compound C, with an additional hydrogen bond. | 0.62 µM | [13] |
Analysis:
As seen in the table, there is often a good correlation between the predicted docking scores and the experimentally determined inhibitory activities (IC50 values). For instance, Compound A, with a more favorable docking score against HIV-1 integrase than Compound B, also exhibits a lower IC50 value, indicating higher potency.[2] Similarly, Compound C shows a better docking score and a lower IC50 against MmpL3 compared to Compound D.[13] This demonstrates the utility of molecular docking in prioritizing compounds for further experimental investigation.
Diagram: Ligand-Protein Interaction
Caption: A schematic of potential interactions between an indole-2-carboxylate derivative and a protein active site.
The Critical Role of Experimental Validation
While in silico molecular docking is a powerful predictive tool, it is essential to remember that it is a simulation. The accuracy of the predictions depends on the quality of the protein structure, the force field used, and the scoring function. Therefore, experimental validation of the docking results is a cornerstone of any successful drug discovery project.
Common methods for validating docking results include:
-
In vitro enzyme inhibition assays: To determine the IC50 or Ki values of the docked compounds.
-
X-ray crystallography or NMR spectroscopy: To determine the actual binding mode of the ligand in the protein's active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the experimental structure is generally considered a good prediction.
-
Structure-Activity Relationship (SAR) studies: To synthesize and test a series of related compounds to see if the observed biological activities are consistent with the docking predictions.
In Silico ADMET Prediction: A Crucial Step in Drug Development
Beyond binding to the target, a successful drug candidate must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[14][15][16] In silico ADMET prediction tools can help to identify potential liabilities early in the drug discovery process, saving time and resources.[14][16]
There are numerous free and commercial tools available for ADMET prediction:
| Tool | Key Features | Availability |
| SwissADME | A free web tool that predicts a wide range of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. | Free (Web Server) |
| pkCSM | Predicts various pharmacokinetic and toxicity properties using graph-based signatures. | Free (Web Server) |
| ADMETlab 2.0 | A comprehensive platform for ADMET prediction. | Free (Web Server) |
| ADMET Predictor® (Simulations Plus) | A commercial software with a wide range of high-quality predictive models. | Commercial |
It is highly recommended to use multiple tools to predict the ADMET properties of your indole-2-carboxylate derivatives and to look for a consensus in the predictions.[14]
Conclusion: A Powerful Synergy of Computation and Experimentation
In silico molecular docking has revolutionized the field of drug discovery, providing an efficient and cost-effective means to identify and optimize novel therapeutic agents. When applied rigorously and with a clear understanding of its underlying principles and limitations, it is an invaluable tool for researchers working with promising scaffolds like indole-2-carboxylates.
The key to success lies in the synergy between computational predictions and experimental validation. By integrating molecular docking and in silico ADMET prediction into your research workflow and confirming the findings with robust experimental data, you can significantly enhance the probability of discovering the next generation of innovative medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 8. dasher.wustl.edu [dasher.wustl.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Steps for performing molecular docking using autodockvina | PDF [slideshare.net]
- 12. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 16. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Profiling: The Case of Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate
In the landscape of modern drug discovery, the credo "one molecule, one target" is an aspiration more than a reality. The intricate and often homologous nature of biological targets means that even the most carefully designed small molecules can engage in off-target interactions. Understanding this cross-reactivity is not merely an academic exercise; it is a critical determinant of a compound's therapeutic window, safety profile, and ultimate clinical success.[1][2][3] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel chemical entity, using Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate as a central example.
While the indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, the specific off-target profile of this compound is not extensively documented in public literature.[4][5][6] Therefore, this document serves as a practical guide for researchers to generate and interpret such crucial data. We will delve into the rationale behind experimental design, provide detailed protocols for robust cross-reactivity screening against two major drug target families—kinases and G-protein coupled receptors (GPCRs)—and offer a blueprint for data presentation and interpretation.
The Imperative of Early-Stage Cross-Reactivity Profiling
The journey of a drug candidate from bench to bedside is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage failures.[7] Early and comprehensive cross-reactivity profiling can mitigate this risk by identifying potential liabilities before significant resources are invested.[2] Such profiling can also uncover opportunities for drug repositioning or the development of "polypharmacology," where engaging multiple targets can lead to enhanced efficacy.[1]
For a molecule like this compound, whose primary target may be hypothesized based on initial screening or in silico modeling, a broad assessment of its interactions with other proteins is essential. The indole-2-carboxylate core has been associated with a range of biological activities, from NMDA receptor antagonism to HIV-1 integrase inhibition, underscoring the potential for a diverse interaction landscape.[4][6]
Strategic Approach to Cross-Reactivity Profiling
A systematic approach to profiling begins with a hypothesis of the primary target and expands to include panels of related and unrelated targets. For our subject compound, let us hypothesize a primary activity on a specific kinase. The subsequent profiling would then involve a broad kinase panel and a structurally and functionally diverse GPCR panel to assess selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. histologix.com [histologix.com]
- 3. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 4. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Indole Scaffolds: Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate vs. 5-methoxy-1H-indole-2-carboxylic acid
Introduction
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug discovery programs targeting a wide array of diseases. Within this vast chemical space, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) has emerged as a compound of significant interest, with established roles as a hypoglycemic agent and a neuroprotective molecule.[3][4] This guide provides an in-depth comparison between MI2CA and a structurally related but less-studied analogue, Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate.
While MI2CA has a growing body of literature detailing its biological effects, direct experimental data on the bioactivity of its 3-hydroxy ethyl ester derivative is sparse. Therefore, this guide will synthesize the known experimental data for MI2CA and provide a prospective analysis of its derivative. We will explore how the specific structural modifications—the esterification of the C2-carboxylic acid and the introduction of a C3-hydroxyl group—are likely to modulate its physicochemical properties and biological profile. This analysis is grounded in established principles of medicinal chemistry, including prodrug design and structure-activity relationships, to provide a predictive framework for researchers.
This document is intended for researchers, medicinal chemists, and drug development professionals. It aims to serve as a comprehensive resource, detailing the known bioactivities of MI2CA, postulating the potential of its derivative, and providing robust experimental protocols to facilitate a direct, empirical comparison between these two compelling molecules.
Part 1: The Established Bioactivity Profile of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA)
5-methoxy-1H-indole-2-carboxylic acid is an indolecarboxylic acid that has been identified as a plant metabolite and investigated for several therapeutic applications.[3] Its bioactivity is primarily linked to its role as a metabolic inhibitor and its neuroprotective properties.
Metabolic Regulation and Antidiabetic Potential
MI2CA is recognized as a potent hypoglycemic agent due to its ability to inhibit gluconeogenesis, the metabolic pathway responsible for generating glucose from non-carbohydrate substrates in the liver.[3][5] This effect is largely attributed to its function as a well-characterized inhibitor of dihydrolipoamide dehydrogenase (DLDH), a key mitochondrial enzyme (EC 1.8.1.4).[3]
-
Mechanism of Action: DLDH is a critical component of several multienzyme complexes, including the pyruvate dehydrogenase complex (PDC) and the α-ketoglutarate dehydrogenase complex (KGDHC), which are central to cellular respiration. By inhibiting DLDH, MI2CA disrupts these pathways, leading to a reduction in the metabolic flux available for gluconeogenesis. While this compound demonstrated a significant glucose-lowering ability in diabetic animal models, its development was halted due to toxicity concerns, which may be linked to its potent and broad metabolic effects.[5] Renewed interest in MI2CA and its derivatives stems from the potential to modulate this activity to achieve a therapeutic window for treating metabolic disorders like diabetes.[4][5]
Neuroprotective Properties
Beyond its metabolic role, compelling evidence highlights the neuroprotective potential of MI2CA. Studies have shown its efficacy in models of ischemic stroke and Alzheimer's disease.[4]
-
In Stroke Models: MI2CA has been shown to reduce the size of the ischemic area, decrease oxidative stress, and improve long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[4][6]
-
In Alzheimer's Disease Models: The compound has demonstrated significant protective potential against human amyloid-beta (Aβ) pathology.[4]
The precise mechanisms for these neuroprotective effects are still under investigation but are likely linked to its metabolic influence and potential to mitigate oxidative stress within the central nervous system.
Anticancer and Antimicrobial Activities
The broader class of indole-2-carboxylic acid derivatives has been extensively explored for anticancer and antimicrobial activities.[7][8][9] While specific data for MI2CA is less extensive, related compounds have shown potent activity. For instance, various 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein for the treatment of liver cancer, with some compounds showing excellent inhibitory activity against multiple liver cancer cell lines.[9] Furthermore, a recent study identified 6-methoxy-1H-indole-2-carboxylic acid (an isomer of MI2CA) from Bacillus toyonensis as having promising antifungal activity against Candida albicans.[10] This suggests that the 5-methoxy isomer, MI2CA, warrants further investigation in these therapeutic areas.
Part 2: A Prospective Analysis of this compound
Caption: Structural relationship and potential metabolic fate.
The Prodrug Hypothesis: Impact of C2-Esterification
The most significant modification is the conversion of the carboxylic acid at the C2 position to an ethyl ester. This has profound implications for the compound's physicochemical properties.
-
Increased Lipophilicity: Carboxylic acids are typically polar and ionized at physiological pH, which can limit their ability to cross cellular membranes. Esterification masks this polar group, significantly increasing the molecule's lipophilicity (fat-solubility). This change is a common strategy in drug design to improve oral bioavailability and penetration of biological barriers like the blood-brain barrier.
-
In Vivo Hydrolysis: Ethyl esters are often readily hydrolyzed in vivo by ubiquitous esterase enzymes present in the blood, liver, and other tissues. This would release the corresponding carboxylic acid, which in this case would be 3-hydroxy-5-methoxy-1H-indole-2-carboxylic acid . Therefore, the ethyl ester can be considered a prodrug of its corresponding acid. This approach allows for enhanced delivery of the active acidic form to the target tissues.
The Influence of the C3-Hydroxyl Group
The introduction of a hydroxyl group at the C3 position is another critical modification. The C3 position of the indole scaffold is a well-known "hotspot" for biological activity.
-
New Hydrogen Bonding Interactions: A hydroxyl group is a potent hydrogen bond donor and acceptor. This new functional group could enable the molecule to bind to different biological targets than MI2CA or to bind to the same target with altered affinity or selectivity.
-
Modulation of Electronic Properties: The -OH group can influence the electron distribution of the indole ring, potentially altering its reactivity and interaction with target proteins.
-
Comparison to Other Bioactive Indoles: Many bioactive indole derivatives, such as the 5-lipoxygenase inhibitor Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, feature hydroxyl groups that are critical for their activity.[11] This precedent suggests that the 3-hydroxy moiety is likely to confer novel biological properties.
Predicted Bioactivity Profile
Based on this analysis, we can postulate the following for this compound:
-
Enhanced Bioavailability: It will likely exhibit superior membrane permeability compared to MI2CA, potentially leading to better absorption and tissue distribution.
-
Metabolic Activation: Its primary mode of action may depend on its hydrolysis to 3-hydroxy-5-methoxy-1H-indole-2-carboxylic acid.
-
Novel or Modulated Activity: The presence of the 3-hydroxy group could introduce new activities (e.g., anti-inflammatory, specific anticancer effects) or modulate the known DLDH inhibitory and neuroprotective effects of the core scaffold. For example, some indole derivatives with C3 modifications have shown potent anti-inflammatory activity by inhibiting COX-2 enzymes.[12]
Part 3: Experimental Protocols for a Head-to-Head Comparison
To empirically validate the predicted differences and establish a clear bioactivity profile, the following experimental workflows are proposed. These protocols are designed to be self-validating by including appropriate controls and standards.
Workflow 1: Dihydrolipoamide Dehydrogenase (DLDH) Inhibition Assay
This assay will determine if the core metabolic inhibitory activity of MI2CA is retained, altered, or lost in its 3-hydroxy ethyl ester analogue.
Caption: Workflow for DLDH Inhibition Assay.
Detailed Methodology:
-
Reagent Preparation:
-
Reaction Buffer: Prepare a 50 mM Tris-HCl buffer containing 1 mM EDTA, pH 7.5.
-
Substrate Solution: Prepare a 20 mM solution of NAD+ in the reaction buffer.
-
Enzyme Solution: Prepare a solution of purified porcine heart DLDH at a concentration of ~1 unit/mL in reaction buffer.
-
Test Compounds: Prepare 10 mM stock solutions of MI2CA and this compound in DMSO. Create a serial dilution series (e.g., 1000 µM to 0.1 µM) in the reaction buffer.
-
-
Assay Procedure (in a 96-well UV-transparent plate):
-
To each well, add 150 µL of reaction buffer.
-
Add 10 µL of the NAD+ solution.
-
Add 20 µL of the test compound dilution (or DMSO for the vehicle control).
-
Pre-incubate the plate at 30°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the DLDH enzyme solution to all wells.
-
Immediately place the plate in a spectrophotometer capable of kinetic measurements.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in absorbance at 340 nm every 30 seconds for 10 minutes. This corresponds to the formation of NADH.[13]
-
Calculate the initial reaction velocity (V₀) for each concentration from the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the vehicle control (defined as 100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Workflow 2: In Vitro Anticancer Cytotoxicity (MTT Assay)
This assay will compare the ability of both compounds to inhibit the proliferation of cancer cells. Human breast cancer (MCF-7) or liver cancer (HepG2) cell lines are recommended based on literature for related indole compounds.[9][14]
Detailed Methodology:
-
Cell Culture:
-
Culture MCF-7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
-
Cell Seeding:
-
Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of media into a 96-well flat-bottom plate.
-
Allow cells to adhere by incubating overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of MI2CA and its ester analogue in culture media (final DMSO concentration < 0.5%). Concentrations should range from 0.1 µM to 100 µM.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include wells with media only (blank) and media with DMSO (vehicle control).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay and Measurement:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percent viability versus the logarithm of compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition) value.
-
Quantitative Data Summary
While a direct quantitative comparison is not yet possible, the following table summarizes known and predicted properties.
| Feature | 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) | This compound |
| Molecular Formula | C₁₀H₉NO₃ | C₁₂H₁₃NO₄ |
| Molecular Weight | 191.18 g/mol [3] | 235.24 g/mol |
| Known Bioactivity | DLDH Inhibitor, Hypoglycemic, Neuroprotective[3][4][5] | Not experimentally defined. |
| Predicted Lipophilicity | Lower | Higher (Prodrug characteristics) |
| Predicted Bioavailability | Moderate | Potentially Enhanced |
| Key Functional Groups | Carboxylic Acid, Methoxy, Indole N-H | Ethyl Ester, Hydroxyl, Methoxy, Indole N-H |
| Potential Metabolic Fate | Direct Action / Phase II Conjugation | Hydrolysis to 3-hydroxy-5-methoxy-1H-indole-2-carboxylic acid |
Conclusion
5-methoxy-1H-indole-2-carboxylic acid (MI2CA) is a well-established bioactive molecule with a clear profile as a metabolic regulator and neuroprotective agent. Its clinical potential, though historically hindered by toxicity, remains an area of active interest. The structural analogue, this compound, represents a logical next step in the exploration of this chemical scaffold.
Based on established medicinal chemistry principles, the ethyl ester derivative is predicted to function as a more lipophilic prodrug, potentially offering an improved pharmacokinetic profile. The addition of a 3-hydroxy group introduces a new vector for biological interactions, suggesting the possibility of a modulated, or entirely novel, bioactivity profile that may include anti-inflammatory or enhanced anticancer effects.
This guide has outlined the current state of knowledge and provided a clear, actionable set of experimental protocols to directly test these hypotheses. The comparative data generated from these studies will be invaluable in determining if this novel derivative can overcome the limitations of its parent compound and unlock new therapeutic potential for the 5-methoxy-indole-2-carboxylate scaffold.
References
- 1. soc.chim.it [soc.chim.it]
- 2. mdpi.com [mdpi.com]
- 3. 5-Methoxyindole-2-carboxylic acid | C10H9NO3 | CID 20401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Indole-2-Carboxylates: A Comparative Analysis of Reproducibility and Robustness
For researchers, medicinal chemists, and professionals in drug development, the indole-2-carboxylate scaffold is a cornerstone of innovation. Its prevalence in biologically active compounds necessitates reliable and scalable synthetic routes. This guide provides an in-depth, objective comparison of the most common methods for synthesizing this crucial moiety: the classical Fischer and Reissert syntheses and the modern palladium-catalyzed approaches, including the Larock reaction and C-H activation strategies. Beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings, reproducibility challenges, and robustness of each method, supported by experimental data to empower you in making informed decisions for your synthetic campaigns.
Executive Summary: A Comparative Overview
The choice of synthetic route to an indole-2-carboxylate is a critical decision that impacts yield, purity, scalability, and the tolerance of functional groups. The classical methods, while foundational, often come with significant drawbacks in terms of harsh conditions and limited substrate scope. In contrast, modern palladium-catalyzed reactions offer milder conditions and broader applicability, though they introduce new considerations regarding catalyst sensitivity and cost.
| Synthesis Method | Key Features & Starting Materials | Typical Reaction Conditions | Advantages | Common Challenges & Reproducibility Issues |
| Fischer Indole Synthesis | Phenylhydrazine and an α-ketoester (e.g., ethyl pyruvate) | Acid catalysis (Brønsted or Lewis acids), high temperatures (often >100 °C) | Inexpensive starting materials, well-established. | Harsh conditions, low tolerance for sensitive functional groups, potential for regioisomeric mixtures with substituted phenylhydrazines, purification can be challenging.[1] |
| Reissert Indole Synthesis | o-Nitrotoluene and diethyl oxalate | Base-catalyzed condensation followed by reductive cyclization (e.g., Zn/AcOH, catalytic hydrogenation) | Good for specific substitution patterns, avoids strongly acidic conditions in the cyclization step. | Multi-step process, use of stoichiometric strong base and reductants, potential for side reactions during reduction.[2][3] |
| Larock Indole Synthesis | o-Haloaniline (typically iodo or bromo) and an alkyne-2-carboxylate | Palladium catalyst (e.g., Pd(OAc)₂), base, and often a ligand and salt additive. | High functional group tolerance, good regioselectivity, milder conditions than classical methods.[4] | Catalyst sensitivity to air and impurities, cost of palladium and ligands, potential for catalyst deactivation. |
| Pd-Catalyzed C-H Activation | Substituted anilines and functionalized alkenes | Palladium catalyst, oxidant, and often a directing group. | High atom economy, avoids pre-functionalized starting materials (halides). | Often requires a directing group, catalyst loading can be high, optimization of oxidant and reaction conditions is critical. |
Delving into the Chemistry: Mechanistic Insights and Their Practical Implications
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing a synthesis. It provides the "why" behind the experimental choices and allows for rational adjustments to improve outcomes.
The Fischer Indole Synthesis: A Classic Battle Against Harsh Conditions
The Fischer indole synthesis is a venerable reaction, first reported in 1883, that proceeds through the acid-catalyzed cyclization of a phenylhydrazone.[5] The key steps involve the formation of an enamine intermediate, a[6][6]-sigmatropic rearrangement, and subsequent elimination of ammonia to form the aromatic indole ring.
The choice of acid catalyst is critical and can significantly impact the reaction's success. Brønsted acids like sulfuric acid and polyphosphoric acid (PPA), as well as Lewis acids such as zinc chloride, are commonly employed.[1] The high temperatures often required can be detrimental to sensitive functional groups on the starting materials.
Causality in Experimental Choices:
-
Acid Catalyst: The acid protonates the hydrazone, facilitating tautomerization to the reactive enamine and subsequent steps. The strength and type of acid can influence the rate of reaction and the prevalence of side reactions. For instance, PPA is often effective for less reactive substrates due to its dehydrating properties.
-
High Temperature: The[6][6]-sigmatropic rearrangement has a significant activation energy barrier, necessitating elevated temperatures to achieve a reasonable reaction rate.
Reproducibility and Robustness Concerns:
The Fischer synthesis is notoriously sensitive to the substitution pattern of the phenylhydrazine. Electron-donating or withdrawing groups can influence the electronics of the key rearrangement step. A significant challenge arises with ortho-substituted phenylhydrazones, which can lead to mixtures of regioisomers.[1] Purification of the final product from the often tarry reaction mixture can also be a significant hurdle, impacting the reproducibility of isolated yields. For example, the synthesis of ethyl 6-chloroindole-2-carboxylate from ethyl pyruvate 2-methoxyphenylhydrazone using HCl/EtOH can lead to an unexpected substitution of the methoxy group.[6]
The Reissert Indole Synthesis: A Two-Act Play of Condensation and Cyclization
The Reissert synthesis offers an alternative to the Fischer method, particularly for substrates that are sensitive to strong acids.[2][3] It involves a base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate.
Causality in Experimental Choices:
-
Base: A strong base, such as potassium ethoxide, is required to deprotonate the methyl group of the o-nitrotoluene, initiating the condensation with diethyl oxalate. Potassium ethoxide is often favored over sodium ethoxide for better results.[2]
-
Reducing Agent: A variety of reducing agents can be employed for the cyclization step, including zinc in acetic acid, ferrous sulfate and ammonia, or catalytic hydrogenation.[3][7] The choice of reductant can influence the reaction's cleanliness and yield. Catalytic hydrogenation, for instance, is often a cleaner and more environmentally friendly option.
Reproducibility and Robustness Concerns:
The Reissert synthesis, while avoiding harsh acids, has its own set of challenges. The initial condensation is sensitive to moisture and the quality of the base. The reductive cyclization can sometimes lead to side products if the reduction of the nitro group is not clean or if the intermediate amino-pyruvate is unstable. The multi-step nature of the process also introduces more opportunities for yield loss and variability.
Modern Marvels: The Precision of Palladium Catalysis
Modern synthetic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, and indole synthesis is no exception. The Larock indole synthesis and C-H activation strategies offer significant advantages in terms of mild reaction conditions and broad functional group tolerance.
The Larock Indole Synthesis: A Convergent Approach
The Larock synthesis is a powerful method that constructs the indole ring from an o-haloaniline and a disubstituted alkyne in a single step.[4] The mechanism involves oxidative addition of the palladium catalyst to the aryl halide, coordination and insertion of the alkyne, and subsequent intramolecular C-N bond formation.
Causality in Experimental Choices:
-
Palladium Catalyst and Ligands: The choice of palladium source (e.g., Pd(OAc)₂) and, if used, the phosphine ligand is crucial for catalytic activity and stability. Bulky, electron-rich ligands can improve reaction efficiency and expand the substrate scope to less reactive aryl chlorides.[4]
-
Base and Additives: A base, such as potassium carbonate, is required to neutralize the acid generated during the catalytic cycle. Additives like lithium chloride can also play a significant role in promoting the reaction.[8]
Reproducibility and Robustness Concerns:
The primary challenge in palladium-catalyzed reactions is the sensitivity of the catalyst. The palladium catalyst can be deactivated by impurities in the starting materials or solvents, or by exposure to air. The purity of the catalyst and ligands is therefore of utmost importance for reproducibility. The cost of palladium and specialized ligands can also be a consideration for large-scale synthesis.
Experimental Protocols: A Step-by-Step Guide
To provide a practical basis for comparison, detailed experimental protocols for the synthesis of a representative indole-2-carboxylate, ethyl indole-2-carboxylate, are provided below.
Protocol 1: Reissert Synthesis of Ethyl Indole-2-carboxylate
This two-step procedure is adapted from a robust protocol published in Organic Syntheses.[9]
Step A: Preparation of the Potassium Salt of Ethyl o-Nitrophenylpyruvate
-
In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, add 300 mL of anhydrous ether.
-
Carefully add 39.1 g (1.00 g-atom) of freshly cut potassium metal.
-
Under a nitrogen atmosphere, add a mixture of 250 mL of absolute ethanol and 200 mL of anhydrous ether from the dropping funnel at a rate that maintains a gentle reflux.
-
Once all the potassium has dissolved, cool the solution to room temperature and add 2.5 L of anhydrous ether.
-
With stirring, add 146 g (1.00 mole) of diethyl oxalate, followed by 137 g (1.00 mole) of o-nitrotoluene after 10 minutes.
-
After an additional 10 minutes of stirring, pour the mixture into a 5-L Erlenmeyer flask, stopper it, and let it stand for at least 24 hours.
-
Collect the precipitated purple potassium salt by filtration and wash with anhydrous ether until the filtrate is colorless. The yield of the air-dried salt is typically 74–78%.[9]
Step B: Reductive Cyclization to Ethyl Indole-2-carboxylate
-
In a 400-mL hydrogenation bottle, dissolve 30 g (0.109 mole) of the potassium salt from Step A in 200 mL of glacial acetic acid.
-
Add 0.20 g of platinum catalyst.
-
Place the bottle in a Parr low-pressure hydrogenation apparatus and flush the system with hydrogen.
-
Shake the bottle under an initial hydrogen pressure of about 30 p.s.i. until hydrogen uptake ceases (typically 4-6 hours).[9]
-
Filter off the catalyst and wash it with glacial acetic acid.
-
Slowly add the filtrate to 3 L of water with stirring to precipitate the product.
-
Collect the yellow solid by filtration, wash with water, and dry to afford ethyl indole-2-carboxylate. A final purification by recrystallization can be performed. The overall yield based on o-nitrotoluene is in the range of 41-44%.[9]
Protocol 2: Fischer Indole Synthesis of Ethyl 2-Methylindole-5-carboxylate
This procedure, adapted from Organic Syntheses, illustrates the synthesis of a substituted indole-2-carboxylate and involves a desulfurization step.[10]
Step C: Synthesis of Ethyl 2-Methylindole-5-carboxylate
-
Dissolve 10.0 g (0.0402 mole) of ethyl 2-methyl-3-methylthioindole-5-carboxylate in 300 mL of absolute ethanol in a 500-mL three-necked round-bottomed flask with a mechanical stirrer.
-
Add an excess (approximately 15 teaspoons) of freshly washed W-2 Raney nickel.
-
Stir the mixture for one hour.
-
Stop stirring and decant the liquid. Wash the catalyst with two 100-mL portions of absolute ethanol by stirring for 15 minutes each time and decanting.
-
Combine the ethanolic solutions and concentrate them on a rotary evaporator.
-
Dissolve the residual solid in 150 mL of warm dichloromethane, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate to yield 7.5–8.1 g (93–99%) of ethyl 2-methylindole-5-carboxylate.[10]
Visualizing the Workflows
To better illustrate the procedural differences, the following diagrams outline the general workflows for the classical and modern synthesis methods.
Caption: General workflow for the Fischer indole synthesis.
Caption: General workflow for the Larock indole synthesis.
Conclusion and Recommendations
The synthesis of indole-2-carboxylates is a mature field with a diverse toolbox of methods. For routine syntheses where starting materials are readily available and functional group tolerance is not a major concern, the Reissert synthesis offers a reliable, albeit multi-step, approach that avoids the harsh acidity of the Fischer method. The Fischer indole synthesis , while historically significant, often presents challenges in terms of reproducibility and purification, making it less ideal for complex or sensitive substrates.
For projects requiring high functional group tolerance, milder reaction conditions, and a more convergent approach, modern palladium-catalyzed methods like the Larock synthesis are often the superior choice. While they necessitate careful control of reaction conditions to ensure catalyst activity and can be more expensive, the trade-off in terms of yield, purity, and substrate scope is often highly favorable.
Ultimately, the optimal method will depend on the specific target molecule, the available starting materials, the scale of the synthesis, and the resources of the laboratory. By understanding the mechanistic nuances and practical challenges of each approach, researchers can navigate the synthesis of indole-2-carboxylates with greater confidence and success.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Comparative Analysis of Indole Scaffolds as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Targeting GSK-3β with Indole Scaffolds
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] Its dysregulation is a hallmark of numerous pathologies, ranging from neurodegenerative disorders like Alzheimer's disease to cancer and diabetes.[2][3][4] This central role has rendered GSK-3β an attractive therapeutic target for drug discovery.[4][5]
The indole scaffold, a privileged structure in medicinal chemistry, has emerged as a particularly fruitful starting point for the development of potent and selective GSK-3β inhibitors.[6] Its versatile nature allows for extensive chemical modifications, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties. This guide provides a comparative analysis of prominent indole-based scaffolds that have been investigated as GSK-3β inhibitors, offering insights into their structure-activity relationships (SAR), experimental validation, and future potential.
Key Indole Scaffolds for GSK-3β Inhibition: A Comparative Overview
Several distinct classes of indole-containing molecules have demonstrated significant inhibitory activity against GSK-3β. The most extensively studied include indirubins, maleimides, and various other emerging heterocyclic systems. These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.[1][7][8]
Indirubin Derivatives: From Traditional Medicine to Potent Kinase Inhibitors
Indirubins, originally isolated from natural dyes, have a long history in traditional Chinese medicine.[9] Modern research has revealed their potent inhibitory activity against several kinases, including GSK-3β.[10][11]
Mechanism of Action: Indirubins and their analogs bind to the ATP-binding pocket of GSK-3β.[11][12] The core indirubin structure forms key hydrogen bonds and hydrophobic interactions with amino acid residues within this pocket.[12]
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 3'-position: The introduction of an oxime group at the 3'-position, as seen in 6-bromoindirubin-3'-oxime (BIO), significantly enhances selectivity for GSK-3β.[13]
-
Halogenation: Bromination at the 6-position has been shown to be a key modification for potent and selective GSK-3β inhibition.[13]
-
Cell Permeability: Synthetic derivatives, such as BIO, have been engineered for improved cell permeability, a crucial factor for in vivo efficacy.[13]
Maleimide-Based Indole Scaffolds: Potency and Selectivity
The maleimide scaffold has proven to be a highly effective template for designing potent and selective ATP-competitive GSK-3β inhibitors.[9][14] The combination of an indole ring with a maleimide core has yielded some of the most potent inhibitors reported to date.
Mechanism of Action: Indolylmaleimides occupy the ATP-binding site of GSK-3β. The indole moiety typically forms hydrogen bonds with the hinge region of the kinase, while the maleimide core and its substituents engage in further interactions within the pocket.
Structure-Activity Relationship (SAR) Insights:
-
Substituents on the Indole Nitrogen: The nature of the substituent on the indole nitrogen significantly influences potency. For instance, an ethyl group has been found to be optimal in certain series, with both shorter and longer alkyl chains diminishing activity.[14]
-
Substitution on the Indole Ring: Halogenation at the C5-position of the indole ring, particularly with fluorine or chlorine, generally enhances inhibitory potency.[14][15]
-
Aryl Substituents on the Maleimide: The presence of an aryl group, such as a 3-methoxyphenyl group, on the maleimide ring can lead to highly potent inhibitors.[14]
-
Covalent Inhibition: Recent efforts have focused on developing covalent inhibitors by incorporating reactive groups onto the maleimide scaffold, aiming for prolonged and specific inhibition.[5]
Emerging Indole-Based Scaffolds
Beyond the well-established indirubin and maleimide classes, researchers are continuously exploring novel indole-based scaffolds to identify new GSK-3β inhibitors with improved properties. These include:
-
Oxindole Derivatives: These indirubin analogs are being investigated as a significant group of ATP-competitive inhibitors.[2][4]
-
Pyrimido[4,5-b]indoles: This class of compounds has yielded nanomolar inhibitors of GSK-3β with improved metabolic stability.[16]
-
Indolo[2,3-a]pyrrolo[3,4-c]carbazoles: This complex heterocyclic system has also been explored for the development of selective GSK-3β inhibitors.[17]
Comparative Potency of Indole-Based GSK-3β Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of representative compounds from different indole scaffolds against GSK-3β. This data, compiled from various studies, highlights the remarkable potency that has been achieved with these chemical classes.
| Scaffold Class | Representative Compound | GSK-3β IC50 (nM) | Reference |
| Indirubin | Indirubin-3′-monoxime | 5 - 50 | [11] |
| 6-Bromoindirubin-3'-oxime (BIO) | ~5 | [13] | |
| Maleimide | Compound 10a (Fluoroethyl, 5-fluoroindole) | 1.70 | [14] |
| SB-216763 | ~34 | [18] | |
| Compound 31 (Azaindole derivative) | 0.013 | [15] | |
| Pyrimido[4,5-b]indole | (R)-28 | 360 | [16] |
| Oxindole | Compound 82 | 4.19 | [19] |
Note: IC50 values can vary depending on the specific assay conditions used in different studies.
Experimental Protocols for Evaluating GSK-3β Inhibition
The characterization of novel GSK-3β inhibitors relies on robust and reproducible experimental assays. Below are detailed, step-by-step methodologies for key in vitro and cell-based experiments.
In Vitro GSK-3β Kinase Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.
Causality Behind Experimental Choices:
-
Luminescence Detection: This method offers high sensitivity and a broad dynamic range, making it suitable for high-throughput screening.
-
Pre-incubation with Inhibitor: This step ensures that the inhibitor has sufficient time to bind to the enzyme before the kinase reaction is initiated.
-
ATP Concentration: The ATP concentration is typically set near the Km value for GSK-3β to ensure that the assay is sensitive to competitive inhibitors.
Step-by-Step Protocol:
-
Prepare Reagents:
-
GSK-3β enzyme (recombinant)
-
GS peptide substrate (e.g., a synthetic peptide with the sequence RRAE(pS)VASG)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (indole derivatives) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
-
Assay Procedure:
-
Add 5 µL of kinase buffer containing the GSK-3β enzyme to the wells of a 384-well plate.
-
Add 0.5 µL of the test compound at various concentrations (typically a 10-point serial dilution).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the GS peptide substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of the Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay: Wnt Signaling Pathway Activation
This assay assesses the ability of GSK-3β inhibitors to activate the canonical Wnt signaling pathway, a key downstream target of GSK-3β. Inhibition of GSK-3β leads to the stabilization and accumulation of β-catenin.
Causality Behind Experimental Choices:
-
Wnt Pathway Reporter Cell Line: Using a cell line with a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive promoter provides a quantitative readout of Wnt pathway activation.
-
β-catenin Accumulation: Direct measurement of β-catenin levels by Western blotting or immunofluorescence provides a more direct confirmation of GSK-3β inhibition in a cellular context.
Step-by-Step Protocol (using a Luciferase Reporter Assay):
-
Cell Culture:
-
Culture a suitable reporter cell line (e.g., HEK293 cells stably transfected with a TCF/LEF-luciferase reporter construct) in appropriate growth medium.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 18-24 hours. Include a positive control (e.g., a known Wnt agonist or GSK-3β inhibitor) and a DMSO vehicle control.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay) to account for any cytotoxic effects of the compounds.
-
Calculate the fold activation of the Wnt pathway relative to the DMSO control.
-
Plot the fold activation against the logarithm of the compound concentration to determine the EC50 value.
-
Visualizing Key Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams illustrate the GSK-3β signaling pathway and a general workflow for inhibitor screening.
Caption: Canonical Wnt/β-catenin signaling pathway and the role of GSK-3β.
Caption: General workflow for the screening and development of GSK-3β inhibitors.
Conclusion and Future Directions
The indole scaffold has proven to be an exceptionally valuable framework for the design of potent and selective GSK-3β inhibitors. The indirubin and maleimide classes, in particular, have yielded compounds with nanomolar and even picomolar potency. The ongoing exploration of novel indole-based heterocyclic systems continues to expand the chemical space for GSK-3β inhibition.
Future research in this area will likely focus on:
-
Improving Selectivity: While many potent inhibitors have been developed, achieving high selectivity against other kinases, particularly CDKs, remains a challenge.[8]
-
Optimizing Pharmacokinetic Properties: Enhancing properties such as brain penetrability is crucial for developing effective treatments for neurodegenerative diseases.
-
Exploring Novel Mechanisms of Action: While most current inhibitors are ATP-competitive, the development of allosteric or substrate-competitive inhibitors could offer advantages in terms of selectivity and overcoming resistance.[7][8]
The continued application of rational drug design, guided by a deep understanding of the SAR of indole scaffolds, holds great promise for the development of novel therapeutics targeting GSK-3β for a wide range of human diseases.
References
- 1. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer’s Disease—A Molecular Dynamics Approach [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of (aza)indolyl maleimide-based covalent inhibitors of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GSK-3-selective inhibitors derived from Tyrian purple indirubins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of [18F]Maleimide-Based Glycogen Synthase Kinase-3β Ligands for Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Novel indolylmaleimide acts as GSK-3beta inhibitor in human neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Evaluating Polymorphic Forms of 5-Methoxy-Indole-2-Carboxylic Acid and Its Esters
Introduction: The Critical Role of Polymorphism in Drug Development
In the realm of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are paramount to its ultimate success as a therapeutic agent.[1][2] Among these properties, polymorphism—the ability of a compound to exist in multiple crystalline forms—stands out as a critical factor that can profoundly influence a drug's performance.[3][4][5] Different polymorphs of the same API, while chemically identical, can exhibit significant variations in their physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[4][5] This guide provides a comprehensive framework for the evaluation of polymorphic forms of 5-methoxy-indole-2-carboxylic acid and its esters, a class of compounds with significant therapeutic potential. As researchers, scientists, and drug development professionals, a thorough understanding and characterization of polymorphism are not just regulatory requirements but a fundamental aspect of rational drug design and development.[6][7][8][9] An illustrative and well-documented case of the impact of polymorphism is that of Ritonavir, an HIV protease inhibitor, where the unexpected appearance of a more stable, less soluble polymorph led to significant manufacturing and bioavailability issues.[5]
This guide is structured to provide not just the "what" and "how," but the critical "why" behind the experimental choices, reflecting a field-proven approach to polymorphic screening and characterization.
Part 1: The Foundation - Solid-State Characterization Techniques
The initial and most crucial step in evaluating polymorphism is the identification and characterization of the different solid forms.[10] This requires a suite of complementary analytical techniques that probe the crystalline structure and thermal properties of the material.
Powder X-ray Diffraction (PXRD): The Fingerprint of a Crystal
Why it's essential: PXRD is the cornerstone of polymorph identification.[11][12][13] Each crystalline form possesses a unique crystal lattice, which diffracts X-rays in a characteristic pattern, creating a "fingerprint" that allows for unambiguous identification and differentiation of polymorphs.[11][13]
Experimental Protocol: PXRD Analysis
-
Sample Preparation: Gently grind a small amount (10-20 mg) of the sample to a fine powder to ensure random orientation of the crystallites.
-
Instrument Setup:
-
Radiation: Copper (Cu) Kα radiation (λ = 1.5406 Å) is standard.
-
Scan Range (2θ): Typically 2° to 40°.
-
Scan Speed: A slower scan speed (e.g., 1°/min) provides better resolution.
-
-
Data Acquisition: Mount the powdered sample on a zero-background sample holder and acquire the diffraction pattern.
-
Data Analysis: Compare the resulting diffractogram (a plot of intensity vs. 2θ) with those of known forms or a reference standard. Unique peak positions and relative intensities confirm the presence of a distinct polymorphic form.
Thermal Analysis: Unveiling Thermodynamic Relationships
Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for understanding the thermodynamic stability and relationships between polymorphs.[14][15][16][17][18]
1.2.1 Differential Scanning Calorimetry (DSC)
Why it's essential: DSC measures the heat flow into or out of a sample as a function of temperature.[15][16] This allows for the determination of melting points, enthalpies of fusion, and solid-solid phase transitions, which are unique for each polymorph.[14][17] The relative thermodynamic stability of polymorphs can often be inferred from their melting points, with the higher melting polymorph generally being the more stable form at that temperature (Burger's Rule).[19]
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup:
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. A typical temperature range would be from ambient to a temperature above the highest expected melting point.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram for endothermic events (melting) and exothermic events (crystallization or degradation). The onset temperature of the melting peak is typically reported as the melting point.
1.2.2 Thermogravimetric Analysis (TGA)
Why it's essential: TGA measures the change in mass of a sample as a function of temperature.[20][21][22] It is crucial for distinguishing between true polymorphs and solvates (or hydrates), where solvent molecules are incorporated into the crystal lattice.[20][22] A significant mass loss at temperatures below the melting point is indicative of a solvate.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of the sample in a TGA pan.
-
Instrument Setup:
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen).
-
-
Data Acquisition: Record the mass of the sample as a function of temperature.
-
Data Analysis: Analyze the TGA curve for any mass loss steps. The temperature at which mass loss occurs and the percentage of mass lost provide information about the presence and stoichiometry of any solvates.
Vibrational Spectroscopy (FTIR and Raman): A Molecular-Level Probe
Why it's essential: Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for differentiating polymorphs based on differences in their molecular conformations and intermolecular interactions within the crystal lattice.[23][24][25][26] These differences manifest as shifts in vibrational frequencies and changes in peak shapes and intensities.[23][27]
Experimental Protocol: FTIR (ATR) and Raman Spectroscopy
-
FTIR (Attenuated Total Reflectance):
-
Place a small amount of the sample directly on the ATR crystal.
-
Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Compare the spectra of different forms, paying close attention to the fingerprint region (1500-400 cm⁻¹).
-
-
Raman Spectroscopy:
-
Place the sample under the microscope objective of the Raman spectrometer.
-
Excite the sample with a laser (e.g., 785 nm) and collect the scattered light.
-
Analyze the Raman spectrum for differences in peak positions and intensities, particularly in the low-frequency region which is sensitive to lattice vibrations.[26]
-
Part 2: Performance Evaluation - Connecting Physical Form to Function
Identifying different polymorphic forms is only the first step. The ultimate goal is to select the form with the most desirable physicochemical properties for drug development.[28]
Solubility and Dissolution Studies: The Gateway to Bioavailability
Why it's essential: Solubility and dissolution rate are critical determinants of a drug's bioavailability.[29][30][31] Metastable polymorphs are generally more soluble than their stable counterparts, which can be advantageous for increasing the oral absorption of poorly soluble drugs.[29] However, this higher solubility can also lead to a solvent-mediated transformation to the more stable, less soluble form over time.[32]
Experimental Protocol: Equilibrium Solubility and Intrinsic Dissolution Rate (IDR)
-
Equilibrium Solubility:
-
Add an excess of the solid polymorph to a series of vials containing a relevant buffer solution (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Agitate the vials at a constant temperature (e.g., 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspensions and analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., HPLC).
-
-
Intrinsic Dissolution Rate (IDR):
-
Compact a known surface area of the polymorph into a die.
-
Place the die in a dissolution apparatus containing a known volume of dissolution medium at a constant temperature and stirring rate.
-
Withdraw samples at regular intervals and analyze for drug concentration.
-
The IDR is calculated from the slope of the linear portion of the cumulative amount dissolved per unit area versus time plot.
-
Stability Studies: Ensuring Product Quality and Shelf-Life
Why it's essential: The selected polymorphic form must remain stable throughout the manufacturing process, storage, and shelf-life of the drug product.[33][34] Uncontrolled polymorphic transformations can lead to changes in the drug's performance and could have significant regulatory implications.[7][9]
Experimental Protocol: Accelerated Stability Studies
-
Sample Storage: Store samples of each polymorph under various stress conditions, such as elevated temperature and humidity (e.g., 40 °C/75% RH, 60 °C).
-
Time Points: Withdraw samples at predetermined time points (e.g., 1, 3, 6 months).
-
Analysis: Analyze the withdrawn samples using PXRD and DSC to detect any polymorphic transformations. Chemical stability should also be assessed using a stability-indicating HPLC method.
Part 3: Data Synthesis and Visualization for Informed Decision-Making
A systematic approach to data presentation and visualization is crucial for comparing the properties of different polymorphic forms and making an informed decision on the optimal candidate for development.
Comparative Data Summary
The following tables present hypothetical data for two polymorphic forms (Form A and Form B) of a 5-methoxy-indole-2-carboxylic acid ester.
Table 1: Solid-State Characterization Data
| Property | Form A | Form B |
| PXRD (2θ peaks) | 8.5°, 12.3°, 15.8°, 21.1° | 9.2°, 11.5°, 18.4°, 23.7° |
| DSC (Melting Point) | 155 °C (Endotherm) | 142 °C (Endotherm) |
| TGA (Mass Loss) | < 0.1% up to 200 °C | < 0.1% up to 200 °C |
| FTIR (cm⁻¹) | 3300 (N-H), 1680 (C=O) | 3350 (N-H), 1700 (C=O) |
| Raman (cm⁻¹) | 1610, 1350, 820 | 1625, 1340, 810 |
Table 2: Physicochemical Performance Data
| Property | Form A | Form B |
| Equilibrium Solubility (pH 6.8, 37°C) | 10 µg/mL | 25 µg/mL |
| Intrinsic Dissolution Rate (mg/cm²/min) | 0.05 | 0.12 |
| Stability (40°C/75% RH, 3 months) | No change | Converts to Form A |
Interpretation of Data: The data suggests that Form A is the thermodynamically more stable polymorph, as indicated by its higher melting point and the conversion of Form B to Form A under accelerated stability conditions. Form B, the metastable form, exhibits higher solubility and a faster dissolution rate, which could be beneficial for bioavailability. The choice between these two forms would depend on the specific therapeutic application and the ability to formulate the metastable form in a way that prevents its conversion to the stable form.
Visualizing the Workflow
A logical workflow is essential for a comprehensive and efficient polymorphic screening and selection process.
Caption: A streamlined workflow for the discovery, characterization, and selection of the optimal polymorphic form.
Conclusion
The evaluation of polymorphic forms of 5-methoxy-indole-2-carboxylic acid and its esters is a multifaceted process that requires a combination of orthogonal analytical techniques and a deep understanding of the principles of solid-state chemistry. By systematically characterizing the different solid forms and evaluating their key performance parameters, researchers can select the optimal polymorph that balances thermodynamic stability with desirable biopharmaceutical properties. This rigorous approach is fundamental to ensuring the development of safe, effective, and robust drug products.
References
- 1. aurigaresearch.com [aurigaresearch.com]
- 2. alfatestlab.com [alfatestlab.com]
- 3. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. pharmtech.com [pharmtech.com]
- 6. fda.gov [fda.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. FDA Guidance Document: ANDAs: Pharmaceutical Solid Polymorphism — Chemistry, Manufacturing, And Controls Information [pharmaceuticalonline.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. Understanding the Roles of Solid-State Characterization and Crystallization Within the Product Lifecycle - Patheon pharma services [patheon.com]
- 11. particle.dk [particle.dk]
- 12. resources.rigaku.com [resources.rigaku.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. skztester.com [skztester.com]
- 16. quercus.be [quercus.be]
- 17. news-medical.net [news-medical.net]
- 18. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. veeprho.com [veeprho.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. aurigaresearch.com [aurigaresearch.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. azom.com [azom.com]
- 25. edinst.com [edinst.com]
- 26. Polymorph characterization of active pharmaceutical ingredients (APIs) using low-frequency Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. criver.com [criver.com]
- 29. researchgate.net [researchgate.net]
- 30. scielo.br [scielo.br]
- 31. criver.com [criver.com]
- 32. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 33. How to Assess Stability for Polymorphic Drugs – StabilityStudies.in [stabilitystudies.in]
- 34. One moment, please... [cmbe.engr.uga.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate
In the dynamic environment of pharmaceutical research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of Ethyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate, ensuring the safety of laboratory personnel and the preservation of our environment. As a novel or less common indole derivative, specific safety data may not be readily available; therefore, a cautious approach, treating the compound as hazardous, is paramount.[1]
Immediate Safety and Hazard Assessment
Given the absence of a comprehensive Safety Data Sheet (SDS) for this compound, a conservative hazard assessment is necessary. Structurally related indole compounds can exhibit a range of biological activities and potential toxicities.[1] Therefore, it is prudent to assume this compound may be harmful if ingested, inhaled, or absorbed through the skin, and potentially hazardous to aquatic life.[1]
Personal Protective Equipment (PPE):
Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection.[2] |
| Hand Protection | Double Gloving with Chemically Resistant Gloves | Wear two pairs of nitrile or neoprene gloves to protect against a broad range of chemicals.[2] |
| Body Protection | Chemical-Resistant Laboratory Coat or Apron | A fully buttoned lab coat made of a material resistant to chemical permeation is required.[2] |
| Respiratory Protection | N95 Respirator or Higher | Necessary if handling the compound outside of a certified chemical fume hood to minimize inhalation exposure.[2] |
Step-by-Step Disposal Protocol
The proper disposal of chemical waste is a multi-step process that begins at the point of generation.[3] Adherence to these steps is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
1. Waste Segregation and Collection:
-
Isolate Waste: All waste containing this compound, including the pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be segregated from other waste streams.[2] Never dispose of this chemical down the drain or in regular solid waste receptacles.[2][4]
-
Separate Solids and Liquids: Collect solid and liquid waste in separate, clearly designated containers.[1]
-
Container Compatibility: Use containers made of a material compatible with the chemical waste. Plastic containers are often preferred for liquid waste to minimize the risk of breakage.[1][3] The container must have a secure, tight-fitting lid.[1][5] Do not overfill containers; leave adequate headspace for expansion.[2]
2. Waste Container Labeling:
Proper labeling is critical for the safe handling and disposal of hazardous waste by both laboratory personnel and waste management professionals.[3]
-
The container must be clearly labeled with the words "Hazardous Waste." [1][6]
-
The label must include the full chemical name: "this compound." Chemical abbreviations are not acceptable.[2]
-
Indicate any known or suspected hazards (e.g., "Potentially Toxic," "Handle with Caution").[2]
-
Record the date when the first item of waste was placed in the container.[2]
-
Include the name and contact information of the principal investigator or laboratory supervisor.[1]
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the hazardous waste container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) at or near the point of generation.[6][7]
-
The SAA should be away from general laboratory traffic and incompatible materials.[1][2]
-
Ensure containers are kept tightly closed except when adding waste.[4]
-
Regularly inspect the SAA for any signs of container leakage.[2]
4. Arranging for Final Disposal:
-
Once the waste container is full or has been in storage for a designated period (check institutional guidelines, which can be up to 12 months as long as accumulation limits are not exceeded), arrange for its removal by a licensed hazardous waste disposal service.[2][3]
-
The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Do not discharge to sewer systems.[8]
-
Provide the waste disposal vendor with all available information about the waste, including its presumed hazards.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is necessary to prevent harm and contamination.
-
Spill Response:
-
Evacuate and Notify: Alert others in the immediate area and evacuate if necessary. Inform the relevant safety officer or your supervisor.[2]
-
Containment: If safe to do so, prevent the spread of the spill using absorbent materials.
-
Cleanup: For small spills, trained personnel wearing appropriate PPE can carefully clean the affected area. Absorb liquids with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, contact your institution's environmental health and safety (EHS) department.
-
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[9][10] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[9][10] Remove contact lenses, if present and easy to do, and continue rinsing. Seek medical attention.
-
Inhalation: Move the individual to fresh air.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
-
Waste Minimization
A crucial aspect of responsible chemical management is waste minimization.[3] Laboratories should strive to:
-
Maintain an accurate chemical inventory to avoid duplicate purchases.[7]
-
Consider the scale of experiments to reduce the volume of waste generated.[3]
By adhering to these comprehensive procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. medlabmag.com [medlabmag.com]
- 7. odu.edu [odu.edu]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
